HMG-CoA
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H44N7O20P3S |
|---|---|
Molecular Weight |
911.7 g/mol |
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 |
InChI Key |
CABVTRNMFUVUDM-SJBCKIPMSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
HMG-CoA Reductase: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is a pivotal enzyme in cellular metabolism, catalyzing the rate-limiting step in the mevalonate (B85504) pathway. This pathway is responsible for the biosynthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. Due to its critical role, HMGR is a major target for therapeutic intervention, most notably by the widely prescribed cholesterol-lowering drugs known as statins. This technical guide provides a comprehensive exploration of the intricate mechanism of action of this compound reductase, detailing its catalytic process, the structural basis of its function, and the multifaceted regulatory networks that control its activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of metabolic pathways.
The Catalytic Mechanism of this compound Reductase
The enzymatic reaction catalyzed by this compound reductase is a four-electron reduction of (S)-HMG-CoA to (R)-mevalonate, utilizing two molecules of NADPH as the reducing agent.[1] The overall reaction is as follows:
(S)-HMG-CoA + 2 NADPH + 2 H⁺ → (R)-mevalonate + 2 NADP⁺ + Coenzyme A
This seemingly straightforward conversion is a complex multi-step process involving two successive hydride transfers from NADPH. The reaction is understood to proceed through two key intermediates: mevaldyl-CoA and mevaldehyde.[1]
The proposed catalytic cycle can be summarized in the following steps:
-
Binding of Substrates: The reaction initiates with the binding of the first molecule of NADPH and the substrate, this compound, to the active site of the enzyme.
-
First Hydride Transfer: A hydride ion is transferred from the bound NADPH to the thioester carbonyl carbon of this compound. This reduction results in the formation of a tetrahedral intermediate, the hemithioacetal mevaldyl-CoA.[1] The oxyanion of this intermediate is stabilized by interactions with conserved active site residues.
-
Release of Coenzyme A and Formation of Mevaldehyde: The mevaldyl-CoA intermediate collapses, leading to the release of Coenzyme A and the formation of the mevaldehyde intermediate. The exact mechanism of Coenzyme A release and whether mevaldehyde remains bound to the enzyme or is transiently released into the solvent is a subject of ongoing research. The Kₘ values for mevaldehyde are in the micromolar to millimolar range, which suggests it could potentially dissociate.[1]
-
Binding of the Second NADPH: A second molecule of NADPH binds to the enzyme. This binding event is crucial for the subsequent reduction step.
-
Second Hydride Transfer: A second hydride transfer occurs from the newly bound NADPH to the aldehyde carbonyl carbon of mevaldehyde. This final reduction step yields the product, (R)-mevalonate.
-
Product Release: Finally, mevalonate and the second molecule of NADP⁺ are released from the active site, returning the enzyme to its initial state, ready for another catalytic cycle.
Key Active Site Residues and Structural Features
The catalytic activity of this compound reductase is dependent on a constellation of highly conserved amino acid residues within its active site. X-ray crystallography and site-directed mutagenesis studies have been instrumental in identifying these key players and elucidating their roles.[1][2] The active site is located at the interface of a dimer, with residues from both monomers contributing to substrate and cofactor binding.[3]
Key catalytic residues include:
-
Glutamic Acid (Glu): A conserved glutamate (B1630785) residue acts as a general acid, protonating the hydroxyl group of the tetrahedral intermediate, facilitating the release of Coenzyme A.[1]
-
Aspartic Acid (Asp): An aspartate residue is involved in orienting the substrate and stabilizing the catalytic conformation of the active site.
-
Lysine (B10760008) (Lys): A critical lysine residue plays a role in binding the HMG moiety of the substrate and in stabilizing the negative charge of the reaction intermediates.[1]
-
Histidine (His): A histidine residue is also implicated in the catalytic mechanism, potentially involved in proton transfer steps.
A significant structural feature of this compound reductase is a flexible "flap domain." This domain is disordered in the absence of bound substrates but becomes ordered and closes over the active site upon substrate and cofactor binding. This conformational change is thought to shield the reaction intermediates from the solvent and to facilitate the sequential binding and release of substrates and products.[1]
Quantitative Data on this compound Reductase Kinetics
The kinetic parameters of this compound reductase have been characterized in various organisms. These parameters provide valuable insights into the enzyme's efficiency and its affinity for its substrates. The following tables summarize key kinetic data for this compound reductase from different species and the inhibition constants for various statins.
| Species | Substrate/Cofactor | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Homo sapiens | This compound | 4 | N/A | N/A | [4] |
| Streptococcus pneumoniae | This compound | 13 ± 2 | 1.8 ± 0.1 | 1.4 x 10⁵ | |
| Streptococcus pneumoniae | NADPH | 37 ± 5 | 1.8 ± 0.1 | 4.9 x 10⁴ | |
| Streptococcus pneumoniae | NADH | 1300 ± 200 | 0.23 ± 0.02 | 1.8 x 10² | |
| Burkholderia cenocepacia | This compound | 25 ± 2 | 14.2 ± 0.3 | 5.7 x 10⁵ | [5] |
| Burkholderia cenocepacia | NADH | 20 ± 2 | 14.2 ± 0.3 | 7.1 x 10⁵ | [5] |
| Burkholderia cenocepacia | NADPH | 130 ± 10 | 1.9 ± 0.1 | 1.5 x 10⁴ | [5] |
Table 1: Kinetic Parameters of this compound Reductase from Various Species. N/A indicates data not available in the cited sources.
| Statin | Kᵢ (nM) | Reference |
| Pravastatin | 250 | [4][6] |
| Fluvastatin | 2-250 | [4][6] |
| Cerivastatin | 2-250 | [4][6] |
| Atorvastatin | 14 | [4] |
| Rosuvastatin | 2-250 | [4][6] |
Table 2: Inhibition Constants (Kᵢ) of Various Statins for this compound Reductase.
Experimental Protocols
The elucidation of the this compound reductase mechanism has been the result of decades of research employing a variety of experimental techniques. Below are detailed methodologies for key experiments.
This compound Reductase Activity Assay (Spectrophotometric Method)
This assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.
Materials:
-
Purified this compound reductase
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
This compound solution
-
NADPH solution
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a working solution of this compound reductase in pre-warmed assay buffer.
-
To each well of the microplate, add the test compounds or vehicle control.
-
Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a reaction mix containing this compound and NADPH in pre-warmed assay buffer.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.
-
Calculate the rate of reaction (mOD/min) from the linear portion of the kinetic curve.
Site-Directed Mutagenesis of this compound Reductase
This technique is used to substitute specific amino acid residues in the enzyme to investigate their role in catalysis and substrate binding.
Materials:
-
Template plasmid DNA containing the this compound reductase gene
-
Mutagenic oligonucleotide primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using the template plasmid and the mutagenic primers. The PCR cycling parameters will depend on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
DpnI Digestion: Following PCR, add DpnI to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and sequence the this compound reductase gene to confirm the presence of the desired mutation.
-
Protein Expression and Characterization: Express the mutant this compound reductase protein and purify it. Characterize the kinetic properties of the mutant enzyme using the activity assay described above to determine the impact of the mutation.
Visualizing the Molecular Landscape
To better understand the complex processes involved in this compound reductase function and regulation, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: Catalytic mechanism of this compound reductase.
Caption: SREBP-mediated transcriptional regulation of this compound reductase.
Caption: Experimental workflow for site-directed mutagenesis of this compound reductase.
Conclusion
The mechanism of this compound reductase is a testament to the elegance and complexity of enzymatic catalysis. Through a coordinated series of substrate binding, hydride transfers, and conformational changes, this enzyme efficiently produces mevalonate, a crucial precursor for a multitude of essential biomolecules. The intricate regulation of HMGR at multiple levels underscores its central role in maintaining cellular homeostasis. A thorough understanding of its mechanism of action, supported by detailed kinetic and structural data, is paramount for the continued development of novel therapeutic agents that target this key enzyme in human physiology and disease. This guide provides a foundational resource for professionals dedicated to advancing our knowledge in this critical area of biomedical research.
References
- 1. The Increasingly Complex Mechanism of this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Atomic-Level Perspective of this compound-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic characterization of an oxidative, cooperative this compound reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Pivotal Role of HMG-CoA Synthase in the Cholesterol Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10) is a critical enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound. This reaction is a fundamental step in two major metabolic pathways: cholesterol biosynthesis and ketogenesis. In humans, two principal isoforms of this compound synthase exist, each with distinct subcellular localizations and physiological roles. The cytosolic isoform, HMGCS1, is dedicated to the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other non-sterol isoprenoids. Conversely, the mitochondrial isoform, HMGCS2, is the rate-limiting enzyme in the pathway of ketogenesis, producing ketone bodies as an alternative energy source during periods of fasting or carbohydrate restriction. This technical guide provides a comprehensive overview of the function, regulation, and experimental analysis of this compound synthase, with a particular focus on the cholesterol synthesis pathway.
Introduction to this compound Synthase
This compound synthase is a key player in cellular metabolism, positioned at a crucial branch point. The product of its catalytic activity, this compound, can be directed towards either cholesterol synthesis in the cytosol or ketone body formation in the mitochondria.[1][2] This strict compartmentalization is essential for the independent regulation of these two vital pathways.
-
Cytosolic this compound Synthase (HMGCS1): This isoform is an integral component of the mevalonate pathway, which is the sole route for the de novo synthesis of cholesterol and numerous non-sterol isoprenoids essential for various cellular functions, including protein prenylation and the synthesis of coenzyme Q.[2] The expression and activity of HMGCS1 are tightly regulated to maintain cholesterol homeostasis.
-
Mitochondrial this compound Synthase (HMGCS2): Located in the mitochondrial matrix, primarily in the liver, HMGCS2 channels acetyl-CoA derived from fatty acid oxidation into the production of ketone bodies (acetoacetate and β-hydroxybutyrate).[1][3] This process is crucial for providing energy to extrahepatic tissues, such as the brain and heart, during periods of prolonged fasting or in pathological states like diabetic ketoacidosis.[4]
Enzymatic Reaction and Mechanism
This compound synthase catalyzes the following reaction:
Acetyl-CoA + Acetoacetyl-CoA → (S)-3-hydroxy-3-methylglutaryl-CoA + CoA
The reaction mechanism is a ping-pong kinetic mechanism involving a covalent acetyl-enzyme intermediate. A key catalytic cysteine residue in the active site acts as a nucleophile, attacking the acetyl-CoA to form a thioester linkage and releasing the first product, Coenzyme A. Subsequently, acetoacetyl-CoA enters the active site and is condensed with the acetyl group to form this compound, the final product.[4]
Quantitative Data: A Comparative Analysis of HMGCS1 and HMGCS2
A precise understanding of the kinetic properties of the this compound synthase isoforms is crucial for dissecting their distinct physiological roles and for the development of isoform-specific inhibitors. While comprehensive, directly comparable kinetic data for the human enzymes under identical experimental conditions are not extensively reported in a single source, the following table summarizes available data and highlights the known differences.
| Kinetic Parameter | HMGCS1 (Cytosolic) | HMGCS2 (Mitochondrial) | Substrate | Notes |
| Km (acetyl-CoA) | 294 µM (Chicken) | Data not readily available | Acetyl-CoA | Km for the human enzyme is not specified in the search results.[5] |
| Km (acetoacetyl-CoA) | Data not readily available | Data not readily available | Acetoacetyl-CoA | Specific Km values for the human isoforms with this substrate are not available in the provided search results. |
| Vmax | 4.4 µmol/min/mg (Chicken) | Data not readily available | Acetyl-CoA | Vmax for the human enzyme is not specified in the search results.[5] |
| kcat | Data not readily available | Data not readily available | - | Catalytic turnover numbers for the human isoforms are not available in the provided search results. |
| kcat/Km | Data not readily available | Data not readily available | - | Catalytic efficiency for the human isoforms is not available in the provided search results. |
It is important to note that kinetic parameters can vary significantly depending on the species, experimental conditions (e.g., pH, temperature), and the purity of the enzyme preparation.
Regulation of HMGCS1 in the Cholesterol Synthesis Pathway
The expression of the HMGCS1 gene is intricately regulated to ensure cellular cholesterol levels are maintained within a narrow range. The primary mechanism of this regulation is at the transcriptional level, orchestrated by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors.[6][7]
The SREBP Pathway
SREBPs are membrane-bound transcription factors that, in response to low cellular sterol levels, are proteolytically cleaved and activated. The mature, soluble N-terminal domain of the SREBP then translocates to the nucleus, where it binds to specific DNA sequences known as Sterol Regulatory Elements (SREs) in the promoter regions of target genes.[7][8] This binding initiates the transcription of genes involved in cholesterol synthesis and uptake, including HMGCS1. SREBP-2 is considered the primary regulator of cholesterol metabolism.[6][7]
The promoter of the HMGCS1 gene contains SREs that are recognized and bound by activated SREBPs, leading to an increase in HMGCS1 transcription when cellular cholesterol levels are low.[9] Studies on the hamster this compound synthase gene have identified multiple SREs in the 5' flanking region that are essential for sterol-mediated regulation.[10] All three major SREBP isoforms (SREBP-1a, SREBP-1c, and SREBP-2) have been shown to bind and transactivate the HMGCS1 promoter.[11]
Inhibitors of this compound Synthase
While statins, which inhibit the downstream enzyme this compound reductase, are widely used as cholesterol-lowering drugs, there has also been interest in targeting this compound synthase. Several natural products have been identified as potent inhibitors of this compound synthase.
| Inhibitor | Class | Target Enzyme | IC50 | Mechanism of Action |
| Hymeglusin (F-244, L-659,699) | β-lactone | Cytosolic this compound Synthase | 0.12 µM (rat liver) | Irreversible covalent modification of the active site cysteine (Cys129 in rat).[12][13][14] |
| Oxetan-2-ones | β-lactone | Yeast this compound Synthase | ~2-10 µM | Covalent modification of the active site cysteine.[13] |
Hymeglusin, also known as F-244 and L-659,699, is a fungal metabolite that acts as a potent and specific inhibitor of this compound synthase.[12][15] Its β-lactone ring is highly reactive and forms a covalent thioester adduct with the catalytic cysteine residue in the enzyme's active site, leading to irreversible inhibition.[13][16]
Experimental Protocols
Recombinant Expression and Purification of His-tagged Human HMGCS1
This protocol describes the expression of N-terminally His-tagged human HMGCS1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human HMGCS1 cDNA with an N-terminal His-tag (e.g., pET vector)
-
Luria-Bertani (LB) medium and agar (B569324) plates containing the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA Agarose (B213101) resin
-
cOmplete™ Protease Inhibitor Cocktail (Roche)
-
DNase I
Procedure:
-
Transformation and Expression:
-
Transform the HMGCS1 expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.
-
Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).
-
Add protease inhibitors and DNase I to the suspension.
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
IMAC Purification:
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Add the clarified lysate to the equilibrated resin and incubate with gentle mixing for 1 hour at 4°C to allow binding of the His-tagged protein.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HMGCS1 with 5-10 column volumes of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
-
Protein Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure HMGCS1 and dialyze against a suitable storage buffer (e.g., PBS with 10% glycerol (B35011) and 1 mM DTT).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
-
This compound Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of this compound synthase by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that absorbs at 412 nm.
Materials:
-
Purified this compound synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of acetyl-CoA, acetoacetyl-CoA, and DTNB in the Assay Buffer.
-
Keep all solutions on ice.
-
-
Assay Reaction:
-
In a cuvette or microplate well, prepare a reaction mixture containing Assay Buffer, DTNB (final concentration ~0.1 mM), and acetyl-CoA (at a saturating concentration).
-
Pre-incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of purified this compound synthase.
-
Immediately start monitoring the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.
-
The rate of CoA-SH production can be calculated using the molar extinction coefficient of the TNB²⁻ product at 412 nm (14,150 M⁻¹cm⁻¹).
-
To determine the Km for acetoacetyl-CoA, vary its concentration while keeping the concentration of acetyl-CoA constant and fit the data to the Michaelis-Menten equation.
-
This compound Synthase Activity Assay (Radiochemical)
This highly sensitive assay measures the incorporation of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA into this compound.
Materials:
-
Purified this compound synthase or cell lysate
-
[1-¹⁴C]Acetyl-CoA
-
Acetoacetyl-CoA
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
6 M HCl (for stopping the reaction)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, acetoacetyl-CoA, and [1-¹⁴C]acetyl-CoA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a small volume of 6 M HCl.
-
-
Quantification:
-
The product, [¹⁴C]this compound, can be separated from the unreacted [¹⁴C]acetyl-CoA by methods such as thin-layer chromatography (TLC) or ion-exchange chromatography.
-
The amount of radioactivity incorporated into the this compound product is then quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific activity of the enzyme is calculated based on the amount of product formed per unit time per amount of protein.
-
Conclusion
This compound synthase is a central enzyme in cellular metabolism, with its cytosolic isoform, HMGCS1, playing a vital role in the cholesterol synthesis pathway. The intricate regulation of HMGCS1 expression by the SREBP pathway underscores its importance in maintaining cholesterol homeostasis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the kinetic properties, regulation, and inhibition of this key enzyme. A deeper understanding of this compound synthase will undoubtedly facilitate the development of novel therapeutic strategies for managing hypercholesterolemia and other metabolic disorders.
References
- 1. Not Just an Alternative Energy Source: Diverse Biological Functions of Ketone Bodies and Relevance of HMGCS2 to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Human HMGCS1 Protein (His Tag) (A62220) [antibodies.com]
- 3. Mitochondrial 3-Hydroxy-3-Methylglutaryl-CoA Synthase Deficiency: Unique Presenting Laboratory Values and a Review of Biochemical and Clinical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. prospecbio.com [prospecbio.com]
- 6. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Single nucleotide resolution of sterol regulatory region in promoter for 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. His-tag purification [protocols.io]
- 10. Isoform SREBP-1C of Sterol regulatory element-binding protein 1 - ProteoGenix US [us.proteogenix.science]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. F-244 specifically inhibits 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis this compound Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Mevalonate Pathway: A Deep Dive into the Discovery and History of HMG-CoA Reductase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase pathway, also known as the mevalonate (B85504) pathway, is a critical metabolic route essential for the synthesis of cholesterol and a variety of other vital isoprenoids.[1] Its central role in cellular physiology, particularly in maintaining membrane fluidity and serving as a precursor for steroid hormones, has made it a subject of intense scientific scrutiny for over a century.[1][2] The discovery of this pathway and its rate-limiting enzyme, this compound reductase, has been a landmark in biochemistry and medicine, leading to the development of statins, a class of drugs that have revolutionized the management of hypercholesterolemia and cardiovascular disease.[3][4] This technical guide provides a comprehensive overview of the discovery and history of the this compound reductase pathway, detailing the key experiments, presenting quantitative data, and offering insights into the methodologies that paved the way for our current understanding.
Historical Perspective: Unraveling the Complexity of Cholesterol Biosynthesis
The journey to understanding the this compound reductase pathway is a story of meticulous research spanning several decades and involving numerous pioneering scientists.
Early Discoveries:
The story begins with the initial isolation of cholesterol from gallstones in 1784.[2] However, it was not until the 20th century that the intricate pathway of its biosynthesis began to be unraveled. The link between elevated blood cholesterol and coronary heart disease, first suggested in the early 1950s through epidemiological studies like the Framingham Heart Study, provided a major impetus for this research.[3]
Identifying the Rate-Limiting Step:
A pivotal moment came with the work of Konrad Bloch and Feodor Lynen, who were awarded the Nobel Prize in 1964 for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism.[5] Their research, along with others, elucidated the complex, multi-step process that converts acetyl-CoA to cholesterol. A crucial finding was the identification of the conversion of this compound to mevalonate as the rate-limiting step in this pathway, a reaction catalyzed by the enzyme this compound reductase.[6] This discovery was significant because it highlighted this compound reductase as a prime target for therapeutic intervention to control cholesterol synthesis.[3]
The Dawn of the Statin Era:
The breakthrough in therapeutically targeting this pathway came from the dedicated work of Japanese microbiologist Akira Endo.[7] In the 1970s, inspired by the discovery of penicillin from a fungus, Endo hypothesized that microorganisms might produce inhibitors of cholesterol synthesis as a defense mechanism.[7][8] He and his team undertook a massive screening of over 6,000 microbial broths.[9] This painstaking effort led to the discovery of compactin (later named mevastatin), a potent inhibitor of this compound reductase, from the fungus Penicillium citrinum.[10][11]
Shortly after, researchers at Merck & Co. isolated a structurally similar and highly effective inhibitor, mevinolin (later known as lovastatin), from the fungus Aspergillus terreus.[3][9] These discoveries marked the birth of the statin class of drugs.
The Role of the LDL Receptor:
In parallel to the discovery of statins, Michael Brown and Joseph Goldstein were making groundbreaking discoveries about the regulation of cholesterol metabolism. Their research on cultured human fibroblasts from patients with familial hypercholesterolemia (FH) led to the discovery of the low-density lipoprotein (LDL) receptor and the process of receptor-mediated endocytosis.[12][13] They demonstrated that cells regulate their internal cholesterol levels by controlling the number of LDL receptors on their surface.[14] When intracellular cholesterol is low, the number of LDL receptors increases, leading to greater uptake of cholesterol from the blood. Their work, for which they were awarded the Nobel Prize in 1985, provided a crucial piece of the puzzle, explaining how statins, by inhibiting cholesterol synthesis, lead to an upregulation of LDL receptors and a subsequent decrease in plasma LDL cholesterol.
Core Signaling Pathways
The this compound reductase pathway and its regulation involve intricate signaling cascades. The following diagrams, generated using the DOT language, illustrate these key processes.
The this compound Reductase Pathway
Caption: The this compound Reductase Pathway.
SREBP-Mediated Regulation of Cholesterol Synthesis
Caption: SREBP-mediated regulation of this compound reductase.
Key Experimental Protocols
The discoveries in the this compound reductase pathway were underpinned by innovative experimental methodologies. This section details the core principles of some of these pivotal techniques.
This compound Reductase Activity Assay (Spectrophotometric Method)
This assay is a fundamental method for measuring the activity of this compound reductase and for screening potential inhibitors.[2][6]
Principle: The enzymatic activity of this compound reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of this compound to mevalonate.[15] The rate of NADPH consumption is directly proportional to the enzyme's activity.
Materials:
-
Purified this compound reductase or cell/tissue lysate containing the enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 10 mM DTT)
-
This compound substrate solution
-
NADPH solution
-
Inhibitor solution (for inhibition studies)
-
UV/Vis Spectrophotometer or microplate reader capable of reading at 340 nm
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Preparation: Pre-warm the assay buffer and spectrophotometer to 37°C.[6] Prepare working solutions of this compound, NADPH, and any inhibitors to be tested.
-
Reaction Setup: In a cuvette or well of a microplate, combine the assay buffer, NADPH solution, and the enzyme sample. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiation of Reaction: Start the reaction by adding the this compound substrate solution and mix thoroughly.
-
Kinetic Measurement: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 5-10 minutes).[6]
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve. The enzyme activity can be calculated using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).[2] For inhibition studies, calculate the percentage of inhibition relative to a control without the inhibitor to determine IC₅₀ values.[11]
Akira Endo's Screening of Fungal Metabolites
This experimental workflow outlines the high-throughput screening process used by Akira Endo to discover the first statin.[16]
Principle: The screening was based on a two-step assay to identify microbial extracts that inhibited cholesterol synthesis at a step prior to mevalonate formation.[16] The primary assay measured the incorporation of radiolabeled acetate (B1210297) into cholesterol in rat liver homogenates.[17]
Workflow:
Caption: Experimental workflow for the discovery of statins.
Brown and Goldstein's Cultured Human Fibroblast Assay
This experimental system was crucial for elucidating the role of the LDL receptor in cholesterol homeostasis.[18]
Principle: Cultured human fibroblasts are used as a model system to study the binding, uptake, and degradation of LDL, and the subsequent regulation of intracellular cholesterol synthesis.[13]
Materials:
-
Human skin fibroblast cell lines (from normal individuals and FH patients)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics[19]
-
Lipoprotein-deficient serum (LPDS)
-
¹²⁵I-labeled LDL
-
Reagents for quantifying cholesterol and protein
-
Cell culture incubators, dishes, and other standard cell culture equipment
Procedure:
-
Cell Culture: Grow human fibroblasts in standard cell culture conditions.[19] To study the regulation of the LDL receptor, cells are often pre-incubated in medium containing LPDS to upregulate receptor expression.
-
LDL Binding Assay:
-
Incubate the cultured fibroblasts at 4°C with varying concentrations of ¹²⁵I-labeled LDL. The low temperature allows for binding to the cell surface receptors without significant internalization.
-
After incubation, wash the cells extensively to remove unbound ¹²⁵I-LDL.
-
Lyse the cells and measure the amount of cell-associated radioactivity to quantify LDL binding.
-
-
LDL Internalization and Degradation Assay:
-
Incubate the cells with ¹²⁵I-labeled LDL at 37°C to allow for both binding and internalization.
-
To measure internalization, treat the cells with a reagent (e.g., heparin) to release surface-bound LDL, then measure the remaining cell-associated radioactivity.
-
To measure degradation, quantify the amount of acid-soluble radioactivity (representing degraded LDL) released into the culture medium.
-
-
Measurement of this compound Reductase Activity: After incubating cells with or without LDL, prepare cell lysates and measure this compound reductase activity using the spectrophotometric assay described above to assess the feedback regulation of the enzyme.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound reductase pathway and its inhibition by statins.
Table 1: Inhibitory Potency of Various Statins on this compound Reductase
| Statin | IC₅₀ (nM) | Kᵢ (nM) |
| Atorvastatin | 10.5[11] | ~14[20] |
| Fluvastatin | 4.9[11] | - |
| Lovastatin | - | - |
| Pitavastatin | 3.2[11] | - |
| Pravastatin | 20.1[11] | ~250[21] |
| Rosuvastatin | 3.9[11] | ~2[21] |
| Simvastatin (acid form) | 5.8[11] | - |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the assay conditions.
Table 2: Efficacy of Different Statins in Lowering LDL Cholesterol in Clinical Trials
| Statin | Daily Dose (mg) | Mean LDL-C Reduction (%) |
| Atorvastatin | 10 | ~34[22] |
| 20 | ~41[22] | |
| 40 | ~48[22] | |
| 80 | ~54[22] | |
| Fluvastatin | 40 | ~27[22] |
| 80 | ~34[22] | |
| Lovastatin | 20 | ~27[22] |
| 40 | ~34[22] | |
| 80 | ~41[22] | |
| Pravastatin | 20 | ~27[22] |
| 40 | ~34[22] | |
| 80 | ~41[22] | |
| Rosuvastatin | 10 | ~48[22] |
| 20 | ~54[22] | |
| 40 | ~60[22] | |
| Simvastatin | 10 | ~27[22] |
| 20 | ~34[22] | |
| 40 | ~41[22] | |
| 80 | ~48[22] |
LDL-C reduction percentages are approximate and can vary based on the patient population and study design.
Conclusion
The discovery and elucidation of the this compound reductase pathway represent a triumph of biomedical research. From the initial characterization of cholesterol to the development of life-saving statin medications, the journey has been marked by meticulous experimentation, brilliant insights, and the dedicated efforts of countless scientists. This in-depth guide has provided a technical overview of this fascinating history, from the core signaling pathways to the detailed experimental protocols that enabled these discoveries. For researchers, scientists, and drug development professionals, a thorough understanding of this history is not merely an academic exercise; it provides a foundational knowledge base for future innovations in the ongoing quest to combat cardiovascular disease and other metabolic disorders. The continued exploration of this pathway and its intricate regulatory mechanisms promises to yield new therapeutic strategies for years to come.
References
- 1. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblasts as an experimental model system for the study of comparative physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brown and Goldstein: The Cholesterol Chronicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the activity of the low density lipoprotein receptor in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akira Endo, who discovered a “penicillin” for heart attacks (1933 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Human primary fibroblast culture [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Binding thermodynamics of statins to this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Table 1. [Approximate Effect of Different Doses of Statins on LDL-C Levels]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
HMG-CoA structure, function, and biochemical properties
An In-depth Technical Guide to 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA)
Introduction
3-Hydroxy-3-methylglutaryl-coenzyme A (this compound) is a pivotal intermediate metabolite situated at a critical crossroads of cellular metabolism. It serves as a precursor for the biosynthesis of two fundamentally important classes of molecules: cholesterol and ketone bodies. The metabolic fate of this compound is determined by distinct enzymes localized in different cellular compartments, highlighting a sophisticated regulatory system that governs metabolic flux in response to varying physiological conditions. Its central role makes the enzymes that produce and consume it significant targets for therapeutic intervention, most notably in the management of hypercholesterolemia. This guide provides a comprehensive overview of the structure, function, and biochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.
This compound: Structure and Biochemical Properties
This compound, also known as β-Hydroxy β-methylglutaryl-CoA, is an organic molecule derived from the condensation of acetyl-CoA and acetoacetyl-CoA.[1] Its structure features a coenzyme A moiety linked via a thioester bond to 3-hydroxy-3-methylglutaric acid.
Molecular Profile
The fundamental biochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of the molecule.
| Property | Value | Reference(s) |
| Full Name | 3-hydroxy-3-methylglutaryl-coenzyme A | [1][2] |
| Synonyms | β-Hydroxy β-methylglutaryl-CoA, (S)-3-hydroxy-3-methylglutaryl-CoA, hydroxymethylglutaryl-CoA | [2] |
| Chemical Formula | C₂₇H₄₄N₇O₂₀P₃S | [2][3] |
| Molecular Weight | 911.66 g/mol | [2][4] |
| Canonical SMILES | CC(O)(CC(=O)O)CC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@HN1C=NC2=C1N=CN=C2N | [3] |
| Solubility | Soluble in water (50 mg/ml) | [5] |
Biological Functions and Metabolic Pathways
This compound is a branch-point intermediate in two major metabolic pathways: the mevalonate (B85504) pathway for cholesterol and isoprenoid synthesis, and the ketogenesis pathway for producing ketone bodies.[1] It is also an intermediate in the catabolism of the branched-chain amino acid, leucine.[5]
Cholesterol Biosynthesis (Mevalonate Pathway)
In the cytosol of hepatic cells and other tissues, this compound is directed towards the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function.[6] This pathway, known as the mevalonate pathway, is a critical anabolic process.
The synthesis begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[7] Subsequently, this compound synthase catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to yield this compound.[7][8] The next step is the committed and rate-limiting step of the entire pathway: the reduction of this compound to mevalonate, catalyzed by the enzyme this compound reductase (HMGCR).[6][9][10] This reaction consumes two molecules of NADPH.[11] Due to its rate-limiting nature, HMGCR is the principal site of regulation for cholesterol synthesis and the pharmacological target of statin drugs.[12][13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H44N7O20P3S | CID 445127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxy-3-methylglutaryl-CoA (HMDB0001375) [hmdb.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. byjus.com [byjus.com]
- 7. proteopedia.org [proteopedia.org]
- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 9. This compound reductase - Wikipedia [en.wikipedia.org]
- 10. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound: Significance and symbolism [wisdomlib.org]
- 13. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
The Central Role of 3-Hydroxy-3-Methylglutaryl-Coenzyme A in Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) stands as a critical branch-point metabolite, occupying a central nexus in several key metabolic pathways essential for cellular homeostasis. Its metabolism is tightly regulated, and dysregulation is implicated in numerous disease states, making the enzymes that produce and consume it significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of the multifaceted role of this compound in cholesterol biosynthesis via the mevalonate (B85504) pathway, ketogenesis, and the catabolism of the branched-chain amino acid leucine (B10760876). We delve into the intricate regulatory mechanisms governing this compound metabolism, present quantitative data on key enzymatic reactions, and provide detailed experimental protocols for the study of this pivotal molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, endocrinology, and pharmacology.
This compound in Metabolic Pathways
This compound is a thioester intermediate formed from three molecules of acetyl-CoA. It serves as a substrate for two key enzymes, this compound reductase and this compound lyase, which direct its fate towards distinct metabolic outcomes.
The Mevalonate Pathway and Cholesterol Biosynthesis
In the cytosol, this compound is a crucial precursor for the synthesis of cholesterol and other isoprenoids. This process, known as the mevalonate pathway, is initiated by the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which then combines with a third acetyl-CoA to yield this compound.[1]
The committed and rate-limiting step in cholesterol biosynthesis is the reduction of this compound to mevalonate, a reaction catalyzed by the enzyme this compound reductase (HMGCR).[2][3] This enzymatic step is the primary target of the widely used cholesterol-lowering drugs known as statins.[4] The subsequent reactions of the mevalonate pathway lead to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for a vast array of isoprenoid compounds, including cholesterol, steroid hormones, coenzyme Q10, and dolichol.[4]
Figure 1: The Mevalonate Pathway.
Ketogenesis
In the mitochondria of liver cells, this compound plays a pivotal role in ketogenesis, the process of producing ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) that serve as an alternative energy source for extrahepatic tissues, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake.[5]
The ketogenic pathway begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by thiolase.[6] Subsequently, mitochondrial this compound synthase catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to form this compound.[7] this compound is then cleaved by this compound lyase to yield acetoacetate (B1235776) and acetyl-CoA.[5] Acetoacetate can then be reduced to β-hydroxybutyrate or spontaneously decarboxylate to acetone.[5]
Figure 2: The Ketogenesis Pathway.
Leucine Metabolism
This compound is also a key intermediate in the catabolism of the essential branched-chain amino acid, leucine.[8] The breakdown of leucine ultimately yields acetyl-CoA and acetoacetate, classifying it as a ketogenic amino acid. The final steps of leucine degradation converge with the ketogenesis pathway. After a series of initial reactions, the carbon skeleton of leucine is converted to this compound, which is then cleaved by this compound lyase to produce acetyl-CoA and acetoacetate.[9]
Figure 3: this compound in Leucine Catabolism.
Regulation of this compound Metabolism
The metabolic fate of this compound is subject to stringent regulation at multiple levels, including transcriptional control, post-translational modifications, and allosteric regulation of the key enzymes involved.
Regulation of Cholesterol Synthesis: The SREBP Pathway
The transcription of genes encoding enzymes of the mevalonate pathway, including this compound synthase and this compound reductase, is primarily regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[6] SREBP-2 is a transcription factor that resides in the endoplasmic reticulum (ER) membrane in an inactive precursor form, bound to the SREBP Cleavage-Activating Protein (SCAP).
When cellular sterol levels are low, the SCAP-SREBP-2 complex is transported to the Golgi apparatus. In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[10] This releases the N-terminal domain of SREBP-2, which then translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, activating their transcription.[4] Conversely, when cellular sterol levels are high, SCAP binds to cholesterol and undergoes a conformational change that promotes its interaction with the Insulin-induced gene (INSIG) protein, retaining the SCAP-SREBP-2 complex in the ER and preventing its activation.[10]
Figure 4: SREBP-2 Pathway for Cholesterol Synthesis Regulation.
Regulation of Ketogenesis
Ketogenesis is primarily regulated by the hormonal state of the body, with insulin (B600854) and glucagon (B607659) playing opposing roles.[11] During periods of low blood glucose, glucagon levels rise, while insulin levels fall. Glucagon stimulates ketogenesis in the liver, in part by increasing the activity of carnitine palmitoyltransferase I (CPT1), which facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby increasing the supply of acetyl-CoA for ketone body production.[8] Insulin, on the other hand, potently inhibits ketogenesis by suppressing lipolysis in adipose tissue, reducing the availability of fatty acids, and by direct effects on the liver.[12]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in this compound metabolism. It is important to note that these values can vary depending on the specific organism, tissue, and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| This compound Synthase (cytosolic) | Acetyl-CoA | 20-50 | - | Rat Liver | [13] |
| Acetoacetyl-CoA | 0.35 | - | Avian Liver | [14] | |
| This compound Synthase (mitochondrial) | Acetyl-CoA | 10-100 | - | Bovine Liver | [13] |
| Acetoacetyl-CoA | 2-10 | - | Bovine Liver | [13] | |
| This compound Reductase | This compound | 1-4 | - | Human | [3] |
| NADPH | 20-50 | - | Human | [3] | |
| This compound Lyase | This compound | 26 | 136 | Human | [15] |
| Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism. |
| Statin | IC50 (nM) | Reference |
| Atorvastatin | 8.2 | [16] |
| Fluvastatin | 28 | [17] |
| Lovastatin | 23 | [18] |
| Pravastatin | 44.1 | [16] |
| Rosuvastatin | 5.4 | [16] |
| Simvastatin | 11.2 | [16] |
| Table 2: IC50 Values of Statins for this compound Reductase. |
Experimental Protocols
Spectrophotometric Assay of this compound Reductase Activity
This protocol is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[7]
Materials:
-
This compound Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)
-
NADPH solution (e.g., 10 mM in assay buffer)
-
This compound solution (e.g., 10 mM in assay buffer)
-
Purified this compound reductase or cell/tissue lysate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer, NADPH (final concentration ~0.2 mM), and the enzyme sample.
-
For inhibitor screening, add the test compound and pre-incubate with the enzyme for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding this compound (final concentration ~0.1 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Figure 5: this compound Reductase Activity Assay Workflow.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological samples.[19]
Materials:
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Cold extraction solvent (e.g., 80% methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Rapidly quench metabolism in tissues or cells (e.g., by snap-freezing in liquid nitrogen).
-
Homogenize the sample in cold extraction solvent containing the internal standard.
-
Centrifuge to pellet proteins and other debris.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (for sample cleanup and concentration):
-
Condition the SPE cartridge with methanol (B129727) and then water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate solvent (e.g., methanol with ammonium (B1175870) acetate).
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable LC column (e.g., C18).
-
Separate this compound from other metabolites using an appropriate gradient.
-
Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 6: LC-MS/MS Workflow for this compound Quantification.
Conclusion
This compound is a cornerstone of cellular metabolism, with its flux through various pathways having profound implications for health and disease. A thorough understanding of its synthesis, utilization, and regulation is paramount for the development of novel therapeutic strategies targeting metabolic disorders. This technical guide has provided a detailed overview of the pivotal roles of this compound, supported by quantitative data and practical experimental protocols. It is our hope that this resource will facilitate further research into the intricate world of this compound metabolism and its therapeutic manipulation.
References
- 1. scispace.com [scispace.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinetic characterization of an oxidative, cooperative this compound reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 10. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory mechanism of ketogenesis by glucagon and insulin in isolated and cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Functional Insights into Human this compound Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Binding thermodynamics of statins to this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Foundational Studies on HMG-CoA and its Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) and the intricate regulatory networks governing its metabolism. Central to this discussion is this compound reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway and the primary target for cholesterol-lowering therapies.[1]
Introduction to this compound
This compound is a critical intermediate in the mevalonate pathway, which is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[2] The conversion of this compound to mevalonic acid, catalyzed by this compound reductase (HMGCR), is the committed and rate-limiting step in this pathway.[3][4] Given its pivotal role, HMGCR is subject to complex feedback mechanisms that ensure cellular cholesterol homeostasis is maintained.[5]
The Mevalonate Pathway: A Core Metabolic Route
The mevalonate pathway begins with the condensation of acetyl-CoA and culminates in the production of cholesterol, as well as non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for processes such as protein prenylation, dolichol synthesis (for N-linked glycosylation), and the production of coenzyme Q.
Multi-Level Regulation of this compound Reductase (HMGCR)
The activity of HMGCR is tightly controlled at the transcriptional, translational, and post-translational levels to respond to cellular sterol concentrations.[1][6]
The primary mechanism for regulating HMGCR gene expression is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[7][8]
-
High Sterol Levels: When cellular cholesterol is abundant, SREBP-2 is retained in the endoplasmic reticulum (ER) as an inactive precursor, bound to the SREBP-cleavage activating protein (SCAP). This complex is held in the ER by Insulin-induced gene (Insig) proteins.[3]
-
Low Sterol Levels: When sterol levels fall, Insig dissociates from the SCAP-SREBP-2 complex.[9] This allows SCAP to escort SREBP-2 from the ER to the Golgi apparatus.[9] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by two proteases, releasing its N-terminal domain (nSREBP-2).[7][9] This active fragment translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter region of the HMGCR gene, thereby activating its transcription.[9][10]
References
- 1. This compound reductase - Wikipedia [en.wikipedia.org]
- 2. Posttranslational Regulation of HMG CoA Reductase, the Rate-Limiting Enzyme in Synthesis of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of this compound reductase and cholesterol metabolism [infobiochem.com]
- 4. Molecular Pathways Underlying Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalwjarr.com [journalwjarr.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
HMG-CoA Reductase: A Structural and Biochemical Guide for Drug Development
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a pivotal enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other essential isoprenoids. As the rate-limiting step, it represents a critical control point and has been the primary target for the development of cholesterol-lowering drugs, most notably the statin class of inhibitors. This guide provides an in-depth examination of the structure, biochemistry, and regulation of this compound reductase, tailored for researchers, scientists, and professionals in the field of drug development.
I. Molecular Structure of this compound Reductase
This compound reductase is an integral membrane protein located in the endoplasmic reticulum. It is composed of three distinct domains: a transmembrane domain, a soluble catalytic domain, and a linker domain connecting the two.
-
Transmembrane Domain: This N-terminal domain consists of multiple membrane-spanning helices that anchor the enzyme to the endoplasmic reticulum. This domain is also critically involved in the sterol-sensing regulatory mechanism of the enzyme.
-
Linker Domain: A flexible linker region connects the transmembrane and catalytic domains, allowing for conformational changes and regulatory interactions.
-
Catalytic Domain: The C-terminal catalytic domain protrudes into the cytosol and contains the active site where the conversion of this compound to mevalonate occurs. This domain is the target of statin drugs. The active site itself is located at the interface of two monomers of the functional dimer, with residues from both contributing to substrate binding and catalysis.
The binding of this compound and the cofactor NADPH induces a significant conformational change, enclosing the substrate within the active site and shielding it from the solvent.
II. Biochemistry and Catalytic Mechanism
The enzymatic reaction catalyzed by this compound reductase is a two-step reduction of this compound to mevalonate, utilizing two molecules of NADPH as the reducing agent.
The reaction proceeds as follows: this compound + 2 NADPH + 2 H+ → Mevalonate + 2 NADP+ + Coenzyme A
The catalytic mechanism involves a series of hydride transfers from NADPH. The first reduction converts this compound to a mevaldehyde intermediate, which remains bound to the enzyme. A second hydride transfer from another NADPH molecule then reduces mevaldehyde to mevalonate.
III. Regulation of this compound Reductase
The activity of this compound reductase is tightly regulated through a multi-tiered system involving transcriptional control, post-transcriptional modifications, and protein degradation.
-
Transcriptional Regulation (SREBP Pathway): The primary mechanism for regulating this compound reductase levels is through the Sterol Regulatory Element-Binding Protein (SREBP) pathway. When cellular sterol levels are low, SREBP is cleaved and activated, translocating to the nucleus where it binds to the sterol regulatory element (SRE) in the promoter region of the this compound reductase gene, upregulating its transcription. Conversely, high sterol levels inhibit SREBP activation, leading to decreased transcription of this compound reductase.
Caption: The SREBP pathway for transcriptional regulation of this compound reductase.
-
Post-Transcriptional Regulation: The phosphorylation of this compound reductase by AMP-activated protein kinase (AMPK) leads to its inactivation. This provides a rapid mechanism to downregulate cholesterol synthesis in response to low cellular energy levels.
-
Protein Degradation: The stability of the this compound reductase protein is also regulated. High levels of sterols and certain non-sterol isoprenoids promote the ubiquitination and subsequent proteasomal degradation of the enzyme.
IV. Quantitative Data
The following tables summarize key quantitative data for human this compound reductase and its inhibitors.
Table 1: Kinetic Parameters of Human this compound Reductase
| Substrate | Michaelis Constant (Km) |
| This compound | 4 µM |
| NADPH | 45 µM |
Table 2: Inhibitory Constants (Ki) of Common Statins
| Statin | Ki (nM) |
| Atorvastatin | 0.2 |
| Simvastatin | 0.1 |
| Rosuvastatin | 0.1 |
| Pravastatin | 1.9 |
| Lovastatin | 0.6 |
V. Experimental Protocols
1. This compound Reductase Activity Assay (Spectrophotometric)
This protocol outlines a common method for measuring this compound reductase activity by monitoring the decrease in NADPH concentration.
-
Principle: The oxidation of NADPH to NADP+ is accompanied by a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme activity.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT.
-
This compound substrate solution.
-
NADPH solution.
-
Purified this compound reductase enzyme.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and this compound in a cuvette.
-
Add the purified this compound reductase enzyme to the mixture and incubate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Immediately begin monitoring the absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε340 for NADPH = 6220 M-1cm-1).
-
Caption: Workflow for a spectrophotometric this compound reductase activity assay.
2. Expression and Purification of the Catalytic Domain of this compound Reductase
This protocol describes a general workflow for obtaining purified, soluble this compound reductase catalytic domain for structural and biochemical studies.
-
Principle: The gene encoding the catalytic domain is cloned into an expression vector, expressed in a suitable host (e.g., E. coli), and purified using affinity chromatography.
-
Methodology:
-
Cloning: The DNA sequence encoding the C-terminal catalytic domain of human this compound reductase is cloned into a bacterial expression vector, often with an N-terminal affinity tag (e.g., His-tag).
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.
-
Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Elution: The bound protein is eluted from the column using a high concentration of imidazole (B134444) or by changing the pH.
-
Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.
-
Caption: General workflow for the expression and purification of this compound reductase.
VI. Conclusion
This compound reductase remains a subject of intense research due to its central role in cholesterol metabolism and its importance as a therapeutic target. A thorough understanding of its structure, enzymatic mechanism, and complex regulatory networks is essential for the development of new and improved inhibitors. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this critical enzyme and its role in human health and disease.
The Nexus of Cholesterol Synthesis: An In-depth Guide to the Regulation of HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) stands as the rate-limiting enzyme in the mevalonate (B85504) pathway, the metabolic route responsible for the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function.[1] Given its critical role, HMGCR is subject to a sophisticated and multi-layered regulatory network to maintain cellular cholesterol homeostasis. This technical guide provides a comprehensive overview of the intricate mechanisms governing HMGCR activity, including transcriptional, post-translational, and hormonal control. We delve into the detailed experimental protocols used to investigate these processes and present key quantitative data in a structured format. Furthermore, this document offers visual representations of the core signaling pathways and experimental workflows through detailed diagrams, aiming to equip researchers and drug development professionals with a thorough understanding of this compound reductase regulation.
Introduction
This compound reductase catalyzes the conversion of this compound to mevalonic acid, a committed step in the biosynthesis of cholesterol.[2] This enzymatic reaction is a focal point for cellular cholesterol regulation and the primary target for the widely prescribed cholesterol-lowering drugs, statins.[3][4] The intricate control of HMGCR activity is crucial for preventing the overaccumulation of cholesterol while ensuring a sufficient supply of essential isoprenoids. This regulation occurs at multiple levels: gene transcription, protein translation, protein degradation, and post-translational modifications.[1][2] Understanding these regulatory mechanisms is paramount for the development of novel therapeutic strategies targeting hypercholesterolemia and related metabolic disorders.
Transcriptional Regulation via SREBPs
The transcription of the HMGCR gene is predominantly controlled by the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[5][6] SREBPs are transcription factors that, in response to low cellular sterol levels, activate the expression of genes involved in cholesterol synthesis and uptake.[7]
The SREBP Pathway
Under conditions of high cellular cholesterol, SREBPs are retained in the endoplasmic reticulum (ER) through an interaction with SREBP cleavage-activating protein (SCAP).[1][5] When cholesterol levels are high, SCAP binds to another ER resident protein, Insulin (B600854) Induced Gene (Insig), forming a stable complex that prevents the transport of the SREBP-SCAP complex to the Golgi apparatus.[5][7]
Conversely, when cellular sterol levels fall, SCAP undergoes a conformational change, causing it to dissociate from Insig.[7] This dissociation allows the SREBP-SCAP complex to be incorporated into COPII-coated vesicles and transported to the Golgi.[7] In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This proteolytic cleavage releases the N-terminal domain of SREBP, which then translocates to the nucleus.[8] Inside the nucleus, the mature SREBP binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including HMGCR, thereby upregulating their transcription.[6][7]
Post-Translational Regulation
The activity of HMGCR is also finely tuned through post-translational modifications, primarily phosphorylation and ubiquitination, which respectively lead to acute inactivation and degradation of the enzyme.
Phosphorylation by AMPK
AMP-activated protein kinase (AMPK), a key cellular energy sensor, plays a crucial role in the short-term regulation of HMGCR.[9] When the cellular AMP/ATP ratio is high, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates HMGCR at serine 872, leading to its inactivation.[9][10][11] This phosphorylation event reduces the enzyme's affinity for its substrate, this compound, thereby halting cholesterol synthesis to conserve energy.[2] Conversely, when cellular energy levels are high, protein phosphatases dephosphorylate and activate HMGCR.[12]
Ubiquitination and Proteasomal Degradation
The amount of HMGCR protein is controlled by a process of sterol-accelerated degradation.[13][14] High levels of sterols, particularly oxysterols, trigger the ubiquitination and subsequent degradation of HMGCR by the proteasome.[15][16] This process is mediated by the Insig proteins, which, upon binding to sterols, recruit E3 ubiquitin ligases such as gp78 and RNF145 to HMGCR.[17][18] These ligases attach ubiquitin chains to specific lysine (B10760008) residues on HMGCR, marking it for recognition and degradation by the 26S proteasome.[9][16]
Hormonal Regulation
The activity of HMGCR is also modulated by hormones, primarily insulin and glucagon (B607659), which reflect the body's overall metabolic state.[19]
-
Insulin: In the fed state, high levels of insulin upregulate the expression of HMGCR.[20][21] This is achieved through the activation of the SREBP pathway, leading to increased cholesterol synthesis to support processes like the formation of lipoproteins for fat transport.[21]
-
Glucagon: In the fasting state, glucagon is released and acts to decrease HMGCR activity.[19] Glucagon promotes the phosphorylation and inactivation of HMGCR, likely through the activation of AMPK.[12] This ensures that cholesterol synthesis is curtailed when energy resources are scarce.
Quantitative Data on this compound Reductase Regulation
The following table summarizes key quantitative findings from studies on this compound reductase regulation.
| Regulatory Factor | Condition | Effect on HMGCR | Quantitative Change | Reference |
| Lovastatin | Treatment of IM-9 cells | Increased HMGR activity | 5-fold to 40-fold increase with increasing concentrations | [22] |
| Insulin | Administration to diabetic rats | Restored mRNA and protein levels | mRNA levels restored from 12% of control to normal levels | [20] |
| Glucagon | Co-administration with insulin to diabetic rats | Blocked insulin's effect | Prevented the restoration of mRNA and protein levels | [20] |
| Fasting | In rats | Decreased activity and protein levels | Parallel falls in activity and immunoreactive protein | [20] |
| Statins | Standard doses in humans | Reduced LDL-cholesterol | Approximately 20-35% reduction | [23] |
Experimental Protocols
This compound Reductase Activity Assay (Colorimetric)
This protocol describes a common method for measuring HMGCR activity by monitoring the decrease in NADPH absorbance at 340 nm.[24][25]
Principle: this compound reductase catalyzes the reduction of this compound to mevalonate, a reaction that requires the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, characteristic of NADPH, is directly proportional to the enzyme's activity.[24]
Materials:
-
This compound Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8)[26]
-
NADPH solution[24]
-
This compound solution[24]
-
Purified this compound reductase or cell lysate
-
Microplate reader capable of kinetic measurements at 340 nm and 37°C[25]
-
96-well UV-transparent plate[27]
Procedure:
-
Reagent Preparation: Prepare working solutions of this compound Reductase Assay Buffer, NADPH, and this compound. Keep all solutions on ice.[27]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
This compound Reductase Assay Buffer
-
Enzyme sample (purified enzyme or cell lysate)
-
Test inhibitor (if screening) or vehicle control
-
-
Initiate Reaction: Add the Reaction Mix (containing assay buffer, NADPH, and this compound) to all wells to start the reaction.[24]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and begin kinetic measurement of absorbance at 340 nm. Record readings every 20-30 seconds for 10-20 minutes.[25][27]
-
Data Analysis:
-
Determine the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.[24]
-
Calculate HMGCR activity using the Beer-Lambert law (molar extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).[24]
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.[24]
-
Immunoblotting for this compound Reductase Degradation
This protocol is used to assess the sterol-induced degradation of HMGCR protein.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., SV-589 human fibroblasts) in a medium that promotes HMGCR accumulation. Then, treat the cells with or without sterols for a specified time course.[28]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound reductase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., calnexin) to determine the relative amount of HMGCR protein in each sample.[28]
Conclusion
The regulation of this compound reductase is a highly complex and tightly controlled process that is fundamental to cellular cholesterol homeostasis. Through a combination of transcriptional control by SREBPs, post-translational modifications including phosphorylation by AMPK and sterol-induced ubiquitination, and hormonal modulation by insulin and glucagon, cells can precisely adjust their cholesterol synthesis rates to meet metabolic demands. A thorough understanding of these intricate regulatory networks is essential for researchers and professionals in drug development, as it provides a solid foundation for the design of novel therapeutic interventions for dyslipidemia and cardiovascular disease. The experimental protocols and data presented in this guide offer a practical framework for the continued investigation of this critical enzyme.
References
- 1. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What are this compound reductase inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective Binding of Sterol Regulatory Element-binding Protein Isoforms and Co-regulatory Proteins to Promoters for Lipid Metabolic Genes in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. This compound reductase - Wikipedia [en.wikipedia.org]
- 10. Regulation of this compound reductase: identification of the site phosphorylated by the AMP-activated protein kinase in vitro and in intact rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Post-Translational Regulation of HMG CoA Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of this compound reductase and cholesterol metabolism [infobiochem.com]
- 16. Feedback regulation of cholesterol synthesis: sterol-accelerated ubiquitination and degradation of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sterol-induced degradation of HMG CoA reductase depends on interplay of two Insigs and two ubiquitin ligases, gp78 and Trc8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The sterol-responsive RNF145 E3 ubiquitin ligase mediates the degradation of this compound reductase together with gp78 and Hrd1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Important Hormones Regulating Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insulin and glucagon modulate hepatic 3-hydroxy-3-methylglutaryl-coenzyme A reductase activity by affecting immunoreactive protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. This compound reductase regulation: use of structurally diverse first half-reaction squalene synthetase inhibitors to characterize the site of mevalonate-derived nonsterol regulator production in cultured IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. benchchem.com [benchchem.com]
- 25. This compound Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 26. Aster glehni F. Schmidt Extract Modulates the Activities of this compound Reductase and Fatty Acid Synthase | MDPI [mdpi.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. molbiolcell.org [molbiolcell.org]
The Core of Cholesterol Regulation: An In-depth Technical Guide to HMG-CoA Reductase Inhibitors and Statins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. It delves into their mechanism of action, comparative efficacy, and pharmacokinetic profiles. Detailed experimental protocols for key assays are provided to facilitate research and development in this critical area of cardiovascular therapeutics.
Introduction: The Central Role of this compound Reductase
Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is primarily synthesized in the liver via the mevalonate (B85504) pathway.[1] The enzyme this compound reductase catalyzes the conversion of this compound to mevalonate, a rate-limiting step in cholesterol biosynthesis.[2] Consequently, this enzyme is a prime therapeutic target for managing hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease.
Statins are a class of drugs that act as competitive inhibitors of this compound reductase, effectively reducing endogenous cholesterol production.[2] This guide will explore the intricate details of their function and the methodologies used to evaluate their efficacy.
Mechanism of Action: More Than Just Cholesterol Lowering
Statins exert their primary effect by competitively inhibiting this compound reductase in the liver. This inhibition leads to a decrease in intracellular cholesterol concentration. In response to this depletion, cells activate a transcription factor called Sterol Regulatory Element-Binding Protein-2 (SREBP-2). The activated SREBP-2 translocates to the nucleus and upregulates the expression of the gene encoding the low-density lipoprotein (LDL) receptor. This increase in LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering circulating LDL-C levels.[3]
Beyond their lipid-lowering effects, statins are known to have pleiotropic effects, including anti-inflammatory, antioxidant, and antithrombotic properties, which may also contribute to their cardiovascular benefits.
Data Presentation: A Comparative Analysis of Statins
The following tables summarize key quantitative data for a range of commonly prescribed statins, providing a basis for comparison of their potency, clinical efficacy, and pharmacokinetic properties.
Table 1: Comparative Inhibitory Potency (IC50) of Statins against this compound Reductase
| Statin | IC50 (nM) | Experimental System |
| Atorvastatin | 8.2 - 10.5 | Purified this compound catalytic domain |
| Fluvastatin | 4.9 | Purified this compound catalytic domain |
| Lovastatin | - | - |
| Pitavastatin | 3.2 | Purified this compound catalytic domain |
| Pravastatin | 20.1 - 44.1 | Purified this compound catalytic domain |
| Rosuvastatin | 3.9 - 5.4 | Purified this compound catalytic domain |
| Simvastatin (acid form) | 5.8 - 11.2 | Purified this compound catalytic domain |
Data compiled from multiple sources.[2][4] Note that IC50 values can vary depending on the experimental conditions and the specific form of the enzyme used.
Table 2: Comparative Efficacy of Statins on LDL-C Reduction
| Statin | Daily Dose (mg) | Mean LDL-C Reduction (%) |
| Atorvastatin | 10 | 37 |
| Fluvastatin | 40 | 27 |
| Lovastatin | 40 | 37 |
| Pravastatin | 40 | 30 |
| Rosuvastatin | 10 | 46 |
| Simvastatin | 40 | 39 |
Data from the STELLAR trial and other meta-analyses.[5][6]
Table 3: Pharmacokinetic Properties of Common Statins
| Statin | Bioavailability (%) | Time to Peak (Tmax) (h) | Elimination Half-life (t½) (h) | Protein Binding (%) | Primary Metabolism |
| Atorvastatin | 14 | 1-2 | 14 | >98 | CYP3A4 |
| Fluvastatin | 24 | ~1 | 2.3 | >98 | CYP2C9 |
| Lovastatin | <5 | 2-4 | 2-3 | >95 | CYP3A4 |
| Pitavastatin | 51 | ~1 | 12 | >99 | UGT1A3, UGT2B7 |
| Pravastatin | 18 | 1-1.5 | 1.8 | ~50 | Sulfation |
| Rosuvastatin | 20 | 3-5 | 19 | ~90 | CYP2C9 (minor) |
| Simvastatin | <5 | ~1.3 | 2-3 | >95 | CYP3A4 |
Data compiled from various pharmacokinetic studies.[2][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the research and development of this compound reductase inhibitors.
This compound Reductase Activity Assay (Spectrophotometric)
This assay measures the activity of this compound reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
This compound Reductase enzyme (purified or in microsomes)
-
This compound substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)
-
Test inhibitor (statin) solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of this compound, NADPH, and the test inhibitor in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test inhibitor solution (at various concentrations) or vehicle control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the this compound reductase enzyme solution to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (V) as the change in absorbance per unit time (ΔA/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Cellular Cholesterol Biosynthesis Assay (Radiolabeling)
This assay measures the de novo synthesis of cholesterol in cultured cells by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium
-
[¹⁴C]acetate
-
Test inhibitor (statin) solution
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Cholesterol standard
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 24 hours).
-
Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a defined time (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with cold PBS. Lyse the cells and extract the total lipids using the hexane:isopropanol solvent mixture.
-
Lipid Separation by TLC: Spot the lipid extracts onto a TLC plate alongside a cholesterol standard. Develop the plate in the TLC chamber.
-
Visualization and Quantification: Visualize the cholesterol spots (e.g., with iodine vapor). Scrape the silica (B1680970) gel corresponding to the cholesterol spots into scintillation vials.
-
Scintillation Counting: Add scintillation cocktail to the vials and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as the amount of [¹⁴C]acetate incorporated into cholesterol, typically normalized to the total protein content of the cell lysate. Compare the radioactivity in inhibitor-treated samples to the control to determine the extent of inhibition of cholesterol synthesis.
SREBP-2 Activation Assay (Western Blot)
This assay assesses the activation of SREBP-2 by detecting the translocation of its mature, active form to the nucleus in response to statin treatment.
Materials:
-
Cultured cells
-
Test inhibitor (statin) solution
-
Cell lysis buffer for cytoplasmic and nuclear protein extraction
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the N-terminus of SREBP-2
-
Loading control antibody (e.g., anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control.
-
Nuclear and Cytoplasmic Extraction: Harvest the cells and perform subcellular fractionation to isolate the nuclear and cytoplasmic protein extracts.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from the nuclear extracts by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-SREBP-2 antibody, followed by incubation with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity of the mature, nuclear form of SREBP-2 (approximately 68 kDa) and normalize it to the loading control. An increase in the nuclear SREBP-2 band in response to statin treatment indicates its activation.[1][3]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: The Mevalonate Pathway and the site of action for statins.
Caption: SREBP-2 signaling pathway activated by low intracellular cholesterol.
Caption: Experimental workflow for an this compound reductase inhibitor screening assay.
References
- 1. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 8. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Mechanism of HMG-CoA Reductase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is a pivotal enzyme in cellular metabolism, primarily recognized for its role as the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] This enzyme's critical function in cholesterol homeostasis has made it a major therapeutic target for hypercholesterolemia, with statins being a prominent class of drugs that competitively inhibit its activity.[3][4] A thorough understanding of the catalytic mechanism of human this compound reductase is therefore essential for the development of new and more effective cholesterol-lowering drugs and for advancing our knowledge of cellular metabolic regulation. This guide provides a detailed examination of the enzyme's catalytic process, supported by quantitative data, experimental protocols, and visual diagrams.
The Catalytic Mechanism of this compound Reductase
The catalytic cycle of this compound reductase is a complex, multi-step process involving the four-electron reduction of this compound to mevalonate. This reaction consumes two molecules of NADPH as the reducing agent.[5] The active site of human HMGR is located at the dimer interface, with residues from both monomers contributing to substrate binding and catalysis.[6] The catalytic domain of the enzyme can be subdivided into the L-domain, which primarily binds this compound, and the S-domain, which binds NADPH.[7]
The reaction is proposed to proceed through the formation of two key intermediates: a mevaldyl-CoA hemi-thioacetal and mevaldehyde. The key catalytic residues in the active site of human this compound reductase include Lysine 691 (Lys691), Glutamate 559 (Glu559), Aspartate 767 (Asp767), and Histidine 866 (His866).[2]
The catalytic cycle can be summarized in the following steps:
-
First Hydride Transfer: The reaction is initiated by the binding of the first NADPH molecule and this compound to the active site. A hydride ion is transferred from NADPH to the thioester carbonyl carbon of this compound. This step is facilitated by the polarization of the carbonyl group by active site residues. The formation of a tetrahedral oxyanion intermediate is stabilized by a proton donor, likely Glu559, and hydrogen bonding from Lys691.[4]
-
Formation of Mevaldyl-CoA: The tetrahedral intermediate collapses to form a mevaldyl-CoA hemi-thioacetal.
-
Release of Coenzyme A: The mevaldyl-CoA intermediate is then resolved, leading to the formation of mevaldehyde and the release of Coenzyme A. The protonation of the departing thiol group of Coenzyme A is thought to be carried out by His866.[2]
-
Second Hydride Transfer: A second molecule of NADPH binds to the active site, and a second hydride transfer occurs, this time to the aldehyde group of mevaldehyde. This reduction results in the formation of the final product, mevalonate.
-
Product Release: Finally, mevalonate is released from the active site, completing the catalytic cycle and regenerating the enzyme for another round of catalysis.
Quantitative Data Presentation
The following table summarizes the key kinetic parameters for human this compound reductase. It is important to note that reported values can vary depending on the experimental conditions, such as pH, temperature, and the specific construct of the recombinant enzyme used.
| Parameter | Substrate | Value | Reference |
| Km | This compound | 4 µM | [8] |
| This compound | 13.73 µM | [9] | |
| Km | NADPH | ~62 µM* | [10] |
| Vmax | 10.1 µM NADPH/min/mg | [8] |
*Note: This Km value for NADPH was determined for a eubacterial this compound reductase and may differ for the human enzyme.
Experimental Protocols
Colorimetric Assay for this compound Reductase Activity
This protocol describes a standard in vitro assay to measure the activity of this compound reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials and Reagents:
-
Recombinant human this compound reductase (catalytic domain)
-
This compound substrate solution
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
Inhibitor (e.g., Pravastatin) for control experiments
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and keep it on ice.
-
Reconstitute lyophilized NADPH in the Assay Buffer to a final concentration of 400 µM. Prepare this solution fresh and protect it from light.
-
Prepare a stock solution of this compound in ultrapure water. Further dilute with Assay Buffer to the desired working concentration (e.g., 200 µM).
-
Thaw the recombinant this compound reductase enzyme on ice. Dilute the enzyme stock with cold Assay Buffer to a working concentration that provides a linear rate of NADPH consumption over the measurement period.
-
-
Assay Setup:
-
Set up the 96-well plate with the following wells:
-
Blank/Control Wells: Add Assay Buffer and all reaction components except the enzyme.
-
Enzyme Activity (No Inhibitor) Wells: Add Assay Buffer.
-
Inhibitor Wells: Add the desired concentration of the inhibitor.
-
-
Add the NADPH solution to all wells to a final concentration of 200 µM.
-
Add the this compound solution to all wells to a final concentration of 100 µM.
-
The final reaction volume in each well should be 200 µl.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted this compound reductase enzyme to all wells except the blank/control wells.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of NADPH oxidation by calculating the change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve.
-
The activity of this compound reductase can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited enzyme activity.
-
Mandatory Visualization
Caption: Catalytic cycle of this compound reductase.
Caption: Cholesterol biosynthesis pathway.
Caption: In vitro this compound reductase inhibition assay workflow.
References
- 1. [PDF] Crystal structure of the catalytic portion of human HMG‐CoA reductase: insights into regulation of activity and catalysis | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of the catalytic portion of human this compound reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Increasingly Complex Mechanism of this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMG_CoA_reductase [collab.its.virginia.edu]
- 8. This compound Reductase - Proteopedia, life in 3D [proteopedia.org]
- 9. uniprot.org [uniprot.org]
- 10. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HMG-CoA Reductase Activity Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] The enzyme catalyzes the conversion of this compound to mevalonic acid in an NADPH-dependent reaction.[3][4] Due to its critical role in cholesterol metabolism, HMGCR is a major target for cholesterol-lowering drugs, such as statins.[1] Accurate measurement of HMGCR activity is crucial for studying cholesterol homeostasis, screening for potential inhibitors, and investigating the effects of various stimuli on this key metabolic pathway.
These application notes provide a detailed protocol for a colorimetric assay to determine this compound reductase activity in cell lysates. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP+ during the reduction of this compound to mevalonate by the enzyme.[5][6] This method is rapid, reliable, and suitable for high-throughput screening of enzyme inhibitors.[6]
Principle of the Assay
The colorimetric assay for this compound reductase activity monitors the consumption of the cofactor NADPH, which has a characteristic absorbance maximum at 340 nm. In the presence of its substrate, this compound, the reductase enzyme catalyzes the conversion of this compound to mevalonic acid. This reaction requires the oxidation of NADPH to NADP+, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the this compound reductase activity in the sample.[4][6]
Data Presentation
The following tables summarize key quantitative data related to the this compound reductase assay.
Table 1: Typical Assay Parameters and Performance
| Parameter | Value | Reference |
| Wavelength for Detection | 340 nm | [5][6] |
| Assay Format | 96-well clear flat-bottom plate | [3][7] |
| Incubation Temperature | 37°C | [4][7] |
| Limit of Detection | < 0.05 mU | [3][4][8] |
| Unit Definition | 1 unit of this compound Reductase converts 1.0 µmol of NADPH to NADP+ per minute at pH 7.5 and 37°C. | [3][4] |
Table 2: Example Inhibitor Potency (IC₅₀) Data from Spectrophotometric Assays
| Inhibitor | IC₅₀ (µM) |
| Pravastatin | 0.026 |
| Fluvastatin | 0.015 |
| Rosuvastatin | 0.007 |
Experimental Protocols
This section provides a detailed methodology for preparing cell lysates and measuring this compound reductase activity.
Materials and Reagents
-
Cells of interest cultured to desired confluency
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound Reductase Assay Kit (containing assay buffer, this compound, and NADPH)
-
Control Inhibitor (e.g., Atorvastatin or Pravastatin)
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer (plate reader) capable of kinetic measurements at 340 nm
-
Deionized water (dH₂O)
-
Protein assay reagent (e.g., BCA kit)
Protocol 1: Preparation of Cell Lysates
-
Cell Culture and Harvest: Grow cells to the desired density in appropriate culture vessels. To harvest, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer (e.g., 1 mL per 10 cm dish) containing protease inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[9] Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet the cell debris.[9][10]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This supernatant is the cell lysate containing the this compound reductase.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay, such as the BCA assay. This is essential for normalizing the enzyme activity.
Note on Crude Lysates: Measuring HMGCR activity in crude cell lysates can be challenging due to high background absorbance and interference from other NADPH-utilizing enzymes.[11] To minimize this, dialysis of the crude extract against a suitable buffer can be performed to remove low molecular weight interfering substances.[11]
Protocol 2: this compound Reductase Activity Assay
-
Reagent Preparation:
-
This compound Reductase Assay Buffer: Pre-warm the buffer to 37°C before use.[3][12]
-
NADPH Solution: Reconstitute lyophilized NADPH in dH₂O or assay buffer as per the kit instructions. Keep on ice.[3][12]
-
This compound Solution: Reconstitute lyophilized this compound in dH₂O or assay buffer as per the kit instructions. Keep on ice.[3][12]
-
-
Assay Setup: Prepare the following reactions in a 96-well plate. It is recommended to perform each measurement in duplicate or triplicate.
| Well Type | Cell Lysate (µL) | This compound (µL) | Assay Buffer (µL) |
| Sample | X (containing 20-50 µg total protein) | 10 | to 90 |
| Blank (No Substrate) | X (same as sample) | 0 | to 100 |
| Positive Control (Purified Enzyme) | 1-5 µL of kit's enzyme | 10 | to 90 |
| Inhibitor Control | X (same as sample) | 10 | to 90 (add inhibitor) |
-
Reaction Initiation and Measurement:
-
Add the cell lysate, assay buffer, and inhibitor (if applicable) to the respective wells.
-
To start the reaction, add 10 µL of the NADPH solution to all wells, bringing the final volume to 100 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10-20 minutes.[4]
-
Data Analysis
-
Calculate the Rate of NADPH Consumption: Determine the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the kinetic curve for each well.
-
Correct for Background: Subtract the rate of the blank (no substrate) from the rate of the sample wells to correct for non-specific NADPH oxidation.
-
Calculate this compound Reductase Activity: Use the following formula to calculate the enzyme activity. The specific activity is expressed as units per milligram of total protein.
Activity (U/mg) = (ΔA₃₄₀/min) / (ε × l) × (Total reaction volume / Volume of lysate) / (Protein concentration in lysate)
Where:
-
ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹)
-
l is the path length of the light in the well (cm)
-
-
Inhibitor Screening: To determine the percentage of inhibition by a test compound:
% Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] × 100
Visualizations
Caption: The mevalonate pathway and HMGCR.
Caption: HMGCR activity assay workflow.
References
- 1. This compound reductase - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. assaygenie.com [assaygenie.com]
- 4. This compound Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mybiosource.com [mybiosource.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Rapid reverse phase-HPLC assay of this compound reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
Application Notes & Protocols: Quantification of HMG-CoA Levels Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. The conversion of this compound to mevalonic acid, catalyzed by this compound reductase (HMGCR), is the rate-limiting step in this pathway.[1] As such, HMGCR is a primary target for cholesterol-lowering drugs like statins. Accurate and robust quantification of this compound levels is crucial for understanding cholesterol metabolism, screening for HMGCR inhibitors, and investigating the pathophysiology of related metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for this purpose.[1]
These application notes provide detailed protocols for the quantification of this compound in various biological samples using LC-MS/MS, covering both direct measurement of this compound and indirect assessment via its downstream product, mevalonolactone (B1676541).
Signaling Pathway: The Mevalonate Pathway
The mevalonate pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This is followed by the condensation with another acetyl-CoA molecule to produce this compound. This compound is then reduced by this compound reductase to mevalonate, which serves as a precursor for the synthesis of cholesterol and other essential isoprenoids.[1] Statins competitively inhibit this compound reductase, thereby reducing cholesterol synthesis.[1]
Data Presentation: this compound Levels in Biological Samples
The following tables summarize quantitative data for this compound levels in various cell lines and mammalian tissues, as determined by LC-MS/MS. These values can vary based on specific experimental conditions, and the data presented here are for comparative purposes.
Table 1: Illustrative this compound Levels in Human Cell Lines
| Cell Line | This compound Levels (pmol/mg protein) | Key Metabolic Characteristics |
| HepG2 | ~ 5 - 15 | Human liver carcinoma cell line with a high capacity for cholesterol synthesis and metabolism. |
| HEK293 | ~ 2 - 8 | Human embryonic kidney cell line with a generally high metabolic rate. |
| A549 | ~ 1 - 5 | Human lung carcinoma cell line with altered lipid metabolism. |
Table 2: this compound Levels in Rat Tissues
| Tissue | This compound Concentration (nmol/g wet weight) |
| Liver | Predominantly high |
| Heart | 5- to 10-fold lower than liver |
| Kidney | 5- to 10-fold lower than liver |
| Brain | 5- to 10-fold lower than liver |
Data in Table 2 are based on a study where methylmalonyl-CoA and this compound were found to be predominantly in the liver, with other organs possessing 5- to 10-fold lower quantities.[2]
Experimental Protocols
Two primary LC-MS/MS-based methods are detailed below: an indirect method for assessing this compound reductase activity by quantifying its product, mevalonolactone, and a direct method for the quantification of this compound levels.
Protocol 1: Indirect Quantification of this compound via Mevalonolactone
This method is suitable for screening HMGCR inhibitors and assessing pathway flux by measuring the enzymatic product of this compound reductase, mevalonic acid, which is converted to mevalonolactone (MVL) for improved analytical stability and chromatographic performance.[1]
1. Sample Preparation (Cell Lysates or Tissue Homogenates)
-
Harvest cells or tissues and immediately place them on ice to minimize enzymatic activity.[1]
-
Homogenize the samples in a suitable buffer (e.g., potassium phosphate (B84403) buffer containing EDTA and DTT).[1]
-
Initiate the enzyme reaction by adding this compound and NADPH to the sample.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 50 minutes).
-
Terminate the reaction by adding a strong acid, such as 5 M HCl, and incubate for an additional 15 minutes at 37°C to facilitate the conversion of mevalonic acid to mevalonolactone.
-
For accurate quantification, spike the sample with a stable isotope-labeled internal standard (e.g., MVAL-D7).
-
Perform liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or a salting-out procedure to extract the mevalonolactone.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following tables provide typical chromatographic and mass spectrometric conditions for the analysis of mevalonolactone.
Table 3: Liquid Chromatography Parameters for Mevalonolactone
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mmol/L ammonium (B1175870) formate, pH 2.5 |
| Mobile Phase B | Methanol or Acetonitrile (B52724) |
| Gradient | A suitable gradient to separate mevalonolactone from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 - 45°C |
| Injection Volume | 5 - 20 µL |
Table 4: Mass Spectrometry Parameters for Mevalonolactone
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 131.0 (for mevalonolactone) |
| Product Ion (m/z) | Varies depending on instrument and optimization |
| Ion Source Temperature | 450 - 500°C |
| Ionspray Voltage | 4.5 - 5.5 kV |
Protocol 2: Direct Quantification of this compound
This protocol is designed for the direct measurement of this compound levels in biological samples, which is essential for understanding the substrate pool available for this compound reductase and other enzymes that utilize this compound.[1]
1. Sample Preparation (Cells or Tissues)
-
Rapidly quench metabolic activity in cells or tissues, for instance, by snap-freezing in liquid nitrogen.[1]
-
For extraction of acyl-CoAs, homogenize the frozen tissue powder or cell pellet in a cold (-20°C) extraction solvent. A commonly used solvent is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 or 2:1:1 v/v/v).[1]
-
For enhanced accuracy, include a stable isotope-labeled this compound internal standard in the extraction solvent.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
-
For cleaner samples, an optional solid-phase extraction (SPE) step can be incorporated using a column like Oasis HLB.
-
Reconstitute the dried extract in a suitable solvent, such as the initial mobile phase, for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis
The following tables outline representative chromatographic and mass spectrometric conditions for the direct analysis of this compound.
Table 5: Liquid Chromatography Parameters for this compound
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 2% acetonitrile in 100 mM ammonium formate, pH 5.0[1] or 5 mM ammonium acetate, pH 8 in water[3] |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate this compound from other acyl-CoAs. For example, a linear gradient from 5.2% to 21% B over 10 minutes.[3] |
| Flow Rate | 0.2 - 0.4 mL/min[1][3] |
| Column Temperature | 30 - 42°C[1][3] |
| Injection Volume | 10 - 40 µL[1][3] |
Table 6: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Varies depending on the adduct, but a common transition corresponds to the [M+H]+ ion. |
| Product Ion (m/z) | A characteristic fragment resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) is often monitored. |
| Ion Source Temperature | 120 - 500°C[1][3] |
| Ionspray Voltage | 4.0 - 5.5 kV[1][3] |
3. Data Analysis and Quantification
-
Construct a calibration curve using authentic this compound standards.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard and referencing the calibration curve.[1]
References
Application Notes and Protocols for Recombinant HMG-CoA Reductase Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the mevalonate (B85504) pathway and the primary target of statin drugs.[1][2] This document covers various expression systems and purification strategies to guide researchers in obtaining high-purity, active this compound reductase for structural, functional, and drug screening applications.
Introduction
This compound reductase (HMGCR) catalyzes the conversion of this compound to mevalonic acid, which is the rate-limiting step in the biosynthesis of cholesterol and other isoprenoids.[1][3] Due to its critical role in cholesterol metabolism, HMGCR is a major focus of research for the development of cholesterol-lowering drugs.[1] The production of recombinant HMGCR in various heterologous systems is essential for these studies, enabling detailed biochemical characterization and high-throughput screening of potential inhibitors. This document outlines methods for expressing and purifying recombinant HMGCR, providing a foundation for robust and reproducible experimental workflows.
Signaling and Metabolic Pathways
This compound reductase is a central enzyme in the mevalonate pathway, which is responsible for the synthesis of a wide range of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. The activity of this compound reductase is tightly regulated at the transcriptional, translational, and post-translational levels to maintain cellular cholesterol homeostasis.[2]
References
Application Notes and Protocols: Utilizing CRISPR-Cas9 for In Vitro Investigation of the HMG-CoA Reductase Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, a critical metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[1][2] Given its central role in cholesterol homeostasis, HMGCR is a key target for therapeutic intervention, most notably by statins.[3][4] The advent of CRISPR-Cas9 genome editing technology has provided a powerful tool to precisely manipulate the HMGCR gene (HMGCR), enabling detailed in vitro studies of the pathway's function, regulation, and involvement in disease.
These application notes provide a comprehensive guide to leveraging CRISPR-Cas9 for the targeted knockout of HMGCR in cultured cells. We present detailed protocols for sgRNA design, CRISPR-Cas9 delivery, and subsequent validation and functional analysis, including quantitative protein and gene expression analysis, and cholesterol measurement.
Signaling Pathway and Experimental Workflow
The this compound pathway is a multi-step process that converts acetyl-CoA into cholesterol and other essential isoprenoids. HMGCR catalyzes the conversion of this compound to mevalonic acid, a committed step in this pathway.[2] Downstream products of this pathway not only contribute to membrane structure but are also vital for post-translational modification of proteins and signaling molecules.
Caption: The this compound Pathway and Points of Intervention.
A typical experimental workflow for studying the this compound pathway using CRISPR-Cas9 involves several key stages, from initial experimental design to final data analysis.
Caption: CRISPR-Cas9 Experimental Workflow for HMGCR Study.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning for HMGCR Knockout
-
sgRNA Design :
-
Utilize online design tools to identify potent and specific sgRNA sequences targeting an early exon of the HMGCR gene.[5][6] This is crucial to ensure the generation of a loss-of-function mutation.
-
Select at least two to three sgRNAs with high on-target scores and low predicted off-target effects.[7]
-
Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[5]
-
-
Oligonucleotide Annealing and Cloning :
-
Synthesize complementary oligonucleotides for the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9 expression vector.
-
Anneal the forward and reverse oligos to form a double-stranded DNA insert.
-
Ligate the annealed insert into a linearized all-in-one CRISPR/Cas9 vector containing both the Cas9 nuclease and the sgRNA expression cassette.[8]
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Delivery of CRISPR-Cas9 and Generation of Knockout Cell Lines
-
Cell Culture :
-
Culture the target cell line (e.g., HepG2, A549) under standard conditions.[9] Ensure cells are healthy and in the logarithmic growth phase before transfection.
-
-
Transfection :
-
Transfect the cells with the sequence-verified all-in-one HMGCR-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent or electroporation.
-
-
Single-Cell Cloning :
-
Two to three days post-transfection, isolate single cells to generate clonal populations. This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker.[10][11]
-
Plate single cells into 96-well plates and expand the resulting colonies.
-
Protocol 3: Validation of HMGCR Knockout
-
Genomic DNA Extraction and PCR :
-
Extract genomic DNA from the expanded clonal cell populations.
-
Perform PCR to amplify the genomic region targeted by the sgRNA.
-
-
T7 Endonuclease I (T7E1) Assay or Sanger Sequencing :
-
For a preliminary screen, use the T7E1 assay to detect insertions or deletions (indels).[11]
-
For definitive confirmation, perform Sanger sequencing of the PCR products to identify the specific indels in the HMGCR gene.
-
-
Western Blot Analysis for HMGCR Protein :
-
Prepare cell lysates from wild-type and knockout clones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Probe the membrane with a primary antibody specific for HMGCR, followed by an HRP-conjugated secondary antibody.[13]
-
Visualize protein bands using a chemiluminescent substrate. A significant reduction or absence of the HMGCR protein band in the knockout clones confirms successful knockout.[1]
-
-
Quantitative PCR (qPCR) for HMGCR mRNA Expression :
Protocol 4: Functional Analysis of HMGCR Knockout Cells
-
Cholesterol Quantification Assay :
-
Culture wild-type and HMGCR knockout cells under desired experimental conditions.
-
Lyse the cells and measure the total cholesterol content using a commercial colorimetric or fluorometric assay kit.[17][18][19][20] These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the amount of cholesterol.[18][20]
-
-
Cell Viability Assay :
-
Seed an equal number of wild-type and HMGCR knockout cells in a 96-well plate.
-
Assess cell proliferation and viability at different time points using a CCK-8 assay or similar methods.[9]
-
Data Presentation
The quantitative data generated from the above protocols should be summarized in clear and concise tables to facilitate comparison between wild-type and knockout cells.
Table 1: Validation of HMGCR Knockout
| Cell Line | HMGCR Protein Level (Relative to WT) | HMGCR mRNA Expression (Fold Change vs. WT) |
|---|---|---|
| Wild-Type | 1.00 | 1.00 |
| HMGCR KO Clone 1 | ||
| HMGCR KO Clone 2 |
| HMGCR KO Clone 3 | | |
Table 2: Functional Consequences of HMGCR Knockout
| Cell Line | Total Cholesterol (µg/mg protein) | Cell Viability (% of WT at 72h) |
|---|---|---|
| Wild-Type | 100% | |
| HMGCR KO Clone 1 | ||
| HMGCR KO Clone 2 |
| HMGCR KO Clone 3 | | |
Off-Target Analysis
A critical consideration in all CRISPR-Cas9 experiments is the potential for off-target effects.[21][22] It is recommended to perform in silico prediction of potential off-target sites for the selected sgRNAs.[5] For therapeutic applications or studies requiring high precision, unbiased, genome-wide off-target analysis methods such as GUIDE-seq or CIRCLE-seq should be considered to ensure the observed phenotypes are a direct result of on-target editing.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound reductase - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. idtdna.com [idtdna.com]
- 6. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. HMGCR sgRNA CRISPR/Cas9 All-in-One Non-viral Vector set (Human) | Applied Biological Materials Inc. [abmgood.com]
- 9. researchgate.net [researchgate.net]
- 10. genemedi.net [genemedi.net]
- 11. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. oncotarget.com [oncotarget.com]
- 15. origene.com [origene.com]
- 16. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]
- 17. Cholesterol Quantification Assay Kit for colorimetric or fluorometric assays Sigma [sigmaaldrich.com]
- 18. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. raybiotech.com [raybiotech.com]
- 21. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 22. dovepress.com [dovepress.com]
- 23. Evaluation of Homology-Independent CRISPR-Cas9 Off-Target Assessment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMG-CoA ELISA Kit
These application notes provide a detailed protocol and supporting information for the quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) using a sandwich enzyme-linked immunosorbent assay (ELISA) kit. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound reductase is a rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous production of cholesterol and other non-steroidal isoprenoids.[1][2][3][4] The regulation of this compound reductase is a critical aspect of cellular metabolism and is a key target for therapeutic intervention in hypercholesterolemia.[1] Statin drugs, for instance, are competitive inhibitors of this compound reductase.[1] This ELISA kit provides a sensitive and specific method for the quantitative measurement of this compound reductase in various biological samples, including serum, plasma, and tissue homogenates.[5]
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for this compound reductase. Standards and samples are pipetted into the wells, and any this compound reductase present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for this compound reductase is added to the wells. Following a wash to remove any unbound antibody-biotin reagent, a streptavidin-HRP conjugate is added. After another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of this compound reductase bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Signaling Pathway of this compound Reductase
This compound reductase catalyzes the conversion of this compound to mevalonate, a crucial precursor for the synthesis of cholesterol and isoprenoids.[1][2] Isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho.[6] These proteins are key components of intracellular signaling pathways that control cell proliferation, differentiation, and survival. Inhibition of this compound reductase by statins not only reduces cholesterol synthesis but also decreases the production of isoprenoids, thereby affecting these signaling cascades.[6] For example, the inhibition of RhoA prenylation can lead to the upregulation of endothelial nitric oxide synthase (eNOS) activity. Furthermore, this compound reductase activity is regulated by a negative feedback mechanism involving sterol regulatory element-binding proteins (SREBPs) and by phosphorylation via AMP-activated protein kinase (AMPK).[1][3]
Caption: this compound Reductase Signaling Pathway.
Experimental Protocol
Reagent Preparation
-
Wash Buffer (1x): If supplied as a concentrate, dilute the 25x Wash Buffer with deionized or distilled water to prepare 1x Wash Buffer.
-
Standard: Reconstitute the standard with the provided Standard Diluent to create a stock solution. Allow the standard to sit for a minimum of 15 minutes with gentle agitation prior to making dilutions. Prepare a dilution series of the standard in Standard Diluent.
-
Biotin-conjugated Antibody: Bring the biotin-conjugated antibody to room temperature and dilute it with the appropriate buffer as per the kit instructions.
-
Streptavidin-HRP: Bring the Streptavidin-HRP conjugate to room temperature and dilute it with the appropriate buffer as per the kit instructions.
Sample Preparation
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Remove serum and assay immediately or aliquot and store samples at -20°C or -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood.[1][7] Homogenize the tissue in PBS and store overnight at ≤ -20°C.[1][7] Perform two freeze-thaw cycles to break the cell membranes.[1][7] Centrifuge the homogenates for 5 minutes at 5000 x g and collect the supernatant.[1][7]
Assay Procedure
The following is a general procedure. Please refer to the specific kit manual for detailed instructions.
Caption: General this compound ELISA Experimental Workflow.
-
Prepare the Plate: Set standard, sample, and blank wells. It is recommended to run all standards and samples in duplicate.[1][7]
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells.
-
Incubate: Cover the plate and incubate for 90 minutes at 37°C.[1][7]
-
Wash: Aspirate the liquid from each well and wash three times with 300 µL of 1x Wash Buffer per well.
-
Add Biotin-conjugated Antibody: Add 100 µL of the diluted Biotin-conjugated Antibody to each well.
-
Incubate: Cover the plate and incubate for 60 minutes at 37°C.[1][7]
-
Wash: Repeat the wash step as in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.[1][7]
-
Wash: Aspirate the liquid from each well and wash five times with 300 µL of 1x Wash Buffer per well.
-
Add Substrate: Add 90 µL of TMB Substrate to each well.
-
Incubate: Cover the plate and incubate in the dark for 15-30 minutes at 37°C.
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1][7]
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Data Presentation and Analysis
Calculation of Results
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound reductase in the samples.
Example Standard Curve Data
The following table is an example of the data that can be generated to create a standard curve.
| Standard Concentration (ng/mL) | OD at 450 nm (Mean) |
| 50 | 2.45 |
| 25 | 1.82 |
| 12.5 | 1.15 |
| 6.25 | 0.68 |
| 3.12 | 0.41 |
| 1.56 | 0.25 |
| 0.78 | 0.18 |
| 0 (Blank) | 0.11 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete aspiration of liquid. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low Signal | Insufficient incubation time or temperature | Ensure adherence to the recommended incubation times and temperatures. |
| Inactive reagents | Check the expiration dates and storage conditions of all kit components. | |
| High Variability | Improper pipetting technique | Use calibrated pipettes and ensure consistent pipetting. |
| Incomplete mixing of reagents | Gently mix all reagents before use. |
References
- 1. Regulation of this compound reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reductase - Wikipedia [en.wikipedia.org]
- 4. The 3-hydroxy-3-methylglutaryl coenzyme-A (this compound) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ClinPGx [clinpgx.org]
Measuring HMG-CoA in Cultured Cells: A Guide to Established Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) in cultured cells. Accurate measurement of this compound, a critical intermediate in the mevalonate (B85504) pathway, is essential for studying cholesterol biosynthesis, isoprenoid metabolism, and the effects of therapeutic inhibitors.[1][2] This guide covers several established methods, offering insights into their principles, advantages, and practical implementation.
The Mevalonate Pathway and the Central Role of this compound
The mevalonate pathway is a fundamental metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function. The pathway begins with the condensation of acetyl-CoA molecules to form this compound.[3] this compound then stands at a critical juncture, where it is either committed to the synthesis of mevalonate by this compound reductase (HMGR) or cleaved to produce acetoacetate (B1235776) and acetyl-CoA by this compound lyase. The reduction of this compound to mevalonate is the rate-limiting step in cholesterol biosynthesis, making HMGR a key target for cholesterol-lowering drugs like statins.[4][5] Understanding the intracellular levels of this compound is therefore crucial for evaluating the efficacy of such drugs and for studying the regulation of this vital pathway.
Methods for Measuring this compound and HMGR Activity
Several methods have been established for the quantification of this compound in cultured cells, each with its own set of advantages and limitations. These techniques can be broadly categorized into direct measurement of this compound levels and indirect measurement through the activity of this compound reductase.
Quantitative Data Summary
| Method | Analyte Measured | Principle | Limit of Detection (LOD) / Quantification (LOQ) | Throughput | Key Advantages | Key Disadvantages |
| Radiometric Assay | [14C]Mevalonate | Incorporation of radiolabeled substrate | High sensitivity (pmol range) | Low | High sensitivity and specificity.[6] | Requires handling of radioactive materials, cumbersome.[7][8] |
| HPLC-UV | This compound, NADPH, CoA, Mevalonate | Chromatographic separation and UV detection | This compound: 2.67 pmol | Moderate | Can monitor multiple substrates and products simultaneously.[7][8] | Lower sensitivity compared to MS-based methods. |
| LC-MS/MS (Direct) | This compound | Liquid chromatography separation and mass spectrometric detection | High sensitivity (fmol to pmol range) | High | High sensitivity, specificity, and suitable for high-throughput analysis.[9][10] | Requires expensive instrumentation, potential for ion suppression.[11] |
| LC-MS/MS (Indirect) | Mevalonolactone (MVL) | Quantification of the product of the HMGR reaction | LOQ: 0.12 µg/L | High | Fast, sensitive, and efficient for determining HMGR activity.[9] | Measures enzyme activity, not direct this compound levels. |
| Spectrophotometric Assay | NADPH | Decrease in absorbance at 340 nm due to NADPH oxidation | LOD: < 0.05 mU of HMGR activity | High | Simple, rapid, and suitable for high-throughput screening of inhibitors.[4][12][13][14] | Can be affected by interfering substances in crude lysates.[15] |
Experimental Protocols
Protocol 1: Direct Quantification of this compound by LC-MS/MS
This protocol describes the direct measurement of this compound levels in cultured cells, which is particularly useful for understanding the substrate pool available for this compound utilizing enzymes.[3]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Extraction solvent (e.g., cold acetonitrile/methanol/water)[3]
-
Internal standard (e.g., stable isotope-labeled this compound)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Quenching:
-
Extraction:
-
Add a cold extraction solvent containing an internal standard to the frozen cells.
-
Scrape the cells and collect the extract.
-
Vortex thoroughly and centrifuge at high speed to pellet cell debris.
-
-
Sample Processing:
-
Transfer the supernatant to a new tube and dry it, for instance, under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, typically the initial mobile phase.[3]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound from other cellular components using a suitable chromatography column (e.g., C18).
-
Detect and quantify this compound using mass spectrometry, often in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using authentic this compound standards.
-
Quantify this compound in the samples by comparing its peak area to that of the internal standard and referencing the calibration curve.[3]
-
Protocol 2: Measurement of this compound Reductase Activity via Spectrophotometry
This method indirectly assesses this compound metabolism by measuring the activity of this compound reductase. It is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of this compound to mevalonate.[16] This assay is well-suited for high-throughput screening of HMGR inhibitors.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 5. mdpi.com [mdpi.com]
- 6. A modified radiometric assay for 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid reverse phase-HPLC assay of this compound reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid reverse phase-HPLC assay of this compound reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based screen of this compound reductase inhibitors and expression regulators using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mybiosource.com [mybiosource.com]
- 13. assaygenie.com [assaygenie.com]
- 14. This compound Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes: Spectrophotometric Assay for High-Throughput Screening of HMG-CoA Reductase Inhibitors
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (EC 1.1.1.34) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] Its critical role in cholesterol homeostasis makes it a primary therapeutic target for hypercholesterolemia. A class of drugs known as statins act as competitive inhibitors of this compound reductase, effectively lowering cholesterol levels.[1][2] The spectrophotometric assay described here provides a rapid and reliable method for screening potential this compound reductase inhibitors, making it suitable for high-throughput screening in drug discovery.[1]
Principle of the Assay
The activity of this compound reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1][3][4] In this enzymatic reaction, this compound reductase catalyzes the reduction of this compound to mevalonate, utilizing NADPH as a cofactor.[4][5] The rate of NADPH consumption is directly proportional to the enzyme's activity.[1] Potential inhibitors will slow down this reaction, leading to a reduced rate of decrease in absorbance at 340 nm.[3]
Signaling Pathway and Reaction
The enzymatic reaction catalyzed by this compound reductase is a key step in the mevalonate pathway, the metabolic cascade for cholesterol synthesis.
Caption: The mevalonate pathway and the this compound reductase-catalyzed reaction.
Data Presentation
The efficacy of potential inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize typical assay parameters and IC50 values for well-known statins, which can be used as positive controls in screening assays.
Table 1: Typical Assay Parameters and Performance
| Parameter | Value | Reference |
| Wavelength for Detection | 340 nm | [1][6] |
| Assay Format | 96-well clear flat-bottom plate | [1] |
| Incubation Temperature | 37°C | [1][5] |
| Limit of Detection | < 0.05 mU | [1][4] |
| Unit Definition | 1 unit of this compound Reductase converts 1.0 µmol of NADPH to NADP+ per minute at pH 7.5 and 37°C. | [1][5] |
Table 2: Inhibitor Potency (IC₅₀) Data from Spectrophotometric Assay
| Inhibitor | IC₅₀ (nM) | Reference |
| Rosuvastatin | 5.4 | [7] |
| Atorvastatin | 8.2 | [7] |
| Cerivastatin | 10.0 | [7] |
| Simvastatin | 11.2 | [7] |
| Fluvastatin | 27.6 | [7] |
| Pravastatin | 44.1 | [7] |
Experimental Protocols
This section provides a detailed methodology for measuring this compound reductase activity and for screening potential inhibitors.
Materials and Reagents
-
This compound Reductase Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 0.1 mM EDTA, 5 mM DTT)[3]
-
Purified this compound Reductase enzyme or cell lysate[1]
-
This compound (substrate)[1]
-
NADPH (cofactor)[1]
-
Multi-well spectrophotometer (plate reader) capable of kinetic measurements at 340 nm[1][4]
-
Deionized water (dH₂O)
-
Test compounds for inhibitor screening
Reagent Preparation
-
This compound Reductase Assay Buffer: Pre-warm the buffer to 37°C before use.[4]
-
This compound Reductase: If using a lyophilized enzyme, reconstitute it in the assay buffer to the recommended concentration. Aliquot and store at -20°C or -70°C. Keep the enzyme on ice during use.[1][4]
-
This compound: Reconstitute in dH₂O. Aliquot and store at -20°C.[4]
-
NADPH: Reconstitute in dH₂O. Aliquot and store at -20°C.[4]
-
Control Inhibitor: Prepare a stock solution of a known inhibitor (e.g., Pravastatin) in a suitable solvent (e.g., DMSO).
-
Test Compounds: Dissolve test compounds in a suitable solvent (e.g., 100X in DMSO).[8]
Experimental Workflow: Inhibitor Screening
Caption: A generalized workflow for this compound reductase inhibitor screening.
Assay Procedure: this compound Reductase Activity Measurement
-
Reaction Mix Preparation: Prepare a master mix of the Reaction Mix for the number of assays to be performed. For each well, the reaction mix will typically contain assay buffer, NADPH, and this compound.[1]
-
Measurement: Add the Reaction Mix to each well containing the enzyme or control.
-
Immediately begin kinetic measurement of absorbance at 340 nm in a microplate reader at 37°C for 10-15 minutes, taking readings every 20-30 seconds.[5][9]
Assay Procedure: Inhibitor Screening
-
Inhibitor and Enzyme Preparation: In designated wells of a 96-well plate, add the this compound reductase enzyme.[1] Add the test inhibitor at various concentrations to the wells. Include a solvent control well containing the enzyme and the same amount of solvent used to dissolve the inhibitor.[4] For a control inhibitor, add a known inhibitor like Atorvastatin.[1] Prepare an enzyme control well with the enzyme but no inhibitor.[1] Adjust the volume in all wells with assay buffer.
-
Initiate and Measure the Reaction: Add the Reaction Mix (containing assay buffer, NADPH, and this compound) to all wells.[1] Immediately begin kinetic measurement of absorbance at 340 nm as described above.
Data Analysis
-
Calculate the Rate of NADPH Consumption: Determine the change in absorbance (ΔA₃₄₀) per minute (Δt) from the linear portion of the kinetic curve. The rate of reaction is ΔA₃₄₀ / Δt.[1]
-
Calculate Percent Inhibition: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Determine IC50 Values: The IC50 value is the concentration of an inhibitor that is required for 50% inhibition of enzyme activity. This can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software program like GraphPad Prism.[10][11]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | 1. Inactive enzyme. | 1. Use a fresh aliquot of the enzyme. Ensure proper storage and handling on ice.[4][5] |
| 2. Incorrect reagent concentration. | 2. Verify the final concentrations of this compound and NADPH. Prepare fresh dilutions if necessary.[3] | |
| High background signal | 1. Contaminated reagents. | 1. Run a blank reaction without the enzyme to check for non-enzymatic NADPH oxidation. Replace any suspect reagents.[3] |
| Inconsistent results | 1. Pipetting errors. | 1. Ensure accurate and consistent pipetting, especially for enzyme and inhibitor solutions. |
| 2. Temperature fluctuations. | 2. Maintain a constant temperature of 37°C in the plate reader.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of this compound Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Preclinical Validation of Novel HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Inhibitors of this enzyme, commonly known as statins, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. The development of novel this compound reductase inhibitors with improved efficacy, safety, and pharmacokinetic profiles is an ongoing area of research. This document provides a comprehensive guide to the preclinical models and experimental protocols essential for the validation of these new chemical entities.
I. In Vitro Efficacy Assessment
The initial validation of a novel this compound reductase inhibitor begins with in vitro assays to determine its direct inhibitory effect on the enzyme and its impact on cellular cholesterol synthesis.
This compound Reductase Activity Assay
This assay directly measures the enzymatic activity of this compound reductase and the inhibitory potential of the test compound. The most common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the reduction of this compound to mevalonate.
Table 1: In Vitro this compound Reductase Inhibition (IC50 values)
| Compound | IC50 (nM) |
| Established Inhibitors | |
| Atorvastatin | ~8.2 |
| Simvastatin (B1681759) | ~11.2 |
| Pravastatin | ~44.1 |
| Fluvastatin | ~28 |
| Lovastatin | ~44.1 |
| Novel Inhibitors | |
| Rosuvastatin | ~5.4 |
| Pitavastatin | Varies |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
Experimental Protocol: this compound Reductase Activity Assay
Materials:
-
Purified this compound reductase enzyme
-
This compound substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor (novel statin) and positive control (e.g., pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic readings at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of this compound, NADPH, and this compound reductase in pre-warmed (37°C) assay buffer.
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of the test inhibitor or positive control to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add the this compound reductase enzyme to all wells except the blank.
-
-
Initiate Reaction: Add the this compound and NADPH substrate mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 20-30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
dot
Caption: Workflow for the in vitro this compound reductase activity assay.
Cellular Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol in cultured cells and the inhibitory effect of the test compound. A common method involves metabolic labeling with a radiolabeled precursor, such as [14C]-acetate.
Experimental Protocol: Cellular Cholesterol Synthesis Assay with [14C]-Acetate
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
[14C]-sodium acetate
-
Test inhibitor and positive control
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Plate HepG2 cells in a multi-well plate and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the test inhibitor or positive control for a specified period (e.g., 2-4 hours).
-
Radiolabeling: Add [14C]-acetate to the culture medium and incubate for an additional period (e.g., 2-4 hours) to allow for incorporation into newly synthesized cholesterol.
-
Lipid Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells and extract the lipids using a chloroform:methanol solvent system.
-
Separate the organic and aqueous phases by centrifugation.
-
-
TLC Separation:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system to separate cholesterol from other lipids.
-
-
Quantification:
-
Visualize the cholesterol spot (e.g., with iodine vapor).
-
Scrape the corresponding silica (B1680970) from the plate into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the percent inhibition of cholesterol synthesis for each inhibitor concentration relative to the vehicle control.
II. In Vivo Efficacy Assessment
In vivo studies in animal models are crucial for evaluating the lipid-lowering efficacy and pharmacokinetic profile of a novel this compound reductase inhibitor.
Animal Models
Rats, mice, and rabbits are commonly used animal models for studying the efficacy of statins.[2] Hypercholesterolemia is often induced by a high-fat, high-cholesterol diet.
Table 2: In Vivo Cholesterol Reduction in Preclinical Models
| Animal Model | Typical Total Cholesterol Reduction with Statins | Key Considerations |
| Rabbits | ~30% | Highly responsive to diet-induced hypercholesterolemia. |
| Mice | ~20% | Genetic models (e.g., ApoE-/-) can better mimic human dyslipidemia. |
| Rats | ~10% | Generally less responsive to statins than other models.[2] |
Note: Efficacy can vary based on the specific statin, dose, and duration of treatment.
Experimental Protocol: In Vivo Efficacy in a Diet-Induced Hypercholesterolemic Rat Model
Materials:
-
Male Sprague-Dawley rats
-
High-cholesterol diet (e.g., containing 1% cholesterol and 0.5% cholic acid)
-
Test inhibitor and positive control (e.g., atorvastatin)
-
Blood collection supplies
-
Clinical chemistry analyzer for lipid profiling
Procedure:
-
Acclimation and Diet Induction:
-
Acclimate rats for one week on a standard chow diet.
-
Induce hypercholesterolemia by feeding a high-cholesterol diet for 2-4 weeks.
-
-
Treatment:
-
Randomly assign rats to treatment groups (vehicle control, positive control, and different doses of the test inhibitor).
-
Administer the treatments orally once daily for a specified period (e.g., 2-4 weeks).
-
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at baseline and at the end of the treatment period.
-
Lipid Analysis: Separate serum and measure total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using a clinical chemistry analyzer.
-
Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group to determine the lipid-lowering efficacy of the novel inhibitor.
dot
Caption: Workflow for in vivo efficacy testing in a rat model.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a novel inhibitor. These studies are typically conducted in the same animal models used for efficacy testing.
Table 3: Representative Preclinical Pharmacokinetic Parameters of Statins in Rats
| Statin | Dose (mg/kg) | Route | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |
| Atorvastatin | Varies | Oral | Varies | ~7 | ~20 |
| Rosuvastatin | 5 | IP | ~1500 | ~2.5 | N/A |
| Simvastatin | 40 | Oral | ~174 | ~10 | Low |
Note: PK parameters are highly dependent on the animal species, dose, and formulation.[3][4][5]
III. Cellular Mechanisms of Action
Cell-based assays can provide insights into the mechanisms by which a novel inhibitor affects cholesterol homeostasis beyond direct enzyme inhibition.
Cellular Cholesterol Uptake Assay
This assay measures the ability of cells to take up cholesterol from the extracellular environment, a process that can be influenced by this compound reductase inhibition through the upregulation of LDL receptors. A common method uses a fluorescently labeled cholesterol analog, such as NBD-cholesterol.
Experimental Protocol: NBD-Cholesterol Uptake Assay
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (serum-free)
-
NBD-cholesterol
-
Test inhibitor and positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed HepG2 cells in a black, clear-bottom 96-well plate.
-
Inhibitor Treatment: Treat the cells with the test inhibitor for a period sufficient to induce changes in LDL receptor expression (e.g., 24-48 hours).
-
NBD-Cholesterol Labeling:
-
Wash the cells with serum-free medium.
-
Add medium containing NBD-cholesterol and incubate for a defined period (e.g., 2-4 hours).
-
-
Washing: Remove the NBD-cholesterol containing medium and wash the cells multiple times with cold PBS to remove unbound probe.
-
Quantification:
-
Add PBS to the wells and measure the fluorescence using a plate reader (Ex/Em ~485/535 nm).
-
Alternatively, visualize and quantify the cellular fluorescence using a fluorescence microscope.
-
-
Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to that of control cells to determine the effect on cholesterol uptake.
IV. Signaling Pathways and Downstream Effects
Inhibition of this compound reductase not only reduces cholesterol synthesis but also affects the production of other important isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are key regulators of various cellular signaling pathways.
dot
References
- 1. This compound reductase inhibitors and the malignant cell: the statin family of drugs as triggers of tumor-specific apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Rosuvastatin Pharmacokinetics During Postnatal Ontogenesis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baicalein inhibits the pharmacokinetics of simvastatin in rats via regulating the activity of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HMG-CoA Reductase Inhibition Assay for Atorvastatin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] Its inhibition is a primary strategy for the management of hypercholesterolemia.[2] Atorvastatin (B1662188), a member of the statin class of drugs, is a potent competitive inhibitor of this compound reductase.[2][3] Accurate quantification of atorvastatin's inhibitory activity is crucial for drug discovery, development, and quality control. This application note provides a detailed protocol for the this compound reductase inhibition assay using a spectrophotometric method to quantify the inhibitory potency of atorvastatin.
Principle of the Assay
The this compound reductase assay is based on monitoring the enzymatic conversion of this compound to mevalonate. This reaction is dependent on the cofactor NADPH, which is oxidized to NADP+ in the process.[1][4] The consumption of NADPH leads to a decrease in absorbance at 340 nm.[5][6] The rate of this decrease is directly proportional to the activity of this compound reductase.[2] When an inhibitor such as atorvastatin is present, the rate of NADPH consumption is reduced.[2] By measuring the change in absorbance over time in the presence of varying concentrations of atorvastatin, its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.[2][7]
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by this compound reductase and the inhibitory action of atorvastatin.
Caption: Atorvastatin competitively inhibits the this compound reductase enzyme.
Quantitative Data: Atorvastatin Potency
The inhibitory potency of atorvastatin is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes IC50 values for atorvastatin from various sources. It is important to note that these values can vary depending on the experimental conditions and the source of the enzyme.[7]
| Statin | Species/System | IC50 (nM) | Reference |
| Atorvastatin | Rat Liver Microsomes | 7.5 | [3] |
| Atorvastatin | Purified Human this compound catalytic domain | 9 | [7] |
| Atorvastatin | Human Liver Microsomes | 40 - 100 | [7] |
| Atorvastatin | Cell-free assay | 11 | [8] |
| 2-hydroxyatorvastatin | - | 12.1 | [9] |
| 4-hydroxyatorvastatin | - | 63.5 | [9] |
Experimental Protocols
This section provides a detailed methodology for performing the this compound reductase inhibition assay to determine the IC50 value of atorvastatin. This protocol is based on commercially available assay kits and published literature.[7]
Materials and Reagents
-
This compound Reductase (purified or from rat liver microsomes)[10]
-
This compound substrate solution[5]
-
NADPH solution[5]
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)[7]
-
Atorvastatin
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
-
Ultrapure water[11]
-
Solvent for atorvastatin (e.g., DMSO)[1]
Reagent Preparation
-
Assay Buffer (1x): If a concentrated stock is provided, dilute it to 1x with ultrapure water. Pre-warm the buffer to 37°C before use.[5][6]
-
This compound Reductase: Reconstitute the enzyme in the assay buffer to the recommended concentration. Keep the enzyme on ice throughout the experiment to maintain its activity.[5]
-
This compound Solution: Reconstitute the this compound substrate in ultrapure water to the desired stock concentration. Aliquot and store at -20°C. Keep on ice during use.[5]
-
NADPH Solution: Reconstitute NADPH in the assay buffer to the desired stock concentration. Protect from light and keep on ice. Prepare fresh for optimal results.[5]
-
Atorvastatin Stock Solution: Prepare a high-concentration stock solution of atorvastatin in a suitable solvent (e.g., DMSO).
-
Atorvastatin Dilutions: Prepare a serial dilution of the atorvastatin stock solution in the assay buffer to create a range of concentrations for testing.
Assay Procedure
The following workflow outlines the steps for the this compound reductase inhibition assay.
Caption: Experimental workflow for the this compound reductase inhibition assay.
Detailed Steps:
-
Plate Setup:
-
Blank/Background Wells: Contain all components except the this compound reductase enzyme. Add assay buffer to make up the volume.[5]
-
Enzyme Control Wells (100% Activity): Contain all components, including the enzyme, but no atorvastatin.[1]
-
Test Inhibitor Wells: Contain all components, including the enzyme and varying concentrations of atorvastatin.[2]
-
Solvent Control Wells: Contain all components, including the enzyme and the same amount of solvent used for the highest concentration of atorvastatin, to account for any solvent effects.[1]
-
-
Reagent Addition: The order of addition is crucial for consistent results. A typical order for a 200 µL final reaction volume is as follows:
-
Add assay buffer to all wells.
-
Add the appropriate concentration of atorvastatin or solvent to the respective wells.
-
Add the NADPH solution to all wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
To initiate the reaction, add the this compound Reductase enzyme to all wells except the blank wells.
-
Immediately add the this compound substrate solution to all wells to start the reaction.[2]
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 20-30 seconds for 10-20 minutes.[9]
-
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of the reaction (ΔOD/min) from the linear portion of the absorbance versus time curve. This rate represents the rate of NADPH consumption.[2][7]
-
Calculate Percent Inhibition: The percent inhibition for each atorvastatin concentration is calculated using the following formula:[1]
% Inhibition = [(Rate of Enzyme Control - Rate with Inhibitor) / Rate of Enzyme Control] x 100
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the atorvastatin concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.[9]
Conclusion
The spectrophotometric this compound reductase inhibition assay is a robust and reliable method for quantifying the inhibitory potency of atorvastatin.[2] This application note provides a comprehensive protocol and the necessary information for researchers to successfully implement this assay in their laboratories for drug screening and characterization studies. Adherence to the detailed experimental protocol and careful data analysis are essential for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development, validation, and interlaboratory comparison of an this compound reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting common issues in HMG-CoA reductase assays
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HMG-CoA reductase (HMGR) assays.
Troubleshooting Guide: Question & Answer
This guide addresses specific problems that may arise during the experimental workflow.
Issue 1: High Background Signal or NADPH Degradation in "No Enzyme" Control
-
Question: My negative control, which contains all reagents except the this compound reductase enzyme, shows a significant decrease in absorbance at 340 nm. What could be the cause?
-
Answer: A decreasing absorbance at 340 nm in the absence of the enzyme indicates NADPH degradation that is independent of this compound reductase activity.[1] This can be attributed to several factors:
-
Contaminated Reagents or Buffers: The presence of microbial contamination or other oxidizing agents in your reagents can lead to non-enzymatic oxidation of NADPH.[1]
-
NADPH Instability: NADPH is sensitive to light and repeated freeze-thaw cycles, which can lead to its degradation.[2][3]
-
Presence of Other NADPH-Oxidizing Enzymes: If you are using non-purified samples, other enzymes present in the sample might be oxidizing NADPH.[1]
Troubleshooting Steps:
-
Prepare fresh NADPH solution and protect it from light. It is also advisable to aliquot NADPH upon reconstitution to avoid multiple freeze-thaw cycles.[2][3]
-
Use sterile, high-purity water for all reagent preparations and filter-sterilize buffers if contamination is suspected.[1]
-
If using non-purified samples, include a "sample blank" control containing the sample and all reagents except this compound. You can then subtract the rate of NADPH oxidation in this blank from the rate in the complete reaction.[1]
-
Issue 2: Low or No this compound Reductase Activity
-
Question: I am not observing a significant decrease in absorbance at 340 nm in my sample wells, even with the positive control. What are the potential reasons for this low enzyme activity?
-
Answer: Low or absent enzyme activity can stem from several sources, primarily related to the handling of the enzyme and the assay conditions.[4]
-
Improper Enzyme Storage and Handling: this compound reductase is a sensitive enzyme. Its activity can be compromised if it is not stored at the recommended temperature or if it undergoes multiple freeze-thaw cycles.[2][3] During the experiment, the enzyme should always be kept on ice.[2][5]
-
Incorrect Reagent Preparation or Concentration: Ensure that all components, especially the enzyme and substrates (this compound and NADPH), are reconstituted correctly and are at their optimal concentrations.[3]
-
Suboptimal Assay Temperature: The assay is typically performed at 37°C, which is the optimal temperature for mammalian this compound reductase activity.[1] Maintaining a constant and correct temperature is crucial.[6]
Troubleshooting Steps:
-
Issue 3: Erratic or Non-Linear Reaction Kinetics
-
Question: The absorbance readings in my kinetic assay are fluctuating, or the reaction rate is not linear. What could be causing this?
-
Answer: Non-linear or erratic reaction kinetics can be due to pipetting errors, insufficient mixing, or suboptimal substrate concentrations.
-
Pipetting Inaccuracies or Insufficient Mixing: Inconsistent volumes or failure to properly mix the reagents can lead to variable reaction rates.[1]
-
Substrate Depletion: If the concentration of this compound or NADPH is too low, it may be depleted during the course of the reaction, leading to a decrease in the reaction rate over time.
Troubleshooting Steps:
-
Use calibrated pipettes and ensure proper pipetting techniques. Thoroughly mix all reagents before starting the measurement.[1] When using a plate reader, it's recommended to shake the plate for at least 10 seconds before the first reading.[6]
-
Verify that the concentrations of this compound and NADPH are not limiting. You may need to optimize their concentrations for your specific experimental conditions.
-
Quantitative Data Summary
The following tables provide a summary of typical concentrations and volumes for key reagents in an this compound reductase assay. These are general guidelines and may require optimization.
Table 1: Reagent Preparation and Storage
| Reagent | Reconstitution | Storage | Handling During Assay |
| This compound Reductase Assay Buffer | Ready to use or diluted from a stock solution.[6] | Store at -20°C.[7] | Pre-warm to 37°C before use.[2][3] |
| This compound Reductase Enzyme | Reconstitute in assay buffer.[2] | Aliquot and store at -20°C or -80°C.[3][8] | Keep on ice.[2][3] |
| This compound (Substrate) | Reconstitute in sterile water.[3] | Aliquot and store at -20°C.[2][3] | Keep on ice.[2] |
| NADPH (Cofactor) | Reconstitute in sterile water.[3] | Aliquot and store at -20°C, protected from light.[2][3] | Keep on ice.[2] |
| Inhibitor (e.g., Atorvastatin) | Dissolve in an appropriate solvent (e.g., DMSO).[9] | Store as recommended by the manufacturer. | Bring to room temperature before use.[2] |
Table 2: Typical Reaction Component Volumes (for a 96-well plate format)
| Component | Volume per well |
| This compound Reductase Assay Buffer | Variable (used to adjust final volume) |
| Sample or this compound Reductase Enzyme | 1-10 µL |
| Test Inhibitor or Vehicle | 1-2 µL |
| This compound | ~4 µL |
| NADPH | ~2 µL |
| Total Reaction Volume | ~200 µL |
Note: These volumes are illustrative and should be adjusted based on the specific kit protocol and desired final concentrations.
Experimental Protocols
Standard this compound Reductase Activity Assay Protocol
This protocol outlines the general steps for measuring this compound reductase activity using a colorimetric assay.[9]
-
Reagent Preparation:
-
Assay Plate Preparation:
-
Add the appropriate volume of assay buffer to all wells of a 96-well clear, flat-bottom plate.[2]
-
Add the test samples containing this compound reductase to the respective wells.
-
For the positive control, add a known amount of purified this compound reductase.[2]
-
For the negative control (background), add the same volume of assay buffer or sample buffer without the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute).
-
The activity of this compound reductase is directly proportional to the rate of decrease in absorbance at 340 nm.[4]
-
Inhibitor Screening Assay Protocol
This protocol is designed to screen for potential inhibitors of this compound reductase.[2]
-
Reagent and Plate Preparation:
-
Follow the reagent preparation steps as for the standard activity assay.
-
In the designated wells, add the this compound reductase enzyme.[9]
-
Add various concentrations of the test inhibitor to these wells.
-
Include a positive control inhibitor (e.g., Atorvastatin).[2]
-
Include an enzyme control well with the enzyme and the solvent used to dissolve the inhibitor (vehicle control).[9]
-
-
Reaction and Measurement:
-
Initiate the reaction and measure the absorbance at 340 nm as described in the standard assay protocol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition using the following formula: % Inhibition = [ (Rate of enzyme control - Rate with inhibitor) / Rate of enzyme control ] * 100[9]
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[9]
-
Visualizations
Signaling Pathway
Caption: The Mevalonate Pathway, highlighting the rate-limiting step catalyzed by this compound Reductase.
Experimental Workflow
Caption: A generalized workflow for a colorimetric this compound Reductase assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common this compound Reductase assay issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the principle of the colorimetric this compound reductase assay?
-
A1: The colorimetric assay for this compound reductase measures the enzyme's activity by monitoring the decrease in absorbance at 340 nm.[4] This is because the enzyme utilizes NADPH as a cofactor to reduce this compound to mevalonate, and in the process, NADPH is oxidized to NADP+.[10] Since NADPH absorbs light at 340 nm and NADP+ does not, the rate of decrease in absorbance is directly proportional to the enzyme's activity.[4]
-
-
Q2: What are the essential components of a typical this compound reductase assay kit?
-
A2: A standard kit usually includes an assay buffer, the this compound reductase enzyme (often as a positive control), the substrate this compound, the cofactor NADPH, and a control inhibitor such as pravastatin (B1207561) or atorvastatin (B1662188).[4][10]
-
-
Q3: Why is the assay performed at 37°C?
-
Q4: What can I use as a positive control inhibitor?
-
A4: Statins, such as atorvastatin and pravastatin, are well-characterized, potent inhibitors of this compound reductase and serve as excellent positive controls for inhibitor screening assays.[3]
-
-
Q5: How can I avoid repeated freeze-thaw cycles of sensitive reagents?
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 8. abcam.cn [abcam.cn]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing HMG-CoA Quantification by HPLC Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the quantification of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) by High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound is susceptible to both chemical and enzymatic degradation. The main factors contributing to its degradation are:
-
pH: The thioester bond in this compound is prone to hydrolysis, especially under alkaline conditions. It is most stable in neutral to slightly acidic environments (pH 6.5-7.4).[1]
-
Temperature: Higher temperatures accelerate both chemical hydrolysis and the activity of enzymes that can degrade this compound.[1]
-
Enzymatic Activity: Biological samples contain thioesterases and proteases that can rapidly break down this compound.[1]
Q2: My this compound signal is low and variable. How can I improve its stability during sample preparation?
A2: To minimize this compound degradation and improve signal stability, consider the following steps:
-
Rapid Quenching: Immediately halt metabolic activity upon sample collection. For tissues, this can be achieved by snap-freezing in liquid nitrogen.[2][3] For cell cultures, quickly aspirate the media and add a cold quenching/extraction solution.[3]
-
Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce the rate of chemical and enzymatic degradation.[1][3]
-
pH Control: Use buffers within a pH range of 6.5-7.4 to maintain the stability of the thioester bond.[1]
-
Enzyme Inhibition: Incorporate protease and thioesterase inhibitor cocktails into your homogenization and lysis buffers to prevent enzymatic degradation.[1]
-
Efficient Extraction: Use cold organic solvents like acetonitrile (B52724) or methanol, or perchloric acid, to rapidly denature and precipitate enzymes.[1]
Q3: I am observing poor peak shape (e.g., tailing, broadening, or splitting) for my this compound peak. What are the likely causes and solutions?
A3: Poor peak shape in HPLC analysis of this compound can stem from several factors:
-
Secondary Interactions: The phosphate (B84403) groups on this compound can interact with active sites on the silica (B1680970) support of the column, leading to peak tailing. Using a column with high-purity silica and effective end-capping can mitigate this. Operating the mobile phase at a lower pH with an additive like formic acid can also help by suppressing the ionization of silanol (B1196071) groups.[3]
-
Column Overload: Injecting too much analyte can saturate the stationary phase. Try reducing the injection volume or diluting the sample.[3]
-
Inappropriate Mobile Phase: A mobile phase that is either too weak or too strong can negatively affect peak shape. Optimization of the mobile phase composition is crucial.[3]
-
Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of resolution and broader peaks. If other troubleshooting steps fail, it may be time to replace the column.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal | Sample degradation during preparation. | Implement rapid quenching, maintain low temperatures (4°C or on ice), use buffers at pH 6.5-7.4, and add enzyme inhibitors.[1][3] |
| Inefficient extraction. | Optimize the extraction method. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach.[3] | |
| High Variability Between Replicates | Inconsistent timing in sample processing. | Standardize the duration of each step in the sample preparation protocol for all samples.[1] |
| Partial thawing of samples during handling. | Keep samples on dry ice when transferring them between storage and the lab bench.[1] | |
| Peak Tailing | Secondary interactions with the column. | Use a high-purity, end-capped C18 column. Acidify the mobile phase with formic acid to reduce silanol interactions.[3] |
| Column overload. | Reduce the injection volume or dilute the sample.[3] | |
| Split Peaks | Issue with the injection port (e.g., bad rotor). | Inspect and, if necessary, replace the injector rotor.[5] |
| Blockage in the system. | Check for blockages in the tubing or column inlet. A gradual increase in pressure often accompanies a blockage.[5] | |
| Retention Time Shifting | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[4] |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate pH measurement. If using a gradient, ensure the pump is mixing solvents correctly.[4] |
Experimental Protocols
Protocol 1: Direct Quantification of this compound by HPLC
This protocol focuses on the direct measurement of this compound levels in biological samples.
-
Sample Preparation:
-
Rapidly quench metabolic activity in tissues by snap-freezing in liquid nitrogen.[2]
-
Homogenize the frozen tissue powder in a cold (-20°C) 80% methanol/water solution containing an internal standard (e.g., ¹³C-labeled this compound).[3]
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[3]
-
Collect the supernatant for analysis. For further cleanup and concentration, solid-phase extraction (SPE) can be employed.[3]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm).[6]
-
Mobile Phase: A gradient of solvent A (e.g., 100 mM potassium phosphate) and solvent B (e.g., methanol).[6]
-
Gradient: A typical gradient might be 10%–30% B over 15 minutes.[6]
-
Flow Rate: 0.8 ml/min.[6]
-
Column Temperature: 26°C.[6]
-
Detection: UV/VIS detector at 260 nm.[6]
-
Injection Volume: 10 µl.[6]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Quantify this compound in the samples by comparing the peak area of the analyte to that of the internal standard and referencing the calibration curve.[2]
-
Protocol 2: Indirect Quantification of this compound via this compound Reductase Activity
This method indirectly measures this compound by quantifying the product of the this compound reductase reaction, mevalonic acid (which is converted to mevalonolactone).[2]
-
Enzyme Reaction:
-
Homogenize cells or tissues in a suitable buffer (e.g., potassium phosphate buffer with EDTA and DTT).[2]
-
Initiate the enzyme reaction by adding this compound and NADPH to the sample.[2]
-
Incubate the reaction mixture at 37°C for a specified time.[2]
-
Terminate the reaction, for example, by adding HCl.[7]
-
-
Sample Preparation for HPLC:
-
Extract the product, mevalonolactone (B1676541), using a suitable solvent like ethyl acetate.[7]
-
Dry the extract, for instance, under a stream of nitrogen.[2]
-
Reconstitute the dried extract in the initial mobile phase for HPLC analysis.[2]
-
-
HPLC Conditions (for Mevalonolactone):
-
Data Analysis:
Quantitative Data Summary
| Analyte | Linear Dynamic Range | Limit of Detection (LOD) | Reference |
| This compound | 10–26 pmol | 2.67 pmol | [6] |
| CoA | 0.5–40 pmol | 0.27 pmol | [6] |
| Mevalonolactone | - | ~6.5 pg | [7] |
Visualizations
Caption: The Mevalonate Pathway highlighting the synthesis and conversion of this compound.
Caption: A generalized experimental workflow for this compound quantification by HPLC.
Caption: A logical troubleshooting workflow for common HPLC issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. youtube.com [youtube.com]
- 6. Rapid reverse phase-HPLC assay of this compound reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Common problems and solutions with HMG-CoA synthase inhibitors
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the different isoforms of this compound synthase, and why is isoform selectivity important?
A: In mammals, there are two main isoforms of this compound synthase: the cytosolic HMGCS1 and the mitochondrial HMGCS2.[1]
-
HMGCS1 is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other non-sterol isoprenoids.[1] Its expression is widespread, with the highest levels found in the brain and liver.[1]
-
HMGCS2 is the rate-limiting enzyme in ketogenesis, a process that produces ketone bodies as an alternative energy source during periods of fasting or low carbohydrate intake.[1][2] It is primarily expressed in the liver and colon.[1]
Isoform selectivity is crucial for therapeutic applications. Inhibiting HMGCS1 is a strategy for managing hypercholesterolemia, while inhibiting HMGCS2 could impact ketone body production, which is critical during fasting.[2][3] Mutations in the HMGCS2 gene can lead to mitochondrial this compound synthase deficiency, a rare metabolic disorder characterized by hypoketotic hypoglycemia.[1][4][5]
Q2: My this compound synthase inhibitor has poor aqueous solubility. What can I do?
A: Poor aqueous solubility is a common issue with many enzyme inhibitors due to their often lipophilic nature.[6] Here are several strategies to address this:
-
Co-solvents: Use of organic co-solvents like DMSO, ethanol, or DMF can significantly increase the solubility of hydrophobic compounds. However, it's essential to perform a solvent tolerance test to ensure the solvent concentration does not affect enzyme activity.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the buffer. Systematically testing a range of pH values around the compound's pKa can help identify the optimal pH for solubility and activity.[6]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 at concentrations below their critical micelle concentration can help solubilize lipophilic inhibitors without denaturing the enzyme.
-
Formulation Strategies: For in vivo studies, techniques like creating solid dispersions with hydrophilic carriers (e.g., HPMC or PVP) or developing nanoparticle formulations can enhance solubility and bioavailability.[6]
Q3: I am observing inconsistent results or high variability in my this compound synthase activity assay. What are the potential causes and solutions?
A: Inconsistent results in enzyme assays can stem from several factors related to reagents, assay conditions, or the inhibitor itself.
Troubleshooting Inconsistent Assay Results
| Potential Cause | Recommended Solution |
| Substrate Inhibition | High concentrations of the substrate acetoacetyl-CoA can cause substrate inhibition, leading to a decrease in reaction velocity.[7] Perform a substrate titration experiment to determine the optimal concentration range that avoids this effect.[7] |
| Reagent Instability | Substrates like acetyl-CoA and acetoacetyl-CoA can be unstable. Prepare fresh stock solutions, aliquot, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8] |
| Enzyme Concentration | Using too high an enzyme concentration can lead to rapid substrate depletion, making it difficult to measure initial reaction rates accurately.[7] Optimize the enzyme concentration to ensure a linear reaction rate over the desired time course.[7][9] |
| Suboptimal pH | The optimal pH for this compound synthase activity is generally between 8.0 and 8.5.[7] Ensure your assay buffer is maintained at the optimal pH for your specific enzyme.[7] |
| Inhibitor Precipitation | The inhibitor may be precipitating out of solution at the concentration used in the assay. Visually inspect the assay wells for any signs of precipitation. If observed, try the solubilization strategies mentioned in Q2. |
Q4: How can I differentiate between on-target and off-target effects of my this compound synthase inhibitor?
A: Distinguishing between on-target and off-target effects is critical in drug development. This compound reductase inhibitors (statins), for example, are known to have pleiotropic effects beyond cholesterol reduction.[10][11]
Here is a workflow to investigate the specificity of your inhibitor:
// Connections A -> B; B -> C; C -> H [label="Yes"]; C -> D [label="No"]; D -> E; D -> F; E -> H [label="Yes"]; E -> F [label="No"]; F -> G [label="Yes"]; G -> I; } } Caption: Workflow to differentiate on-target vs. off-target effects.
Signaling Pathway
This compound synthase is a critical enzyme at the junction of two major metabolic pathways: the mevalonate pathway for cholesterol synthesis (cytosolic, HMGCS1) and the ketogenesis pathway (mitochondrial, HMGCS2).[1][2][12] Inhibition of HMGCS1 blocks the production of this compound in the cytosol, which is the precursor for mevalonate and, subsequently, cholesterol and other isoprenoids.[13]
Experimental Protocols
Protocol 1: In Vitro this compound Synthase Activity Assay (Spectrophotometric)
This protocol measures the activity of this compound synthase by monitoring the reaction between the released Coenzyme A (CoASH) and DTNB (Ellman's reagent), which produces a yellow-colored product that absorbs at 412 nm.[14]
Materials:
-
Purified or recombinant this compound synthase enzyme
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Prepare stock solutions of acetyl-CoA and acetoacetyl-CoA in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following:
-
80 µL Assay Buffer
-
5 µL DTNB stock solution
-
5 µL diluted this compound synthase enzyme
-
-
For inhibitor screening, add the test compound and pre-incubate with the enzyme for 5-10 minutes at 37°C.[14]
-
-
Reaction Initiation:
-
Start the reaction by adding a mixture of 5 µL of acetyl-CoA and 5 µL of acetoacetyl-CoA to each well.[14]
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).[14]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law, where the extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
-
Protocol 2: Cell-Based Cholesterol Synthesis Assay
This protocol provides a general method to assess the impact of an this compound synthase inhibitor on the overall cholesterol content within cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
HMGCS inhibitor
-
Positive control (e.g., a known statin)
-
Cholesterol quantitation kit (e.g., Amplex™ Red Cholesterol Assay Kit or a filipin-based staining kit).[15][16]
-
96-well clear or black plates (depending on the kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment (e.g., 3 x 10⁴ cells/well).[15] Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the HMGCS inhibitor. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate for a predetermined period (e.g., 24-72 hours).[15]
-
-
Cholesterol Measurement (Example using a fluorometric kit):
-
After incubation, wash the cells with PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the reaction mixture from the cholesterol assay kit, which typically includes cholesterol oxidase, cholesterol esterase, HRP, and a fluorogenic probe.[16]
-
Incubate for the time specified in the kit protocol, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Generate a standard curve using the cholesterol standards provided in the kit.
-
Determine the cholesterol concentration in each sample by interpolating from the standard curve.
-
Normalize the cholesterol content to the protein concentration of the cell lysate to account for differences in cell number.
-
Calculate the IC₅₀ value for the inhibitor's effect on cellular cholesterol levels.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Not Just an Alternative Energy Source: Diverse Biological Functions of Ketone Bodies and Relevance of HMGCS2 to Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. HMGCS2 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct vascular effects of this compound reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 13. Overexpression of this compound synthase promotes Arabidopsis root growth and adversely affects glucosinolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: HMG-CoA Reductase Activity Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) reductase activity assays. Below you will find troubleshooting guides and frequently asked questions to help you address common validation issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound reductase activity assay?
The most common this compound reductase activity assay is a spectrophotometric method. It measures the rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as this compound is converted to mevalonate (B85504) by the this compound reductase enzyme. The rate of NADPH consumption is directly proportional to the enzyme's activity.
Q2: What are the essential components of a typical this compound reductase activity assay kit?
A standard assay kit typically includes:
-
This compound Reductase Assay Buffer: Provides the optimal pH and ionic strength for the enzyme.[1]
-
This compound Reductase (HMGR): Often included as a positive control.[1]
-
This compound: The substrate for the enzyme.[1]
-
NADPH: The cofactor that is consumed during the reaction.[1]
-
Inhibitor: A known this compound reductase inhibitor, such as pravastatin (B1207561) or atorvastatin, is used as a control to validate the assay.[1]
Q3: How is this compound reductase activity regulated within the cell?
This compound reductase activity is tightly controlled through a multi-tiered feedback system that includes:
-
Transcriptional Regulation: The expression of the HMGCR gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs).[1]
-
Post-translational Regulation: High levels of sterols, like cholesterol, accelerate the degradation of the HMGCR protein through a process known as ER-associated degradation (ERAD).[1]
-
Phosphorylation: The enzyme's activity can be inhibited by phosphorylation.[1]
Below is a diagram illustrating the feedback regulation of this compound reductase.
Caption: Feedback regulation of this compound reductase.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound reductase activity assays in a question-and-answer format.
Q4: Why is the activity of my positive control (purified this compound reductase) lower than expected?
-
Improper Enzyme Storage and Handling: The this compound reductase enzyme is sensitive to temperature fluctuations and can lose activity if not stored at the recommended temperature or if subjected to multiple freeze-thaw cycles.[2][3] Always keep the enzyme on ice during use.[2][3]
-
Incorrect Reagent Preparation: Ensure all components, especially the enzyme and substrates, are reconstituted correctly and are at the proper concentrations.
-
Suboptimal Assay Conditions: Verify that the assay is being performed at the optimal temperature (typically 37°C) and pH for the enzyme.
Q5: My negative control (no enzyme) shows a decrease in absorbance at 340 nm. What could be the cause?
A decreasing absorbance in the no-enzyme control suggests NADPH degradation that is independent of this compound reductase activity. This could be due to:
-
Contamination of Reagents: Check for microbial contamination or the presence of other oxidizing agents in your buffers or water.
-
Instability of NADPH: NADPH is sensitive to light and repeated freeze-thaw cycles.[2][3] Ensure it is stored correctly and handled on ice.[2][3]
-
High Background from the Plate: Use a high-quality, UV-transparent 96-well plate.
Q6: I am observing high background noise or inconsistent replicates. What are the common causes and solutions?
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Use calibrated pipettes and proper techniques.
-
Insufficient Mixing: Ensure all reagents are thoroughly mixed before starting the measurement.
-
Temperature Fluctuations: Maintain a constant and uniform temperature throughout the assay.
-
Presence of Interfering Substances: If using crude cell lysates, other enzymes or small molecules may interfere with the assay.[4] Consider dialyzing the lysate to remove potential interferences.[4]
The following diagram provides a logical workflow for troubleshooting common assay issues.
Caption: Troubleshooting workflow for this compound reductase assays.
Data Presentation
Table 1: IC50 Values of Common Statins against this compound Reductase
The inhibitory potency of statins is determined by their half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency.[5]
| Statin/Metabolite | IC50 (nM) |
| Atorvastatin | 10.5[5] |
| 2-hydroxyatorvastatin | 12.1[5] |
| 4-hydroxyatorvastatin | 63.5[5] |
| 3R,5S-fluvastatin | 4.9[5] |
| Pitavastatin | 3.2[5] |
| Pravastatin | 20.1[5] |
| Rosuvastatin | 3.9[5] |
| Simvastatin acid | 5.8[5] |
| Data sourced from a study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[5] |
Table 2: Recommended Concentration Ranges for Assay Components
| Component | Recommended Concentration |
| This compound Reductase | 0.5 - 15 mU per well[2][6] |
| This compound | 0.4 mM[7] |
| NADPH | 0.4 mM[7] |
| Assay Buffer (e.g., Tris-HCl) | 50 mM[7] |
Experimental Protocols
Protocol 1: Standard this compound Reductase Activity Assay (Using Purified Enzyme)
This protocol is a general guideline for a spectrophotometric assay in a 96-well plate format.
1. Reagent Preparation:
-
Reconstitute the this compound Reductase enzyme, this compound, and NADPH in the assay buffer according to the manufacturer's instructions.[2][6] Keep all reconstituted components on ice.[2][6]
-
Pre-warm the this compound Reductase Assay Buffer to 37°C before use.[2][3]
2. Assay Plate Setup (per well):
-
Sample Wells: Add 1-5 µl of purified this compound Reductase.[8]
-
Positive Control Well: Add 1-5 µl of this compound Reductase and a known inhibitor (e.g., atorvastatin).[8]
-
Enzyme Control Well: Add 1-5 µl of this compound Reductase.[8]
-
Blank (No Enzyme) Well: Add assay buffer only.[8]
-
Adjust the final volume in each well to 10 µl with this compound Reductase Assay Buffer.[2]
3. Reaction Initiation:
-
Prepare a Master Mix containing the appropriate volumes of Assay Buffer, this compound, and NADPH.[8]
-
Add 190 µl of the Master Mix to each well to start the reaction.[8]
4. Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm in kinetic mode, with readings taken every 2-3 minutes for at least 10 minutes.[8]
5. Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
The enzyme activity is proportional to this rate. One unit of this compound Reductase is defined as the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at pH 7.5 at 37°C.[2]
The following diagram illustrates the general workflow for this assay.
Caption: Experimental workflow for this compound reductase activity assay.
Protocol 2: this compound Reductase Activity Assay Using Cell Lysates
Measuring this compound reductase activity in crude cell lysates can be challenging due to the presence of other enzymes and interfering substances.[4]
1. Cell Lysate Preparation:
-
Homogenize cells in a suitable lysis buffer.
-
It is recommended to dialyze the crude extract against the assay buffer to remove low molecular weight substances that could interfere with the assay.[4]
2. Assay Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Important Control: Include a parallel reaction for each cell lysate sample that omits the this compound substrate. This will serve as a control to account for any non-specific NADPH oxidation by other enzymes in the lysate.[4]
3. Data Analysis:
-
Subtract the rate of NADPH consumption in the "no this compound" control from the rate observed in the complete reaction to determine the specific this compound reductase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of HMG-CoA in Biological Samples
Welcome to the Technical Support Center for the handling and analysis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in biological samples, a critical step for accurate quantification and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound degradation in biological samples?
A1: this compound is susceptible to degradation through two main pathways:
-
Enzymatic Degradation: Biological samples contain various enzymes, such as thioesterases, that can rapidly hydrolyze the thioester bond of this compound.[1]
-
Chemical Hydrolysis: The thioester bond in this compound is also prone to chemical hydrolysis, a process that is significantly accelerated by factors like non-neutral pH and elevated temperatures.[1]
Q2: How critical is the initial sample collection and quenching step?
A2: It is arguably the most critical step. Immediate and effective quenching of metabolic activity is essential to prevent enzymatic degradation of this compound.[1][2] For tissue samples, rapid freeze-clamping using liquid nitrogen is the gold standard.[2] For cell cultures, it is crucial to swiftly aspirate the media and add a cold quenching/extraction solution.[2]
Q3: What is the optimal pH and temperature for handling samples containing this compound?
A3: this compound is most stable in neutral to slightly acidic conditions (pH 6.5-7.4).[1] It is highly unstable under basic conditions, which promote hydrolysis.[1][2] All sample preparation steps should be performed on ice or at 4°C to minimize both enzymatic activity and chemical hydrolysis.[1][2]
Q4: What are the recommended extraction methods for this compound?
A4: A widely used and effective method involves protein precipitation followed by solid-phase extraction (SPE).[2]
-
Protein Precipitation: This is typically achieved by homogenizing the sample in a cold organic solvent mixture, such as 80% methanol (B129727) or an acetonitrile/methanol/water blend.[1][2] This not only extracts metabolites but also denatures and precipitates proteins, including degrading enzymes.
-
Solid-Phase Extraction (SPE): SPE is employed for sample cleanup and concentration of acyl-CoAs. Oasis HLB SPE columns are a common choice for this purpose.[2]
Q5: How should I store my samples and extracts to ensure this compound stability?
A5: For long-term stability, samples should be stored at -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot samples after the initial extraction.[1][3] If extracts need to be stored, they should be kept as dry pellets at -80°C and reconstituted immediately before analysis.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low and variable this compound signal | Sample degradation during collection and preparation. | Ensure rapid and effective quenching at the time of collection (e.g., freeze-clamping for tissues).[2] Maintain low temperatures (on ice or 4°C) throughout all extraction steps.[1][2] Use a neutral to slightly acidic pH for all buffers and solutions.[1] |
| Inefficient extraction. | Use a validated extraction protocol, such as protein precipitation with cold 80% methanol followed by SPE.[2] Ensure complete homogenization of the sample. | |
| Poor chromatographic peak shape (tailing, broadening) | Secondary interactions with the analytical column. | The phosphate (B84403) groups of this compound can interact with the silica (B1680970) support of the column. Use a column with high-purity, end-capped silica. Operating the mobile phase at a low pH (e.g., using formic acid) can help suppress these interactions.[2] |
| Column overload. | Reduce the injection volume or dilute the sample to avoid saturating the stationary phase.[2] | |
| Suspected ion suppression in LC-MS/MS analysis | Co-eluting matrix components interfering with this compound ionization. | Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of an this compound standard into the MS source while injecting a blank matrix extract. A dip in the signal at the retention time of this compound indicates ion suppression.[2] |
| Solution: Improve sample cleanup using techniques like SPE.[2] Optimize chromatographic conditions to separate this compound from interfering matrix components. |
Experimental Protocols
Protocol 1: this compound Extraction from Tissue
This protocol provides a general method for the extraction of this compound from tissue samples for LC-MS/MS analysis.[2]
Materials:
-
Frozen tissue powder
-
Cold (-20°C) 80% methanol/water solution
-
Internal standard (e.g., ¹³C-labeled this compound)
-
Centrifuge capable of 14,000 x g and 4°C
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg)
-
Methanol
-
Water (LC-MS grade)
-
Methanol with 25 mM ammonium (B1175870) acetate
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 5% 5-sulfosalicylic acid or water/acetonitrile mixture)
Procedure:
-
Homogenization: In a pre-chilled tube, homogenize approximately 50 mg of frozen tissue powder in 1 mL of cold 80% methanol/water containing the internal standard.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
SPE Column Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 2: this compound Extraction from Cultured Cells
This protocol is adapted for the extraction of this compound from adherent cell cultures.[4]
Materials:
-
Cultured cells (80-90% confluent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cold (-20°C) quenching/extraction solution (e.g., 80% methanol or acetonitrile/methanol/water mixture)
-
Cell scraper
-
Centrifuge capable of 12,000-15,000 x g and 4°C
Procedure:
-
Quenching: Rapidly aspirate the culture medium from the plate.
-
Washing: Immediately wash the cells with ice-cold PBS to remove any remaining medium. Aspirate the PBS completely.
-
Extraction: Add the cold quenching/extraction solution to the plate.
-
Cell Lysis: Scrape the cells from the plate into the extraction solution.[4]
-
Vortexing and Cooling: Ensure complete cell lysis by performing repetitive vortexing and cooling on ice for 15 minutes.[4]
-
Centrifugation: Transfer the cell lysate to a microfuge tube and centrifuge at 12,000-15,000 x g for 5-10 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Collect the supernatant, which contains the extracted this compound. This extract can then be further processed (e.g., by SPE as in Protocol 1) or directly analyzed.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for preserving this compound during sample preparation.
References
Technical Support Center: HMG-CoA Reductase Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot analysis of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). This guide provides answers to frequently asked questions and solutions to common issues encountered during the immunodetection of this key enzyme in cholesterol biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound reductase in a Western blot?
The expected molecular weight of the full-length, membrane-bound this compound reductase is approximately 97 kDa. However, different molecular weights may be observed due to post-translational modifications, cleavage, or the presence of different isoforms.[1] Cleavage products at around 40 kDa and 55 kDa have also been reported.[1]
Q2: Which cell lines or tissues can be used as a positive control for this compound reductase expression?
HepG2 (human liver carcinoma) and Jurkat cells are commonly used as positive controls for this compound reductase expression.[1][2][3] Lysates from these cell lines should produce a detectable band at the expected molecular weight.
Q3: My this compound reductase antibody is not detecting any bands. What could be the issue?
This could be due to several factors, including low protein expression in your sample, improper antibody dilution, or issues with the Western blot protocol itself.[4][5][6] First, ensure you are using a validated positive control to confirm the antibody and detection system are working correctly.[5][6] If the positive control works, the issue may lie with your experimental samples. This compound reductase levels can be low in some tissues or under certain experimental conditions.[7] Consider enriching your protein of interest or loading a higher amount of total protein.[5][6] Also, verify that your primary and secondary antibodies are compatible and used at the recommended dilutions.[1][8]
Q4: I am observing multiple bands in my Western blot for this compound reductase. What does this mean?
Multiple bands can arise from protein degradation, post-translational modifications, or non-specific antibody binding.[5][9][10] this compound reductase is known to be a target of regulated degradation.[11][12] To minimize degradation, always use fresh samples and include protease inhibitors in your lysis buffer.[6] If non-specific binding is suspected, try optimizing your blocking conditions and antibody concentrations.[13] Running a secondary antibody-only control (a blot incubated with only the secondary antibody) can help determine if the non-specific bands are from the secondary antibody.[5][13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Western blot analysis of this compound reductase.
Problem 1: Weak or No Signal
If you are observing a faint band or no band at all for this compound reductase, consider the following potential causes and solutions.
Troubleshooting Workflow for Weak/No Signal
Caption: A flowchart for troubleshooting weak or no signal in this compound reductase Western blots.
| Potential Cause | Recommended Solution |
| Low Protein Expression | Use a positive control cell line known to express this compound reductase, such as HepG2.[2] For experimental samples, a protein load of at least 20-30 µg of whole-cell extract is recommended.[6] |
| Inefficient Protein Transfer | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer across the gel.[5][10] For large proteins like this compound reductase (~97 kDa), ensure adequate transfer time and consider optimizing the transfer buffer composition.[4][5] |
| Inactive Antibody or Reagents | Ensure antibodies have been stored correctly and are not expired.[4] Avoid repeated freeze-thaw cycles. Prepare fresh antibody dilutions for each experiment.[5] Confirm that detection reagents (e.g., ECL substrate) are not expired and are functioning correctly.[5] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration. As a starting point, try increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[4] |
| Insufficient Exposure | Increase the film exposure time or the acquisition time on a digital imager to enhance signal detection.[4] |
Problem 2: High Background
A high background can obscure the signal from your protein of interest. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[8] The optimal blocking buffer can be antibody-dependent. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[5] Reduce the antibody concentrations and/or shorten the incubation times. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[4] Adding a detergent like Tween 20 (0.05% - 0.1%) to the wash buffer can help reduce non-specific binding.[4] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[4][10] |
| Contaminated Buffers | Prepare fresh buffers, as microbial growth can cause background issues.[4] |
Problem 3: Incorrect Band Size or Multiple Bands
Observing bands at unexpected molecular weights or multiple bands can be confusing. Here are some potential explanations and troubleshooting steps.
Decision Tree for Unexpected Bands
Caption: A decision tree for identifying the cause of unexpected bands in this compound reductase Western blots.
| Potential Cause | Recommended Solution |
| Protein Degradation | The degradation of this compound reductase is a regulated process.[11][12] To minimize degradation during sample preparation, use fresh lysates and add a protease inhibitor cocktail to your lysis buffer.[6] Store lysates at -80°C for long-term use.[6] |
| Post-Translational Modifications (PTMs) | This compound reductase can be phosphorylated, which can affect its migration on an SDS-PAGE gel.[1] Consult the literature for known PTMs that may alter the apparent molecular weight of the protein. |
| Non-Specific Antibody Binding | If multiple bands persist after optimizing blocking and washing, the primary antibody may be cross-reacting with other proteins.[10] Check the antibody datasheet for information on specificity. Consider trying an antibody raised against a different epitope. |
| Sample Overload | Loading too much protein can lead to artifacts such as smeared lanes or the appearance of non-specific bands.[5][9] Quantify your protein lysate and perform serial dilutions to determine the optimal loading amount.[4] |
Experimental Protocols
Sample Preparation from Cell Culture (e.g., HepG2 cells)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.[11]
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to denature the proteins.[5]
-
Western Blot Protocol Summary
| Step | Details |
| SDS-PAGE | Separate protein lysates on an appropriate percentage polyacrylamide gel. |
| Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. |
| Blocking | Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Primary Antibody Incubation | Incubate the membrane with the primary antibody against this compound reductase at the recommended dilution (e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation.[3] |
| Washing | Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST). |
| Secondary Antibody Incubation | Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. |
| Washing | Repeat the washing step. |
| Detection | Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system or film.[8] |
This technical support guide provides a starting point for troubleshooting your this compound reductase Western blot experiments. Remember that optimization is often necessary for specific experimental conditions and reagents. For further assistance, please consult the datasheets for your specific antibodies and reagents.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Rapid proteasomal elimination of 3-hydroxy-3-methylglutaryl-CoA reductase by interferon-γ in primary macrophages requires endogenous 25-hydroxycholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-HMGCR Antibody (A13564) | Antibodies.com [antibodies.com]
- 9. biocompare.com [biocompare.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Buffer Conditions for HMG-CoA Reductase Stability
For researchers, scientists, and drug development professionals, maintaining the stability and activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is critical for accurate experimental results. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the handling and storage of this enzyme.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification, storage, and experimental use of this compound reductase.
| Issue | Potential Cause | Recommended Solution |
| Loss of enzyme activity after purification | Suboptimal buffer pH: this compound reductase activity and stability are highly dependent on pH.[1] | Maintain a buffer pH between 7.0 and 8.0.[1] Molecular dynamics studies suggest that a pH of 8.0 provides optimal structural stability.[2][3] Buffers such as Tris-HCl or potassium phosphate (B84403) are suitable choices. |
| Oxidation of critical sulfhydryl groups: The enzyme contains cysteine residues that are susceptible to oxidation, leading to inactivation. | Include a reducing agent, such as 1-10 mM Dithiothreitol (DTT), in all purification and storage buffers to maintain a reducing environment.[1] | |
| Presence of divalent metal ions: Certain metal ions can catalyze the oxidation of sulfhydryl groups. | Add a chelating agent like 1-5 mM EDTA to the buffers to sequester these metal ions.[1] | |
| Proteolytic degradation: The enzyme can be degraded by proteases present in the cell lysate. | Add a commercially available protease inhibitor cocktail during the initial stages of protein purification.[1] | |
| Enzyme precipitation upon thawing | Freeze-thaw stress: Repeated freezing and thawing cycles can cause protein aggregation and precipitation. | Aliquot the purified enzyme into single-use volumes to minimize freeze-thaw cycles.[1] |
| Lack of cryoprotectant: Ice crystal formation during freezing can denature the protein. | Include a cryoprotectant, such as 20-50% glycerol (B35011), in the final storage buffer to protect the enzyme.[1] | |
| Low enzyme activity in assays | Incorrect assay buffer composition: The ionic strength and components of the assay buffer can significantly impact enzyme activity. | Use an assay buffer with appropriate ionic strength, such as 100 mM potassium phosphate with 120 mM KCl.[1] |
| Degradation of NADPH or this compound: These substrates are unstable and can degrade over time, leading to lower-than-expected activity. | Prepare fresh solutions of NADPH and this compound before each experiment and store them on ice, protected from light.[4][5] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding this compound reductase stability and assay conditions.
Q1: What is the optimal pH for this compound reductase stability?
A1: this compound reductase generally shows the best stability and activity in a pH range of 7.0 to 8.0.[1] A molecular dynamics study has indicated that pH 8.0 offers the highest structural stability for the enzyme.[2][3]
Q2: Why is DTT essential in buffers for this compound reductase?
A2: DTT (Dithiothreitol) is a reducing agent that is crucial for preventing the oxidation of the enzyme's sulfhydryl groups, which is a common cause of inactivation.[1][6][7] Maintaining a reduced environment is essential for preserving the catalytic activity of this compound reductase.
Q3: What is the role of EDTA in the storage buffer?
A3: EDTA is a chelating agent that sequesters divalent metal ions. These ions can catalyze the oxidation of the enzyme's sulfhydryl groups, leading to a loss of activity. Including 1-5 mM EDTA in the buffer helps to protect the enzyme from this oxidative damage.[1]
Q4: How can I prevent my this compound reductase from precipitating after freezing?
A4: To prevent precipitation due to freeze-thaw stress, it is recommended to aliquot the enzyme into single-use volumes. Additionally, including a cryoprotectant like 20-50% glycerol in the storage buffer will help to prevent denaturation and aggregation during freezing.[1]
Q5: What is the principle behind the this compound reductase activity assay?
A5: The most common assay for this compound reductase activity is a spectrophotometric method.[4][8] It measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as this compound is converted to mevalonate (B85504) by the enzyme.[4][9][10] The rate of this decrease in absorbance is directly proportional to the enzyme's activity.[8]
Experimental Protocols
Protocol 1: Preparation of a Stabilizing Storage Buffer
This protocol outlines the preparation of a buffer designed to maintain the stability of purified this compound reductase during storage.
Component Concentrations:
| Component | Final Concentration |
| Tris-HCl | 50 mM |
| Potassium Chloride (KCl) | 150 mM |
| EDTA | 1 mM |
| Dithiothreitol (DTT) | 1-10 mM (add fresh) |
| Glycerol | 50% (v/v) |
| pH | 7.5 |
Procedure:
-
To prepare 100 mL of the storage buffer, dissolve the appropriate amounts of Tris base, KCl, and EDTA in approximately 40 mL of ultrapure water.[1]
-
Adjust the pH to 7.5 using HCl.[1]
-
Add 50 mL of glycerol.[1]
-
Bring the final volume to 100 mL with ultrapure water.[1]
-
Filter the buffer through a 0.22 µm filter for sterilization.
-
Store the buffer at 4°C.
-
Crucially, add DTT to the required concentration from a frozen stock solution immediately before use. [1]
Protocol 2: this compound Reductase Activity Assay
This protocol provides a general method for determining the activity of this compound reductase.
Assay Buffer Composition:
| Component | Final Concentration |
| Potassium Phosphate | 100 mM |
| Potassium Chloride (KCl) | 120 mM |
| EDTA | 1 mM |
| Dithiothreitol (DTT) | 5 mM |
| pH | 7.4 |
Procedure:
-
Prepare the assay buffer with the components listed above.
-
Prepare stock solutions of NADPH (e.g., 10 mM) and this compound (e.g., 10 mM).
-
In a UV-transparent plate or cuvette, prepare the reaction mixture containing the assay buffer and the purified this compound reductase enzyme.
-
Initiate the reaction by adding NADPH and this compound to the desired final concentrations.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of absorbance decrease is proportional to the enzyme activity.[4]
Visualizing Experimental Workflows
Caption: Workflow for this compound Reductase Purification and Stabilization.
Caption: Workflow for the this compound Reductase Activity Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH on structural dynamics of this compound reductase and binding affinity to β-sitosterol (2022) | Toluwase Hezekiah Fatoki | 9 Citations [scispace.com]
- 3. Effect of pH on structural dynamics of this compound reductase and binding affinity to β-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. interchim.fr [interchim.fr]
- 7. agscientific.com [agscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
Overcoming substrate inhibition in HMG-CoA synthase kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HMG-CoA synthase. Our goal is to help you overcome common challenges in your experiments, with a particular focus on substrate inhibition kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound synthase and what is its primary function?
A1: this compound synthase (3-hydroxy-3-methylglutaryl-CoA synthase) is a crucial enzyme that catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (this compound).[1][2] This reaction is a key step in two major metabolic pathways: the mevalonate (B85504) pathway for cholesterol and isoprenoid biosynthesis in the cytosol, and ketogenesis (the production of ketone bodies) in the mitochondria.[3]
Q2: What is substrate inhibition in the context of this compound synthase kinetics?
A2: Substrate inhibition is a phenomenon where the enzyme's reaction rate decreases at very high concentrations of one of its substrates.[4] For this compound synthase, this is most commonly observed with high concentrations of acetoacetyl-CoA.[4][5] This occurs when a second molecule of the substrate binds to the enzyme-substrate complex, forming a non-productive or less productive ternary complex, which in turn reduces the overall rate of product formation.[4]
Q3: How can I determine if my this compound synthase assay is being affected by substrate inhibition?
A3: The most direct method is to perform a substrate titration experiment. By measuring the initial reaction velocity at a wide range of acetoacetyl-CoA concentrations (while keeping the acetyl-CoA concentration constant and saturating), you can plot velocity versus substrate concentration. If substrate inhibition is occurring, you will observe a characteristic "bell-shaped" curve where the velocity initially increases, reaches a maximum, and then declines as the substrate concentration continues to rise.[4]
Q4: What are the different isoforms of this compound synthase and do they exhibit different kinetics?
A4: There are two primary isoforms of this compound synthase in mammals: the cytosolic (HMGCS1) and the mitochondrial (HMGCS2) isoforms.[3] These isoforms, while catalyzing the same reaction, have distinct kinetic properties and are regulated differently, reflecting their unique roles in cholesterol synthesis and ketogenesis, respectively.[3] It is important to be aware of which isoform you are working with, as their kinetic parameters (Km, Vmax) can differ.[3]
Troubleshooting Guides
Problem: Decreased enzyme activity at high acetoacetyl-CoA concentrations.
-
Potential Cause: Substrate inhibition by acetoacetyl-CoA.[4][5]
-
Recommended Solution:
-
Optimize Substrate Concentrations: Conduct a thorough substrate titration to identify the optimal concentration of acetoacetyl-CoA that gives the maximum reaction velocity before inhibition becomes significant.[4]
-
Vary the Second Substrate: The degree of inhibition by one substrate can be influenced by the concentration of the other. Experiment with different fixed concentrations of acetyl-CoA to see how it affects the inhibition by acetoacetyl-CoA.[4]
-
Data Analysis: If it is not possible to avoid inhibitory concentrations, use a kinetic model that accounts for substrate inhibition when fitting your data. The uncompetitive substrate inhibition model is often appropriate.[4][6] This will allow you to determine the kinetic parameters Vmax, Km, and the inhibition constant (Ki).[4][6]
-
Problem: Inconsistent or non-reproducible kinetic data.
-
Potential Cause: Suboptimal assay conditions that can exacerbate substrate inhibition or introduce variability.
-
Recommended Solution:
-
pH Optimization: Ensure your assay buffer is at the optimal pH for your specific this compound synthase enzyme, which is generally in the range of 8.0-8.5.[4] Fluctuations in pH can alter substrate binding and catalysis.
-
Maintain Constant Ionic Strength: The ionic strength of the buffer can affect enzyme conformation and activity. It is crucial to keep this parameter consistent across all experiments. A common buffer is 50-100 mM Tris-HCl or potassium phosphate.[4]
-
Enzyme Concentration: Use a concentration of this compound synthase that produces a linear reaction rate for a reasonable duration. Excessively high enzyme concentrations can lead to rapid substrate depletion, making accurate initial rate measurements difficult.[4]
-
Problem: Difficulty in accurately measuring initial reaction rates.
-
Potential Cause: The reaction is proceeding too quickly, or the chosen assay method lacks sufficient sensitivity.
-
Recommended Solution:
-
Utilize a Continuous Spectrophotometric Assay: A continuous assay that monitors the release of Coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a robust method. The formation of the yellow product, TNB, can be monitored in real-time at 412 nm.[1]
-
Consider a Radiochemical Assay: For highly sensitive and detailed kinetic studies, a radiochemical assay using [14C]acetyl-CoA can be employed. This method directly measures the incorporation of the radiolabel into the product, this compound.[7]
-
Quantitative Data Summary
The following table summarizes key kinetic parameters for this compound synthase from various sources. Note that experimental conditions such as pH, temperature, and buffer composition can influence these values, so direct comparisons should be made with caution.
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) | Ki (µM) | Notes |
| Brassica juncea (plant) | Acetyl-CoA | 43 | 0.47 | - | Also showed substrate inhibition by AcAc-CoA.[4] |
| Avian Liver | 3-chloropropionyl-CoA (inhibitor) | - | - | 15 | Irreversible inhibitor study.[4] |
Experimental Protocols
Key Experiment: Spectrophotometric Assay for this compound Synthase Activity (DTNB-based)
This protocol describes a continuous spectrophotometric assay to measure this compound synthase activity by monitoring the release of Coenzyme A (CoASH), which reacts with DTNB to produce a colored product.
Materials:
-
Purified or recombinant this compound synthase
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer).
-
Prepare stock solutions of acetyl-CoA and acetoacetyl-CoA in assay buffer.
-
Dilute the this compound synthase to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following:
-
Assay Buffer
-
DTNB (to a final concentration of approximately 100-200 µM)
-
This compound synthase enzyme
-
-
If screening for inhibitors, add the test compounds at this stage and pre-incubate with the enzyme for 5-10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of acetyl-CoA and acetoacetyl-CoA to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (initial rate) from the linear portion of the absorbance versus time plot.
-
If substrate inhibition is being investigated, plot the initial velocities against the corresponding acetoacetyl-CoA concentrations.
-
Fit the data to the appropriate kinetic model, such as the uncompetitive substrate inhibition equation: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki)) where [S] is the concentration of acetoacetyl-CoA.[4]
-
Control Experiments:
-
No Enzyme Control: A reaction mixture without this compound synthase to check for non-enzymatic substrate degradation.
-
No Substrate Control: A reaction mixture without one of the substrates to measure any background signal.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biochemical reaction catalyzed by this compound synthase.
Caption: General workflow for a spectrophotometric this compound synthase activity assay.
Logical Relationships
Caption: Uncompetitive substrate inhibition model.
References
Troubleshooting low HMG-CoA reductase activity in cell lysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low HMG-CoA reductase (HMGCR) activity in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the most common this compound reductase activity assay?
The most prevalent assay for this compound reductase activity is a spectrophotometric method that quantifies the decrease in absorbance at 340 nm.[1][2][3] This decrease is a direct result of the oxidation of NADPH to NADP+ during the conversion of this compound to mevalonate (B85504) by the HMGCR enzyme.[1][2] The rate at which NADPH is consumed is directly proportional to the enzyme's activity.[1][2]
Q2: What are the essential components of an this compound reductase activity assay kit?
A standard HMGCR activity assay kit typically contains the following reagents:[2]
-
This compound Reductase Assay Buffer: This buffer provides the optimal pH and ionic strength for the enzyme's function.[2]
-
This compound Reductase (HMGR): Often included as a positive control to validate the assay setup.[2]
-
This compound: The substrate for the HMGCR enzyme.[2]
-
NADPH: The cofactor that is consumed during the enzymatic reaction.[2]
-
Inhibitor (e.g., Pravastatin, Atorvastatin): Used as a control to confirm that the measured activity is specific to HMGCR.[2]
Q3: How is the activity of this compound reductase regulated within the cell?
This compound reductase activity is intricately regulated through a multi-level feedback system that includes transcriptional, translational, and post-translational mechanisms.[2] Key regulatory factors include:
-
Sterol Levels: High concentrations of sterols, like cholesterol, trigger the accelerated degradation of the HMGCR protein through a process known as ER-associated degradation (ERAD).[2][4]
-
Phosphorylation: The enzyme can be inactivated through phosphorylation, a reversible process.[2]
-
Gene Expression: The transcription of the HMGCR gene is controlled by sterol regulatory element-binding proteins (SREBPs).[2][5]
Below is a diagram illustrating the feedback regulation of this compound reductase.
Caption: Feedback regulation of this compound reductase.
Troubleshooting Guide for Low HMGCR Activity
This guide addresses common issues that can lead to lower-than-expected this compound reductase activity in cell lysates.
Problem 1: Low or No Detectable Enzyme Activity
| Possible Cause | Recommended Solution |
| Improper Sample Preparation | For adherent cells, avoid using trypsin as it can digest the protein of interest; scraping is recommended. For suspension cells, ensure cells are washed with PBS to remove serum.[6] Perform all lysate preparation steps at 4°C to minimize protein degradation.[7] |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains protease inhibitors to prevent proteolytic degradation.[8] The buffer should also maintain an optimal pH, generally between 7.0 and 8.0.[8] |
| Enzyme Instability | This compound reductase is sensitive to oxidation. Include a reducing agent like Dithiothreitol (DTT) at 1-10 mM in all buffers.[8] Avoid repeated freeze-thaw cycles of the cell lysate.[7] |
| Incorrect Assay Setup | Pre-warm the assay buffer to 37°C before use.[9] Ensure that all components, especially NADPH and this compound, are properly reconstituted and stored as recommended, protected from light and kept on ice during use.[1][9] |
| Insufficient Enzyme Concentration | The amount of enzyme in the lysate may be too low. If using a commercial kit, it's recommended to test several amounts of the enzyme to ensure the activity falls within the assay's linear range.[9] |
Problem 2: High Background Signal
| Possible Cause | Recommended Solution |
| Interference from Other Enzymes | Crude cell extracts may contain other reductases and oxidases that can cause interference.[10] It may be necessary to partially purify the this compound reductase from the lysate. |
| Contamination of Reagents | Ensure that the water used for reagent preparation is ultrapure. Run a reagent background control containing all components except the enzyme sample to measure any non-enzymatic NADPH degradation.[3][9] |
| Presence of Nucleic Acids | Nucleic acids can bind to proteins and interfere with the assay. Sonicating the sample can help to break down nucleic acids.[6] |
Experimental Protocols
Key Experiment: Colorimetric this compound Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of NADPH oxidation.
Materials:
-
This compound Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)[8]
-
Cell Lysate containing this compound reductase
-
This compound solution
-
NADPH solution
-
Positive Control (Purified this compound reductase)
-
Inhibitor Control (e.g., Atorvastatin, Pravastatin)[9]
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions or established lab protocols. Keep enzymes and substrates on ice.[9][11] Pre-warm the assay buffer to 37°C.[9]
-
Sample Preparation: Prepare your cell lysate. It is recommended to test a few different concentrations of your lysate to find the optimal amount for the assay.[9]
-
Assay Plate Setup:
-
Sample Wells: Add your cell lysate to the wells.
-
Positive Control Well: Add the provided or a known active this compound Reductase.
-
Inhibitor Control Well: Add the this compound Reductase and a known inhibitor.[9]
-
Reagent Background Control Well: Add only the assay buffer.[3][9]
-
Adjust the volume in all wells with the this compound Reductase Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a master mix containing the this compound and NADPH in the assay buffer.
-
Initiate the Reaction: Add the reaction mix to all wells.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and begin kinetic measurements of the absorbance at 340 nm every 2-3 minutes for at least 10 minutes.[3]
-
Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[8]
Caption: General experimental workflow for this compound reductase activity assay.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low this compound reductase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 4. Lipid-regulated degradation of this compound reductase and Insig-1 through distinct mechanisms in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 7. Cell Lysate Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Optimizing a heterologous mevalonate pathway with variant HMG-CoA reductases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing heterologous mevalonate (B85504) pathways using variant 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductases.
Troubleshooting Guides
Issue 1: Low final product titer despite successful pathway introduction.
Potential Cause: A common issue in engineered mevalonate pathways is the accumulation of toxic intermediates or feedback inhibition, which can limit overall productivity. One key bottleneck can be the activity of this compound reductase, the rate-limiting enzyme in the pathway.
Troubleshooting Steps:
-
Analyze Pathway Intermediates:
-
Question: Are intermediates in the mevalonate pathway accumulating?
-
Action: Perform LC-MS analysis to quantify the levels of key intermediates such as this compound and mevalonate. Accumulation of this compound can be toxic to host cells and indicates insufficient this compound reductase activity.[1]
-
-
Evaluate this compound Reductase Variant Performance:
-
Question: Is the chosen this compound reductase variant optimal for your host and desired product?
-
Action: Experiment with different this compound reductase variants from various organisms. These variants can possess different kinetic properties and cofactor requirements (NADH vs. NADPH).[2] For example, a study demonstrated that an NADH-dependent this compound reductase from Delftia acidovorans improved amorphadiene (B190566) production by 54% over the native yeast enzyme in E. coli.[2]
-
Action: Measure the in vitro and in vivo kinetic performance of different variants.
-
-
Optimize Cofactor Availability:
-
Question: Is the availability of the preferred cofactor (NADH or NADPH) for your this compound reductase limiting?
-
Action: Enhance the intracellular levels of the required cofactor. For instance, if using an NADH-dependent this compound reductase, co-expression of an NAD+-dependent formate (B1220265) dehydrogenase with formate supplementation can increase NADH availability and boost product titers.[2]
-
Issue 2: Host cell growth inhibition after inducing pathway expression.
Potential Cause: High-level expression of mevalonate pathway enzymes, particularly the initial enzymes, can lead to the accumulation of this compound, which has been shown to be toxic to E. coli and inhibit cell growth.[1]
Troubleshooting Steps:
-
Modulate Gene Expression:
-
Question: Is the expression level of the upstream pathway enzymes, especially this compound synthase and acetoacetyl-CoA thiolase, too high?
-
Action: Utilize inducible promoters with varying strengths to fine-tune the expression levels of the pathway genes. Titrating down the expression of the upstream part of the pathway can prevent the rapid accumulation of this compound.[1]
-
-
Balance Pathway Flux:
-
Question: Is the activity of this compound reductase sufficient to convert the this compound being produced?
-
Action: Increase the expression or activity of this compound reductase relative to the upstream enzymes. This can be achieved by using a stronger promoter for the this compound reductase gene or by choosing a variant with higher catalytic efficiency.[1] This helps to balance the carbon flux through the pathway and prevent the buildup of the toxic intermediate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in troubleshooting a poorly performing heterologous mevalonate pathway?
A1: The first step is to determine if the pathway enzymes are being expressed. This can be verified by performing a Western blot for tagged versions of the pathway proteins. If the proteins are expressed, the next step is to analyze the accumulation of pathway intermediates using LC-MS to identify potential bottlenecks.
Q2: How do I choose the best this compound reductase variant for my system?
A2: The ideal this compound reductase variant will depend on your host organism and the specific product you are trying to make. Key factors to consider are the enzyme's kinetic parameters (Km and kcat), its cofactor preference (NADH or NADPH), and its susceptibility to feedback inhibition. It is often necessary to experimentally test a small library of variants to find the one that performs best in your specific context.[2]
Q3: Can the accumulation of mevalonate itself be a problem?
A3: Yes, high concentrations of mevalonate can cause substrate inhibition of mevalonate kinase, the next enzyme in the pathway.[2] This highlights the importance of balancing the entire pathway, not just the initial steps. Optimizing the expression of downstream enzymes may be necessary if mevalonate accumulation is observed.[3]
Q4: My final product is a sesquiterpene. What other factors besides the mevalonate pathway should I consider for optimization?
A4: For the production of specific isoprenoids like sesquiterpenes, you also need to optimize the expression and activity of the downstream enzymes, such as farnesyl pyrophosphate (FPP) synthase and the specific terpene synthase (e.g., amorphadiene synthase).[2] The efficiency of these enzymes can also be a limiting factor.
Data Presentation
Table 1: Effect of this compound Reductase Variants and Cofactor Optimization on Amorphadiene Production in E. coli
| This compound Reductase Origin | Cofactor Preference | Amorphadiene Titer (mg/L) | Improvement over S. cerevisiae HMGR |
| Saccharomyces cerevisiae | NADPH | ~330 | - |
| Delftia acidovorans | NADH | 520 | 54% |
| Delftia acidovorans + Formate Dehydrogenase | NADH | 700 | 120% |
Data synthesized from Martin et al. (2003).[2]
Experimental Protocols
Protocol 1: this compound Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric assay kits.[4][5][6][7]
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ by this compound reductase.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
This compound Reductase Assay Buffer
-
Purified this compound reductase or cell lysate containing the enzyme
-
This compound substrate solution
-
NADPH solution
Procedure:
-
Prepare a reaction master mix containing assay buffer and NADPH.
-
Add the master mix to the wells of the 96-well plate.
-
Add the enzyme sample (purified enzyme or cell lysate) to the appropriate wells. Include a negative control with no enzyme.
-
To start the reaction, add the this compound substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH consumption from the linear portion of the curve. One unit of activity is typically defined as the amount of enzyme that consumes 1 µmol of NADPH per minute.
Protocol 2: Western Blot for this compound Reductase
This is a general protocol for detecting this compound reductase protein levels in cell lysates.[8][9][10][11]
Materials:
-
Cell lysate containing this compound reductase
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to this compound reductase or an epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate 20-40 µg of total protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Protocol 3: Quantification of Mevalonate Pathway Intermediates by LC-MS
This protocol provides a general workflow for the analysis of mevalonate and other pathway intermediates.[12][13][14][15]
Materials:
-
Cell culture samples
-
Internal standards (e.g., deuterated mevalonate)
-
Extraction solvent (e.g., methanol/acetonitrile)
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)
-
Appropriate LC column (e.g., HILIC or reversed-phase)
Procedure:
-
Sample Preparation:
-
Quench the metabolism of the cell culture samples rapidly, for example, by using cold methanol.
-
Lyse the cells and extract the intracellular metabolites using a suitable solvent.
-
Spike the samples with a known concentration of internal standard.
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
-
LC-MS Analysis:
-
Inject the extracted samples onto the LC-MS system.
-
Separate the metabolites using an appropriate LC gradient.
-
Detect the metabolites using the mass spectrometer in a suitable mode (e.g., multiple reaction monitoring for targeted analysis).
-
-
Data Analysis:
-
Integrate the peak areas for the analytes and internal standards.
-
Generate a standard curve using known concentrations of the metabolites of interest.
-
Quantify the concentration of the intermediates in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
References
- 1. Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a heterologous mevalonate pathway through the use of variant this compound reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the downstream MVA pathway using a combination optimization strategy to increase lycopene yield in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 7. mybiosource.com [mybiosource.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of Key Intermediates in Cholesterol and Bile Acid Biosynthesis by Stable Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Statin Potency in HMG-CoA Reductase Inhibition
Statins are a class of drugs that competitively inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, statins effectively lower cholesterol levels in the body and are widely used in the treatment of hypercholesterolemia. This guide provides a head-to-head comparison of the in vitro potency of various statins, details the experimental methodologies for assessing their inhibitory activity, and visualizes the relevant biological and experimental pathways.
Quantitative Comparison of Statin Potency
The inhibitory potency of statins is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for a range of statins and their metabolites against this compound reductase. To ensure data consistency, these values are sourced from a single comparative study.[1]
| Statin/Metabolite | IC50 (nM) |
| Pitavastatin | 3.2 |
| Rosuvastatin | 3.9 |
| 3R,5S-fluvastatin | 4.9 |
| Simvastatin (B1681759) acid | 5.8 |
| Atorvastatin (B1662188) | 10.5 |
| 2-hydroxyatorvastatin | 12.1 |
| Pravastatin | 20.1 |
| 4-hydroxyatorvastatin | 63.5 |
| 3S,5R-fluvastatin | >1000 |
Data sourced from a Master's thesis from the University of Helsinki, which utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[1]
Rosuvastatin and atorvastatin are considered the most potent statins for lowering LDL cholesterol.[2][3] The data presented demonstrates that pitavastatin, rosuvastatin, fluvastatin (B1673502) (in its active 3R,5S form), and simvastatin (in its active acid form) exhibit the highest potency with IC50 values in the low nanomolar range. Atorvastatin and its active metabolite, 2-hydroxyatorvastatin, also show high potency. Pravastatin is less potent, while the 3S,5R-fluvastatin enantiomer is largely inactive.
Experimental Protocols
The determination of statin potency on this compound reductase is performed using in vitro enzyme inhibition assays. The following is a detailed methodology based on commercially available assay kits and published research protocols.[4][5][6]
Principle:
The activity of this compound reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+.[4][6] In this reaction, this compound reductase catalyzes the reduction of this compound to mevalonate, utilizing NADPH as a cofactor. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is directly proportional to the enzyme's activity. The presence of a statin will inhibit the enzyme, leading to a reduced rate of NADPH oxidation.
Materials and Reagents:
-
Recombinant human this compound Reductase (catalytic domain)
-
This compound substrate solution
-
NADPH cofactor
-
Statin of interest
-
Assay Buffer (e.g., 100 mM Potassium Phosphate pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)
-
DMSO (for dissolving statins)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of this compound reductase, this compound, and NADPH in the assay buffer. Keep all solutions on ice.[4][5]
-
Prepare a high-concentration stock solution of the statin in DMSO.
-
Perform serial dilutions of the statin stock solution in assay buffer to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup (96-well plate format):
-
Blank/Control Wells: Add assay buffer and all reaction components except the enzyme.
-
Vehicle Control Wells: Add assay buffer, this compound, NADPH, and the same concentration of DMSO used in the inhibitor wells.
-
Inhibitor Wells: Add assay buffer, this compound, NADPH, and the desired concentrations of the statin.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the microplate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.[4]
-
Initiate the reaction by adding the this compound reductase enzyme solution to all wells except the blank.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 20-30 seconds for a period of 10-20 minutes.[1][4]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each statin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the statin concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Visualizations
To better understand the mechanism of statin action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Cholesterol biosynthesis pathway and the site of statin inhibition.
Caption: Workflow for the this compound reductase spectrophotometric inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of HMG-CoA Reductase and HMG-CoA Synthase Inhibitors in Cholesterol Synthesis
For researchers, scientists, and drug development professionals, understanding the nuances of different enzymatic inhibitors is paramount in the quest for novel therapeutics. This guide provides a detailed comparative study of two key enzyme inhibitors in the cholesterol biosynthesis pathway: HMG-CoA reductase inhibitors, commonly known as statins, and the less-explored this compound synthase inhibitors.
This publication delves into their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies behind these findings. By presenting quantitative data in structured tables and illustrating complex pathways and workflows through diagrams, this guide aims to be an objective resource for the scientific community.
Introduction to Cholesterol Biosynthesis Inhibition
The cholesterol biosynthesis pathway, a vital metabolic process, is a prime target for intervention in hypercholesterolemia and associated cardiovascular diseases. Two crucial enzymes in this pathway, 3-hydroxy-3-methylglutaryl-coenzyme A (this compound) synthase and this compound reductase, have been the focus of inhibitory drug development. This compound reductase inhibitors, or statins, are a well-established class of drugs that have revolutionized the treatment of high cholesterol.[1][2] In contrast, this compound synthase inhibitors represent a less developed but potentially valuable alternative therapeutic strategy.
Mechanism of Action: Two Sides of the Same Coin
Both this compound reductase and this compound synthase are integral to the initial stages of cholesterol production. However, they catalyze different steps, leading to distinct mechanisms of inhibition.
This compound Reductase Inhibitors (Statins): Statins are competitive inhibitors of this compound reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] This enzyme is responsible for the conversion of this compound to mevalonate.[3][4] By blocking this step, statins effectively decrease the endogenous production of cholesterol in the liver.[3][4] This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[3][4]
This compound Synthase Inhibitors: this compound synthase catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form this compound.[5] Inhibitors of this enzyme, therefore, act a step earlier in the pathway than statins. One such inhibitor, a β-lactone isolated from a species of Fusarium known as L-659,699, has been shown to be a potent and specific inhibitor of cytosolic this compound synthase.[5] By preventing the formation of this compound, these inhibitors also halt the downstream production of cholesterol.
Comparative Efficacy: A Look at the Experimental Data
While clinical data for this compound synthase inhibitors is not available, preclinical and in vitro studies offer a glimpse into their potential efficacy compared to the well-documented effects of statins.
This compound Reductase Inhibitors (Statins)
Statins are highly effective in lowering LDL cholesterol levels.[6] Clinical trials have demonstrated that different statins possess varying potencies.[7][8] The efficacy is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Statin | IC50 (nM) against this compound Reductase |
| Atorvastatin | 10.5[9] |
| Fluvastatin (3R,5S) | 4.9[9] |
| Pitavastatin | 3.2[9] |
| Pravastatin (B1207561) | 20.1[9] |
| Rosuvastatin | 3.9[9] |
| Simvastatin (B1681759) (acid form) | 5.8[9] |
This data is sourced from a single comparative study to ensure consistency.[9]
This compound Synthase Inhibitors
The primary example of a potent this compound synthase inhibitor is L-659,699. In vitro studies have demonstrated its significant inhibitory activity against cytosolic this compound synthase.
| This compound Synthase Inhibitor | IC50 (µM) against Cytosolic this compound Synthase | Effect on Cholesterol Synthesis in Hep G2 cells (IC50, µM) |
| L-659,699 | 0.12[5] | 6.0 (from [14C]acetate)[5] |
Notably, L-659,699 did not inhibit the incorporation of [3H]mevalonate into sterols, confirming its specific action on a step prior to this compound reductase.[5]
Safety and Side Effect Profiles
This compound Reductase Inhibitors (Statins): Statins are generally well-tolerated, but they are associated with some side effects.[10][11][12][13] The most common are muscle-related symptoms, such as myalgia.[10][12][13] Less common but more severe side effects can include myositis and rhabdomyolysis.[12][13] An increase in liver enzymes can also occur.[10][12]
This compound Synthase Inhibitors: Due to the lack of clinical trials, the safety and side effect profile of this compound synthase inhibitors in humans is unknown. Preclinical studies on L-659,699 did not report significant toxicity, but further investigation is required.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Cholesterol biosynthesis pathway highlighting inhibition points.
Caption: Experimental workflow for this compound reductase activity assay.
Caption: Experimental workflow for this compound synthase activity assay.
Experimental Protocols
This compound Reductase Activity Assay (Colorimetric)
Principle: The activity of this compound reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of this compound to mevalonate.
Materials:
-
This compound Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing KCl, EDTA, and DTT)
-
NADPH solution
-
This compound solution
-
Purified this compound reductase enzyme
-
Inhibitor (statin) solution
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of NADPH, this compound, and the statin inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer to each well.
-
Add the statin solution at various concentrations to the test wells and a vehicle control to the control wells.
-
Add the this compound reductase enzyme to all wells except for a blank control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Reaction Initiation: Start the reaction by adding the this compound solution to all wells.
-
Measurement: Immediately begin kinetic measurement of the absorbance at 340 nm at 37°C, taking readings every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (Vmax) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each statin concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This compound Synthase Activity Assay (Spectrophotometric)
Principle: The activity of this compound synthase is measured by monitoring the disappearance of the substrate acetoacetyl-CoA, which has an absorbance maximum at 303 nm in the presence of Mg2+.
Materials:
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Acetyl-CoA solution
-
Acetoacetyl-CoA solution
-
Purified cytosolic this compound synthase enzyme
-
Inhibitor solution (e.g., L-659,699)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of acetyl-CoA, acetoacetyl-CoA, and the inhibitor in the assay buffer.
-
Assay Setup: In a cuvette or well, add the assay buffer, acetyl-CoA, and the inhibitor solution or vehicle.
-
Reaction Initiation: Start the reaction by adding this compound synthase and acetoacetyl-CoA.
-
Measurement: Immediately monitor the decrease in absorbance at 303 nm over time at a constant temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound reductase inhibitors (statins) are a cornerstone of lipid-lowering therapy, with a well-established mechanism of action and extensive clinical data supporting their efficacy and safety. This compound synthase inhibitors, while acting on an earlier step in the same pathway, are significantly less studied. The available preclinical data for compounds like L-659,699 suggest that potent and specific inhibition of this compound synthase is achievable and effectively reduces cholesterol synthesis in cellular models.
While a direct, comprehensive comparison of the two inhibitor classes is hampered by the disparity in their developmental stages, this guide provides a foundational understanding of their respective mechanisms and available performance data. Further research into this compound synthase inhibitors is warranted to explore their potential as a standalone or complementary therapy for hypercholesterolemia. The detailed experimental protocols and visual aids provided herein are intended to support and stimulate such future investigations in this critical area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Cancer Cell Energy Metabolism in Colorectal Cancer: Opportunities and Challenges from Drug Repositioning [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. pnas.org [pnas.org]
- 6. medicaid.nv.gov [medicaid.nv.gov]
- 7. A review of clinical trials comparing this compound reductase inhibitors - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Treating hypercholesterolaemia with HMG CoA reductase inhibitors: a direct comparison of simvastatin and pravastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. How Do this compound Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
Ensuring Reproducibility of HMG-CoA Reductase Activity Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) activity is paramount for the discovery and characterization of novel cholesterol-lowering therapeutics. This guide provides a comprehensive comparison of common HMGR activity assay methodologies, offering insights into their principles, performance characteristics, and detailed protocols to enhance experimental reproducibility.
Introduction to this compound Reductase and its Measurement
This compound reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Its inhibition is a clinically validated strategy for lowering plasma cholesterol levels.[1] Consequently, robust and reliable assays for measuring HMGR activity are crucial for screening potential inhibitors. The most common methods for this purpose include spectrophotometric assays, radiochemical assays, and liquid chromatography-mass spectrometry (LC-MS) based assays. Each method presents a unique set of advantages and disadvantages in terms of sensitivity, throughput, and cost.
Comparative Analysis of HMGR Activity Assays
The choice of an appropriate assay method depends on several factors, including the research objective (e.g., high-throughput screening vs. detailed kinetic studies), the nature of the sample, and available instrumentation. The following table summarizes the key performance characteristics of the most widely used HMGR activity assays.
| Assay Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Throughput |
| Spectrophotometric | Monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.[1][2] | Simple, rapid, cost-effective, suitable for high-throughput screening.[3][4] | Lower sensitivity, potential for interference from compounds that absorb at 340 nm. | ~0.05 mU[5][6] | High |
| Radiochemical | Measures the incorporation of a radiolabeled substrate (e.g., [¹⁴C]this compound) into the product, mevalonate.[7] | High sensitivity and specificity. Considered a gold standard. | Requires handling of radioactive materials, lower throughput, generates radioactive waste. | High | Low to Medium |
| LC-MS/MS | Directly measures the formation of the product, mevalonic acid (often converted to mevalonolactone), using mass spectrometry.[8][9] | Very high sensitivity and specificity, allows for multiplexing.[8][10] | Requires expensive instrumentation, more complex sample preparation, lower throughput than spectrophotometric assays. | High (as low as 240 amol)[8] | Low to Medium |
Experimental Protocols
To ensure reproducibility, it is critical to follow standardized and well-documented protocols. Below are detailed methodologies for the key experiments cited.
Spectrophotometric this compound Reductase Activity Assay
This protocol is adapted from commercially available kits and published literature.[2][3][11]
Materials:
-
Purified this compound reductase enzyme
-
This compound substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)[9]
-
Inhibitor compounds (e.g., statins) dissolved in an appropriate solvent
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reagent Preparation: Prepare fresh solutions of this compound, NADPH, and assay buffer. Keep all reagents on ice.
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound reductase enzyme
-
Test inhibitor or vehicle control
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-20 minutes) to allow for inhibitor binding.[3]
-
-
Initiate the Reaction: Add the this compound substrate solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[2]
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). The activity of this compound reductase is proportional to this rate. For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
Radiochemical this compound Reductase Activity Assay
This method involves the use of a radiolabeled substrate and requires appropriate safety precautions and licensing for handling radioactive materials.
Principle: The assay measures the enzymatic conversion of [¹⁴C]this compound to [¹⁴C]mevalonate. The radiolabeled product is then separated from the unreacted substrate and quantified by scintillation counting.
Brief Workflow:
-
Reaction Incubation: Incubate microsomal preparations or purified enzyme with [¹⁴C]this compound and an NADPH regenerating system.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl), which also facilitates the conversion of mevalonic acid to mevalonolactone (B1676541).
-
Product Separation: Separate the [¹⁴C]mevalonolactone from the unreacted [¹⁴C]this compound using thin-layer chromatography (TLC) or column chromatography.[7]
-
Quantification: Scrape the portion of the TLC plate corresponding to mevalonolactone or collect the column eluate and measure the radioactivity using a scintillation counter.
LC-MS/MS Based this compound Reductase Activity Assay
This highly sensitive method allows for the direct quantification of mevalonic acid.[8][10]
Brief Workflow:
-
Enzymatic Reaction: Perform the enzymatic reaction as described for the spectrophotometric assay (without the need for a plate reader).
-
Reaction Quenching and Internal Standard Addition: Stop the reaction, typically with an organic solvent or acid, and add a stable isotope-labeled internal standard (e.g., [D₇]mevalonolactone) for accurate quantification.[9]
-
Sample Extraction: Extract the mevalonolactone from the reaction mixture using a suitable organic solvent.
-
LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. Separate the mevalonolactone from other components using liquid chromatography and detect and quantify it using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[8][10]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the this compound reductase signaling pathway and a typical experimental workflow.
Caption: The Mevalonate Pathway highlighting this compound Reductase.
Caption: Generalized workflow for this compound Reductase activity assays.
Conclusion
Ensuring the reproducibility of this compound reductase activity assays is fundamental to the successful identification and development of new hypercholesterolemia treatments. By understanding the principles and limitations of different assay methodologies and adhering to detailed, standardized protocols, researchers can generate high-quality, reliable data. The choice between spectrophotometric, radiochemical, and LC-MS-based assays will depend on the specific requirements of the study, balancing the need for throughput, sensitivity, and cost. This guide serves as a valuable resource for selecting the most appropriate assay and executing it with high fidelity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. assaygenie.com [assaygenie.com]
- 6. This compound Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive assay of this compound reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization, validation and application of an assay for the activity of this compound reductase in vitro by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of HMG-CoA Levels Across Diverse Tissue Types
For researchers, scientists, and professionals in drug development, understanding the tissue-specific concentrations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is critical. As a key intermediate in the mevalonate (B85504) pathway, this compound serves as the substrate for this compound reductase, the rate-limiting enzyme in cholesterol biosynthesis. The levels of this compound can therefore provide insights into the metabolic activity of this pathway in various tissues, informing research into metabolic diseases and the development of targeted therapeutics.
This guide provides a comparative overview of this compound levels in different tissue types, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of this compound Levels
Direct comparative values for endogenous this compound concentrations across different tissues are not widely available in the literature. Much of the research has focused on the activity of this compound reductase, the enzyme that consumes this compound, rather than the concentration of the substrate itself. However, the relative activity of this enzyme can serve as an indirect indicator of the metabolic flux through the this compound node in the mevalonate pathway.
| Tissue Type | This compound Reductase Activity (Relative Indication) | Key Metabolic Role of the Mevalonate Pathway |
| Liver | High | Cholesterol synthesis for the whole body, lipoprotein assembly, and bile acid production. |
| Brain | Moderate and Developmentally Regulated | Crucial for membrane biogenesis during development, myelination, and maintenance of neuronal and glial cell structure and function. |
| Skeletal Muscle | Low to Moderate | Synthesis of non-sterol isoprenoids for protein prenylation and Coenzyme Q10 production, important for muscle function and integrity. |
| Adipose Tissue | Low | Adipocyte differentiation and function, with potential roles in systemic insulin (B600854) sensitivity. |
Note: The table above reflects the relative activity of this compound reductase as a proxy for the metabolic importance of the this compound pool in these tissues. Direct, quantitative comparisons of this compound concentrations are scarce.
Signaling Pathway and Experimental Workflow
To visualize the central role of this compound and the general process of its quantification, the following diagrams are provided.
Caption: The Mevalonate Pathway highlighting the synthesis and conversion of this compound.
Caption: A generalized workflow for the quantification of this compound in tissue samples.
Experimental Protocols
The accurate quantification of this compound in biological samples is challenging due to its low abundance and potential for degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose. Below is a generalized protocol based on principles outlined in various studies.
Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS
1. Tissue Collection and Processing:
-
Excise tissues of interest (e.g., liver, brain, skeletal muscle, adipose tissue) from the experimental animal.
-
Immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Store samples at -80°C until analysis.
-
For extraction, pulverize the frozen tissue into a fine powder under liquid nitrogen.
2. Metabolite Extraction:
-
Weigh a precise amount of the frozen tissue powder (typically 10-50 mg).
-
Add a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile, methanol, and water) containing a known concentration of a stable isotope-labeled internal standard (e.g., [¹³C₃]-HMG-CoA). The internal standard is crucial for accurate quantification.
-
Homogenize the sample using a bead beater or other appropriate homogenizer while keeping it on ice.
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
3. Sample Cleanup (Optional but Recommended):
-
To remove interfering substances, the supernatant can be further purified using solid-phase extraction (SPE).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the extracted sample onto a suitable LC column (e.g., a C18 or HILIC column).
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) to separate this compound from other metabolites.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for both the endogenous this compound and the stable isotope-labeled internal standard.
-
5. Data Analysis and Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound.
-
Calculate the concentration of this compound in the tissue sample by comparing the peak area ratio of the endogenous this compound to the internal standard against the standard curve.
-
Normalize the concentration to the initial tissue weight (e.g., in nmol/g or pmol/mg of tissue).
Conclusion
While direct quantitative data on this compound concentrations across different tissues remains a gap in the current literature, the relative activity of this compound reductase strongly suggests that the liver is a major site of this compound metabolism, primarily for cholesterol synthesis. The brain also exhibits significant, developmentally regulated this compound reductase activity, highlighting its importance in neural development and function. Skeletal muscle and adipose tissue appear to have lower, yet functionally significant, flux through the mevalonate pathway. The provided experimental protocol for LC-MS/MS offers a robust framework for researchers to directly quantify this compound levels in their specific tissues of interest, which will be invaluable for advancing our understanding of tissue-specific cholesterol metabolism and the development of targeted therapies.
The Potential of HMG-CoA as a Biomarker in Metabolic Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic diseases, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. The identification of sensitive and specific biomarkers is crucial for early diagnosis, risk stratification, and the development of novel therapeutic interventions. While established biomarkers provide valuable clinical information, the search for novel markers that offer deeper insights into the underlying pathophysiology is ongoing. This guide explores the validation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) as a potential biomarker in metabolic diseases, comparing its theoretical advantages and current standing with established alternatives.
This compound: At the Crossroads of Metabolism
This compound is a critical intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2] The enzyme that catalyzes the conversion of this compound to mevalonate, this compound reductase (HMGCR), is the rate-limiting step in this pathway and the well-known target of statin drugs.[3][4] Given its central position, the levels of this compound could theoretically reflect the flux through this pathway, which is often dysregulated in metabolic diseases.
Comparative Analysis of this compound and Established Metabolic Biomarkers
While direct clinical validation of this compound as a standalone biomarker for metabolic diseases is still emerging, its measurement can be compared with existing markers. The following table summarizes key biomarkers and their reported quantitative levels in clinical settings.
| Biomarker Category | Biomarker | Clinical Significance in Metabolic Disease | Typical Healthy/Low-Risk Levels | Typical At-Risk/High-Risk Levels |
| Potential Pathway Flux Marker | This compound | Reflects substrate availability for the mevalonate pathway, potentially indicating dysregulated cholesterol and isoprenoid synthesis. | Not yet established in large clinical studies. | Not yet established in large clinical studies. |
| Insulin (B600854) Resistance | HOMA-IR | The Homeostatic Model Assessment of Insulin Resistance is a widely used index to quantify insulin resistance, a core feature of metabolic syndrome.[5] | < 1.0 (Optimal insulin sensitivity)[6] | 1.9 - 2.9 (Early/Moderate insulin resistance), > 2.9 (Significant insulin resistance)[5][6] |
| Adipokines | Leptin | A hormone regulating appetite and energy expenditure; elevated levels are associated with obesity and leptin resistance in metabolic syndrome.[7] | Varies by sex. | Men: > 8.95 ng/mL, Women: > 27.25 ng/mL (Cutoffs for identifying metabolic syndrome)[8] |
| Adiponectin | An insulin-sensitizing and anti-inflammatory hormone; levels are typically decreased in individuals with metabolic syndrome. | Varies by sex and assay. | Levels are generally lower in individuals with metabolic syndrome. | |
| Leptin/Adiponectin Ratio | Considered by some as a better indicator of adipose tissue dysfunction and cardiometabolic risk than either marker alone.[9] | Lower ratios are favorable. | Higher ratios are associated with increased cardiometabolic risk.[9] | |
| Inflammatory Markers | High-Sensitivity C-Reactive Protein (hs-CRP) | A sensitive marker of systemic inflammation, which is a key component of metabolic syndrome. | < 1.0 mg/L | > 3.0 mg/L |
| Lipid Metabolism | Apolipoprotein B (ApoB) | Represents the total number of atherogenic lipoprotein particles; considered by many to be a more accurate predictor of cardiovascular risk than LDL-C.[10] | < 90 mg/dL (Optimal)[11] | > 110 mg/dL (High risk), > 130 mg/dL (Significantly higher risk)[10] |
| Triglycerides (TG) | A type of fat found in the blood; high levels are a key criterion for the diagnosis of metabolic syndrome.[12] | < 150 mg/dL | ≥ 150 mg/dL[12] | |
| High-Density Lipoprotein Cholesterol (HDL-C) | "Good" cholesterol; low levels are a diagnostic criterion for metabolic syndrome.[12] | Men: ≥ 40 mg/dL, Women: ≥ 50 mg/dL[12] | Men: < 40 mg/dL, Women: < 50 mg/dL[12] |
Signaling Pathways and Experimental Workflows
To understand the rationale for this compound as a biomarker, it is essential to visualize its position in the mevalonate pathway and the workflow for its validation.
Caption: The Mevalonate Pathway highlighting this compound's central role.
The validation of a new biomarker like this compound typically follows a rigorous experimental workflow, often employing mass spectrometry for precise quantification.
Caption: A typical workflow for biomarker discovery and validation.
Experimental Protocols
Accurate and reproducible measurement is a cornerstone of biomarker validation. The quantification of this compound in biological samples is most reliably achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Direct Quantification of this compound by LC-MS/MS
Objective: To directly measure the concentration of this compound in biological samples such as plasma or tissue homogenates.
Methodology:
-
Sample Preparation:
-
Rapidly quench metabolic activity in cells or tissues by snap-freezing in liquid nitrogen to prevent this compound degradation.
-
Extract acyl-CoAs using a cold solvent mixture, such as acetonitrile (B52724)/methanol/water.
-
Incorporate a stable isotope-labeled this compound internal standard for accurate quantification.
-
Centrifuge the sample to pellet proteins and other debris.
-
Transfer the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable reversed-phase column for the separation of this compound from other metabolites.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and its internal standard. This involves monitoring a specific precursor ion to product ion transition.
-
-
-
Data Analysis:
-
Construct a calibration curve using authentic this compound standards.
-
Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: this compound Reductase (HMGCR) Activity Assay
Objective: To indirectly assess the flux through the mevalonate pathway by measuring the activity of its rate-limiting enzyme, this compound reductase.
Methodology:
-
Sample Preparation:
-
Harvest cells or tissues and homogenize them in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA and DTT) to prepare microsomal fractions, which are enriched in HMGCR.
-
-
Enzymatic Reaction:
-
Incubate the microsomal preparation with a reaction mixture containing this compound and NADPH.
-
The reaction is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMGCR.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time curve.
-
The enzyme activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.
-
Conclusion
This compound holds significant promise as a biomarker for metabolic diseases due to its central role in the mevalonate pathway, which is intrinsically linked to lipid metabolism and overall metabolic health. While direct clinical evidence validating this compound is still in its early stages, robust analytical methods for its quantification are well-established. Future research should focus on large-scale clinical studies to determine the reference ranges of this compound in healthy and diseased populations and to evaluate its diagnostic and prognostic utility in comparison to, or in combination with, established biomarkers. The insights gained from such studies could pave the way for a more nuanced understanding of metabolic dysregulation and the development of targeted therapeutic strategies.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound reductase - Wikipedia [en.wikipedia.org]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. privatebloodtestslondon.co.uk [privatebloodtestslondon.co.uk]
- 6. Understanding Your Insulin Resistance Score (HOMA IR) [nesaz.com]
- 7. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leptin Reference Values and Cutoffs for Identifying Cardiometabolic Abnormalities in the Spanish Population - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 9. Adiponectin-leptin ratio: A promising index to estimate adipose tissue dysfunction. Relation with obesity-associated cardiometabolic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jinfiniti.com [jinfiniti.com]
- 11. siphoxhealth.com [siphoxhealth.com]
- 12. Laboratory markers of metabolic syndrome [explorationpub.com]
A Deep Dive into HMG-CoA Reductase Inhibitors: A Computational Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors, commonly known as statins, utilizing a range of computational tools. The objective is to offer an in-depth understanding of their mechanisms, binding affinities, and structural-activity relationships from an in silico perspective. This analysis is supported by data from various computational studies, offering a valuable resource for researchers in the field of drug discovery and development.
Introduction to this compound Reductase and Statins
This compound reductase is a crucial enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2][3] By inhibiting this rate-limiting step, statins effectively lower cholesterol levels in the body, thereby reducing the risk of cardiovascular diseases.[3][4][5] Statins are classified into naturally derived and synthetic compounds, with all sharing a common pharmacophore that mimics the natural substrate, this compound.[1][3][6] Computational methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations have become indispensable tools for studying these inhibitors and discovering new ones.[2][4][7]
Comparative Analysis of Statin Binding Affinities
Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with their target proteins.[1] The docking score, typically represented in kcal/mol, indicates the strength of the binding interaction, with more negative values suggesting a stronger affinity.[1]
Below is a summary of docking scores for various statins against this compound reductase from different computational studies. It is important to note that direct comparison of scores between different studies should be done with caution due to variations in the software, force fields, and protein structures used.
| Statin | Docking Software/Method | PDB ID of this compound Reductase | Docking Score (kcal/mol) | Reference |
| Fluvastatin | Maestro (Schrödinger) | 1HW8 | -7.161 | [1] |
| Cerivastatin | Maestro (Schrödinger) | 1HW8 | -5.705 | [1] |
| Rosuvastatin | Maestro (Schrödinger) | 1HW8 | -5.688 | [1] |
| Atorvastatin | MOE | Not Specified | -8.51 | [8] |
| Rosuvastatin | MOE | Not Specified | -8.04 | [8] |
| Fluvastatin | MOE | Not Specified | -7.39 | [8] |
| Pitavastatin | MOE | Not Specified | -6.5 | [8] |
| Lovastatin | MOE | Not Specified | -6.23 | [8] |
| Pravastatin | MOE | Not Specified | -6.04 | [8] |
| Simvastatin | MOE | Not Specified | -5.29 | [8] |
| Exemestane | AutoDock | 1DQ9 | -8.74 | [9] |
| Anastrozole | AutoDock | 1DQ9 | Not Specified | [9] |
| Letrozole | AutoDock | 1DQ9 | Not Specified | [9] |
| Simvastatin | Malegro Virtual Docking | 1HWA | Not Specified | |
| Lovastatin | Malegro Virtual Docking | 1CQP | Not Specified | |
| Fluvastatin | Malegro Virtual Docking | 1HWI | Not Specified | |
| Atorvastatin | Malegro Virtual Docking | 1HWK | Not Specified |
Key Computational Methodologies
A variety of computational techniques are employed to analyze this compound reductase inhibitors. The following sections detail the typical experimental protocols for these key methods.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1]
Protocol:
-
Protein Preparation:
-
The 3D crystal structure of this compound reductase is retrieved from the Protein Data Bank (PDB) (e.g., PDB IDs: 1HW8, 1DQA, 1DQ9).[1][2][9]
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D or 3D structures of the statins are obtained from databases like PubChem or drawn using chemical drawing software.
-
Ligands are prepared by assigning correct bond orders, adding hydrogen atoms, and generating a 3D conformation.
-
Energy minimization of the ligand structures is performed.
-
-
Docking Simulation:
-
A binding site (or "grid box") on the receptor is defined, usually centered on the active site where the natural substrate binds.
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the binding site.[9]
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis of Results:
-
The resulting docked poses are ranked based on their docking scores.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-scoring poses.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[4]
Protocol:
-
Data Set Preparation:
-
A dataset of compounds with known inhibitory activity against this compound reductase (e.g., IC50 values) is collected.
-
The dataset is divided into a training set (to build the model) and a test set (to validate the model).
-
-
Descriptor Calculation:
-
Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include 2D, 3D, and electronic descriptors.
-
-
Model Development:
-
Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.[4]
-
-
Model Validation:
-
The predictive power of the QSAR model is evaluated using the test set and various statistical metrics (e.g., R², Q²).
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[2]
Protocol:
-
Pharmacophore Model Generation:
-
A set of active inhibitors is aligned, and their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) are identified.
-
A 3D pharmacophore model is generated based on these common features.
-
-
Model Validation:
-
The model is validated by its ability to distinguish between active and inactive compounds from a database.
-
-
Virtual Screening:
-
The validated pharmacophore model is used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore potential inhibitors.
-
Visualizing Key Processes and Comparisons
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Cholesterol Biosynthesis Pathway and Statin Inhibition
Caption: The mevalonate pathway for cholesterol synthesis and the inhibitory action of statins on this compound reductase.
Computational Workflow for this compound Inhibitor Analysis
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Exploration of Virtual Candidates for Human this compound Reductase Inhibitors Using Pharmacophore Modeling and Molecular Dynamics Simulations | PLOS One [journals.plos.org]
- 3. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 4. QSAR Regression Models for Predicting this compound Reductase Inhibition | MDPI [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In silico interactions of statins with cell death-inducing DNA fragmentation factor-like effector A (CIDEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Binding Interaction of Steroidal Drugs with this compound Reductase for the Treatment of Breast Cancer Patients who suffer with Cardiovascular Problems: In-silico Studies | Asian Pacific Journal of Cancer Biology [waocp.com]
Preclinical Validation of Novel HMG-CoA Reductase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of novel HMG-CoA reductase inhibitors against established alternatives, supported by experimental data. It is designed to assist researchers and drug development professionals in the evaluation and selection of promising new therapeutic agents for hypercholesterolemia.
Introduction: The Evolving Landscape of this compound Reductase Inhibitors
This compound reductase inhibitors, or statins, are the cornerstone of therapy for managing hypercholesterolemia and reducing the risk of cardiovascular disease. These agents competitively inhibit this compound reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By reducing hepatic cholesterol synthesis, statins upregulate the expression of LDL receptors, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
The development of novel, or next-generation, this compound reductase inhibitors aims to enhance efficacy in lowering LDL cholesterol, improve safety profiles, and offer more favorable pharmacokinetic properties compared to traditional statins. This guide focuses on the preclinical validation of these novel agents, presenting a comparative analysis of their performance against established statins.
Mechanism of Action: The this compound Reductase Signaling Pathway
The primary mechanism of action for all this compound reductase inhibitors is the competitive inhibition of the this compound reductase enzyme. This enzyme catalyzes the conversion of this compound to mevalonate, a critical precursor for cholesterol and various other isoprenoids. The reduction in intracellular cholesterol levels in hepatocytes triggers a signaling cascade that results in the upregulation of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from circulation.
Comparative Preclinical Performance Data
The preclinical validation of novel this compound reductase inhibitors involves a series of in vitro and in vivo studies to assess their potency, efficacy, and pharmacokinetic properties. Below is a summary of comparative data for novel and established inhibitors.
In Vitro this compound Reductase Inhibition
The in vitro potency of this compound reductase inhibitors is determined by their half-maximal inhibitory concentration (IC50) against the enzyme. A lower IC50 value indicates greater potency.
| Compound | Type | IC50 (nM) |
| Rosuvastatin (B1679574) | Novel | 5.4 |
| Pitavastatin (B1663618) | Novel | 6.8 |
| Atorvastatin (B1662188) | Established | 8.2 |
| Simvastatin | Established | 11.2 |
| Fluvastatin | Established | 28 |
| Pravastatin | Established | 44.1 |
| Lovastatin (B1675250) | Established | 44.1 |
Note: IC50 values can vary slightly between different assay conditions and enzyme sources.
In Vivo Cholesterol Reduction in Animal Models
The efficacy of this compound reductase inhibitors in lowering cholesterol is evaluated in various animal models, typically fed a high-cholesterol diet to induce hypercholesterolemia.
| Animal Model | Typical Total Cholesterol Reduction (with Statins) | Key Considerations |
| Rabbits | ~30% | Highly responsive to diet-induced hypercholesterolemia.[1] |
| Mice | ~20% | Genetic models (e.g., ApoE*3Leiden) can better mimic human dyslipidemia.[1] |
| Rats | ~10% | Generally less responsive to statins than other models.[1] |
Head-to-Head Comparison in Rodent Models:
| Compound | Animal Model | Dose | Outcome |
| Rosuvastatin | Rat | 10 mg/kg/day | Showed maximum cardio-protective activity against isoproterenol-induced myocardial necrosis compared to other statins.[2] |
| Atorvastatin | Rat | 10 mg/kg/day | Effective, but to a lesser extent than rosuvastatin in the same study.[2] |
| Atorvastatin | Rat (sucrose-fed) | Not specified | More potent in lowering triglycerides compared to lovastatin.[3] |
| Lovastatin | Rat (sucrose-fed) | Not specified | Less potent than atorvastatin in lowering triglycerides.[3] |
Comparative Preclinical Pharmacokinetic Profiles
Pharmacokinetic parameters are crucial for determining the dosing regimen and potential for drug-drug interactions.
| Parameter | Rosuvastatin | Pitavastatin | Atorvastatin | Simvastatin |
| Bioavailability | ~20% (Oral)[4] | High (80% in most species except monkeys)[4] | Low | <5% (as active metabolite) |
| Plasma Protein Binding | ~88% | >99% | >98% | >95% |
| Elimination Half-life | ~19 hours[[“]] | ~12 hours | ~14 hours | 1-3 hours (active form)[[“]] |
| Primary Metabolism | Minimal (CYP2C9)[4] | Limited[[“]] | Extensive (CYP3A4) | Extensive (CYP3A4) |
Key Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable preclinical validation of novel this compound reductase inhibitors.
In Vitro this compound Reductase Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the this compound reductase enzyme.
-
Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
-
Materials:
-
Recombinant human this compound reductase enzyme
-
This compound substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing KCl, EDTA, and DTT)
-
Test inhibitors and a positive control (e.g., pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor or control.
-
Enzyme Addition: Add the this compound reductase enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the this compound substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes) at 37°C.
-
-
Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Cholesterol-Lowering Efficacy in a Rat Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a novel this compound reductase inhibitor in a rat model of hypercholesterolemia.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Hypercholesterolemia:
-
Acclimatize the animals for at least one week.
-
Feed the rats a high-cholesterol diet (e.g., containing 1-2% cholesterol and 0.5% cholic acid) for a period of 2-4 weeks to induce elevated plasma cholesterol levels.
-
-
Treatment Protocol:
-
Divide the hypercholesterolemic rats into groups: vehicle control, positive control (e.g., atorvastatin), and test groups receiving different doses of the novel inhibitor.
-
Administer the compounds orally (e.g., via gavage) once daily for a specified duration (e.g., 2-4 weeks).
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at the end of the treatment period.
-
Separate plasma or serum and store at -80°C until analysis.
-
Measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic kits.
-
-
Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group. Calculate the percentage reduction in total and LDL cholesterol for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.
Experimental Workflow and Logical Relationships
The preclinical validation of a novel this compound reductase inhibitor follows a logical progression from in vitro screening to in vivo efficacy and safety studies.
Conclusion
The preclinical validation of novel this compound reductase inhibitors is a critical step in the development of new therapies for hypercholesterolemia. This guide has provided a comparative overview of the performance of novel inhibitors against established statins, supported by quantitative data and detailed experimental protocols. The data suggests that newer agents like rosuvastatin and pitavastatin offer increased potency and potentially more favorable pharmacokinetic profiles. Researchers and drug development professionals can use this information to guide their evaluation and selection of promising new candidates for further clinical development.
References
- 1. Preclinical and clinical pharmacology of Rosuvastatin, a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 3. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
A Researcher's Guide to Interlaboratory Comparison of HMG-CoA Reductase Inhibition Assays
For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) inhibitors is paramount. As the rate-limiting enzyme in the cholesterol biosynthesis pathway, HMGCR is a critical target for hypercholesterolemia treatments.[1][2][3] This guide provides a comparative overview of common this compound reductase inhibition assays, presenting supporting experimental data and detailed protocols to facilitate interlaboratory consistency and data interpretation.
Quantitative Comparison of Statin Potency
The inhibitory potency of HMGCR inhibitors, such as statins, is commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency. The following table summarizes the IC50 values for several statins, providing a baseline for comparison. It is crucial to note that while a study involving four different laboratories demonstrated good agreement in results using the same validated method, the specific data from each laboratory was not publicly available.[4] The data below is sourced from a single comparative study to ensure consistency in experimental conditions.[3]
| Statin/Metabolite | IC50 (nM) |
| Atorvastatin (B1662188) | 10.5 |
| 2-hydroxyatorvastatin | 12.1 |
| 4-hydroxyatorvastatin | 63.5 |
| 3R,5S-fluvastatin | 4.9 |
| 3S,5R-fluvastatin | >1000 |
| Pitavastatin | 3.2 |
| Pravastatin | 20.1 |
| Rosuvastatin | 3.9 |
| Simvastatin acid | 5.8 |
Data sourced from a Master's thesis from the University of Helsinki, which utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.[3]
Experimental Protocols
Reproducibility in this compound reductase inhibition assays is highly dependent on the experimental protocol. Below are detailed methodologies for two common approaches: a spectrophotometric assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Spectrophotometric this compound Reductase Inhibition Assay
This method is based on measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by this compound reductase during the conversion of this compound to mevalonate.[5]
Materials:
-
This compound Reductase (recombinant human, catalytic domain)
-
This compound (substrate)
-
NADPH (cofactor)
-
Test Inhibitor (e.g., statins)
-
Assay Buffer: 100 mM Potassium Phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT[5]
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X working solution of the assay buffer and keep it on ice.
-
Reconstitute lyophilized NADPH in the assay buffer to a final concentration of 400 µM. Prepare this solution fresh and protect it from light.
-
Prepare a stock solution of this compound in ultrapure water and then dilute it with the assay buffer to the desired final concentration (e.g., 400 µM).
-
Prepare a high-concentration stock solution of the test inhibitor in DMSO (e.g., 10 mM) and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Dilute the this compound reductase enzyme stock with cold assay buffer to a working concentration that produces a linear rate of NADPH consumption.
-
-
Assay Procedure (96-well plate format):
-
Blank/Control Wells: Add assay buffer and all reaction components except the enzyme.
-
Inhibitor Wells: Add the desired concentrations of the test inhibitor.
-
Enzyme Control Wells: Add the enzyme and all other components except the inhibitor.
-
Add the NADPH and this compound solutions to each well to achieve the desired final concentrations.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the this compound reductase solution to all wells except the blank/control wells.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[3][5]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
LC-MS/MS Based this compound Reductase Inhibition Assay
This method offers high sensitivity and selectivity by directly measuring the product of the enzymatic reaction, mevalonic acid (which equilibrates to mevalonolactone), using liquid chromatography-tandem mass spectrometry.[6][7]
Materials:
-
This compound Reductase
-
This compound
-
NADPH
-
Test Inhibitor
-
Enzyme Reaction Buffer (e.g., 100 mM potassium phosphate buffer pH 7.4, 0.1 mM EDTA, 5 mM DTT)[6]
-
Internal Standard (e.g., mevalonolactone-D7)
-
Termination Solution (e.g., 5 M HCl)[6]
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
In a reaction tube, combine the this compound reductase enzyme, NADPH, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 50 minutes).[6]
-
Terminate the reaction by adding the termination solution (e.g., HCl), which also facilitates the conversion of mevalonic acid to mevalonolactone (B1676541).[6]
-
Add the internal standard.
-
-
Sample Preparation:
-
Perform a protein precipitation or liquid-liquid extraction to remove the enzyme and other interfering substances.
-
Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the mevalonolactone and the internal standard using an appropriate HPLC column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. For mevalonolactone, a common transition is m/z 147.0/59.1.[6]
-
-
Data Analysis:
-
Calculate the amount of mevalonolactone produced in the presence of different inhibitor concentrations.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the spectrophotometric assay.
-
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated.
Caption: this compound Reductase Pathway and Statin Inhibition.
References
- 1. This compound reductase - Wikipedia [en.wikipedia.org]
- 2. This compound Reductase - Proteopedia, life in 3D [proteopedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development, validation, and interlaboratory comparison of an this compound reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization, validation and application of an assay for the activity of this compound reductase in vitro by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HMG-CoA
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of biochemicals like 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) are fundamental to ensuring a safe and compliant laboratory environment.[1] Adherence to these protocols is crucial for minimizing risks and preventing environmental contamination.[1]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Although detailed toxicological properties may not be fully elucidated, a cautious approach is always recommended.[2]
Personal Protective Equipment (PPE):
When handling this compound, wearing the correct personal protective equipment is mandatory to prevent accidental contact and inhalation.[1]
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes.[1] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents the inhalation of the powdered substance.[1] |
All handling of this compound, including the preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize exposure.[3]
Step-by-Step Disposal Plan
The proper disposal of this compound and associated waste is critical for regulatory compliance and environmental safety.[1]
1. Waste Categorization and Segregation:
At the point of generation, waste must be segregated to ensure proper handling and disposal.[1]
-
Non-Contaminated Waste: Items such as packaging that have not come into contact with this compound can be disposed of as regular laboratory waste.[1]
-
Contaminated Solid Waste: This includes items like used gloves, weigh boats, and pipette tips. These materials should be collected in a designated, sealed biohazard bag or a labeled container for chemical waste.[1][4]
-
Aqueous Waste: Solutions containing this compound should be collected in a clearly labeled waste container.[1] Do not dispose of solutions containing this compound down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Organic Solvent Waste: If this compound is dissolved in a flammable organic solvent, it must be collected in a container specifically designated for flammable liquid waste.[3]
2. Containerization and Labeling:
Proper containment and labeling are crucial for safe storage and disposal.
-
Use Appropriate Containers: All waste must be collected in containers that are chemically compatible with the waste and are in good condition with a secure, leak-proof lid.[5] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3]
-
Clear Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name ("this compound"), and a list of all components and their approximate percentages if it is a solution.[3][4]
3. Storage and Final Disposal:
-
Secure Storage: Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.[3]
-
Consult EHS: The final and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the pickup and disposal of biochemical reagents and chemical waste, which is often high-temperature incineration for organic chemical waste.[1][5] Follow all institutional procedures for waste pickup requests.[3]
-
Documentation: Maintain a log of the waste generated, including the approximate amount and the date of disposal.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling HMG-CoA
This document provides crucial safety protocols, logistical information, and detailed experimental procedures for the handling of 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) in a laboratory setting. Adherence to these guidelines is paramount for ensuring personnel safety, experimental accuracy, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When working with this compound, a water-soluble powder, the following personal protective equipment is mandatory to prevent inhalation and contact with skin and eyes.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against accidental skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the powdered substance. |
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach is critical for both safety and the integrity of experiments involving this compound. The following workflow outlines the key steps from preparation through to disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization :
-
Non-contaminated waste : Items such as packaging that have not come into contact with this compound can be disposed of as regular laboratory waste.
-
Contaminated solid waste : This includes used gloves, weigh boats, and pipette tips. These items should be placed in a designated, sealed biohazard bag or a labeled container for chemical waste.
-
Aqueous waste : Solutions containing this compound should be collected in a clearly labeled waste container. The classification of this waste (e.g., chemical waste) will depend on local regulations and the presence of other hazardous materials in the solution.
-
-
Disposal Procedure :
-
Segregate Waste : Separate contaminated from non-contaminated waste at the point of generation.
-
Contain Contaminated Waste : Place all contaminated solid and liquid waste into appropriately labeled, leak-proof containers.
-
Consult EHS : Adhere to your institution's specific procedures for the pickup and disposal of chemical or biohazardous waste. Do not mix different types of waste unless explicitly permitted by your Environmental Health and Safety (EHS) department.
-
Documentation : Maintain a log of the waste generated, including the approximate amount and date of disposal.
-
Experimental Protocol: this compound Reductase Activity Assay
This protocol details a colorimetric assay to determine the activity of this compound reductase, a key enzyme in the cholesterol biosynthesis pathway. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of this compound to mevalonate.[1]
Signaling Pathway and Reaction
Materials and Reagents
-
This compound Reductase Assay Buffer
-
Purified this compound Reductase enzyme
-
This compound (substrate)
-
NADPH (cofactor)
-
Control Inhibitor (e.g., Pravastatin, Atorvastatin)
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer (plate reader) capable of kinetic measurements at 340 nm
-
Deionized water (dH₂O)
-
Test compounds for inhibitor screening
Reagent Preparation
-
This compound Reductase Assay Buffer : Pre-warm the buffer to 37°C before use.[1]
-
This compound Reductase : If using a lyophilized enzyme, reconstitute it in the assay buffer to the recommended concentration. Aliquot and store at -20°C or -70°C. Keep the enzyme on ice during use.[1]
-
This compound : Reconstitute in dH₂O, aliquot, and store at -20°C. Keep on ice during use.[1]
-
NADPH : Reconstitute in dH₂O, aliquot, and store at -20°C, protected from light.[1]
-
Control Inhibitor : Prepare a stock solution of the inhibitor (e.g., 10 mM Atorvastatin) in a suitable solvent (e.g., DMSO).[1]
Assay Procedure: this compound Reductase Inhibitor Screening
Data Analysis and Calculations
-
Determine the Rate of NADPH Consumption : Calculate the change in absorbance at 340 nm (ΔA₃₄₀) per minute (Δt) from the linear portion of the kinetic curve. The rate of reaction is ΔA₃₄₀ / Δt.[1]
-
Calculate this compound Reductase Activity : The enzyme's activity can be calculated using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹. The specific formula will depend on the path length of the microplate reader. A general formula is: Activity (U/mg) = (ΔA₃₄₀ / (ε * l * Δt)) * V_total / V_enzyme * C_enzyme where ε is the molar extinction coefficient, l is the path length, V is volume, and C is concentration.[1]
-
Calculate Percent Inhibition : % Inhibition = [(Rate_enzyme_control - Rate_inhibitor) / Rate_enzyme_control] * 100
-
Determine IC₅₀ : Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
